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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Formyl-3-hydroxyphenyl acetate: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction 2-Formyl-3-hydroxyphenyl acetate is a substituted aromatic compound belonging to the family of salicylaldehyde derivatives. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and an ace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Formyl-3-hydroxyphenyl acetate is a substituted aromatic compound belonging to the family of salicylaldehyde derivatives. Its structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and an acetate ester, suggests a rich chemical profile with significant potential for applications in medicinal chemistry and drug development. The strategic placement of these functional groups on the phenyl ring allows for a diverse range of chemical modifications and interactions with biological targets.

This technical guide provides a comprehensive overview of 2-Formyl-3-hydroxyphenyl acetate, including its detailed chemical structure, a proposed synthetic pathway with mechanistic insights, predicted physicochemical properties, and a discussion of its potential as a scaffold in drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel small molecules.

Chemical Structure and Properties

The chemical structure of 2-Formyl-3-hydroxyphenyl acetate is defined by a benzene ring substituted with a formyl group at the C2 position, a hydroxyl group at the C3 position, and an acetate group at the C1 position.

Chemical Identifiers:

  • IUPAC Name: 2-Formyl-3-hydroxyphenyl acetate

  • Molecular Formula: C₉H₈O₄

  • SMILES: CC(=O)OC1=C(C=O)C(O)=CC=C1

  • InChI: InChI=1S/C9H8O4/c1-6(11)13-9-5-3-2-4-7(9)8(10)12/h2-5,10H,1H3

Below is a diagram of the chemical structure of 2-Formyl-3-hydroxyphenyl acetate.

G mol G start 3-Acetoxyphenol (Starting Material) step1 Ortho-Formylation (Casnati–Skattebøl Reaction) start->step1 intermediate 2-Formyl-3-hydroxyphenyl acetate (Intermediate) step1->intermediate High Regioselectivity step2 Selective Acetylation intermediate->step2 product 2-Formyl-3-hydroxyphenyl acetate (Final Product) step2->product

Caption: Proposed synthetic workflow for 2-Formyl-3-hydroxyphenyl acetate.

Experimental Protocol
Step 1: Ortho-Formylation of 3-Acetoxyphenol

The introduction of a formyl group at the ortho position to a hydroxyl group on a benzene ring can be efficiently achieved through the Casnati–Skattebøl reaction. [1][2]This method offers high regioselectivity for the ortho-position. [3][4] Methodology:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (MgCl₂) and paraformaldehyde.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the dropwise addition of triethylamine (Et₃N).

  • Addition of Starting Material: To this mixture, add 3-acetoxyphenol dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Magnesium Chloride and Triethylamine: These reagents form a complex that chelates with the phenolic hydroxyl group (after in-situ hydrolysis of the acetate), directing the electrophilic attack of formaldehyde to the ortho-position. [1]* Paraformaldehyde: Serves as the source of formaldehyde, the formylating agent.

  • Inert Atmosphere: Prevents oxidation of the phenol and other reagents.

Step 2: Selective Acetylation of the Phenolic Hydroxyl Group

If the starting material was 2,3-dihydroxybenzaldehyde, a selective acetylation of the less sterically hindered hydroxyl group would be necessary. However, starting from 3-acetoxyphenol and performing the formylation might lead directly to the desired product if the acetate group is cleaved during the reaction and then the phenolic hydroxyl is re-acetylated in a separate step. Assuming the formylation yields 2,3-dihydroxybenzaldehyde, the next step would be selective acetylation.

Methodology:

  • Reaction Setup: Dissolve 2,3-dihydroxybenzaldehyde in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask.

  • Reagents: Add a mild base, such as pyridine or triethylamine, to the solution. Cool the mixture in an ice bath.

  • Acetylation: Add acetyl chloride or acetic anhydride dropwise to the cooled solution.

  • Reaction Conditions: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Mild Base: The base acts as a catalyst and scavenges the acidic byproduct (HCl or acetic acid).

  • Controlled Temperature: The dropwise addition at low temperature helps to control the exothermic reaction and can improve selectivity. The hydroxyl group at the 3-position is less sterically hindered and more nucleophilic, favoring its acetylation.

Potential Applications in Drug Development

The chemical scaffold of 2-Formyl-3-hydroxyphenyl acetate is a derivative of salicylaldehyde, a class of compounds known for a wide range of biological activities. [5][6]The presence of the aldehyde, hydroxyl, and acetate groups provides multiple points for interaction with biological targets and for further chemical derivatization.

Antimicrobial and Antifungal Activity

Salicylaldehyde and its derivatives have demonstrated significant antibacterial and antifungal properties. [6][7]The aldehyde group can form Schiff bases with amines on microbial proteins, leading to disruption of their function. [5]The hydroxyl group can participate in hydrogen bonding and may be crucial for the compound's mechanism of action. [7]Derivatives of salicylaldehyde have shown promising activity against various pathogens, including opportunistic yeast pathogens. [8]

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the anticancer potential of salicylaldehyde derivatives, particularly salicylaldehyde hydrazones. [9][10][11][12]These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including leukemia and breast cancer. [9][10]The mechanism of action is often linked to the induction of apoptosis and the inhibition of cell proliferation. The structural features of 2-Formyl-3-hydroxyphenyl acetate make it a promising candidate for the development of novel anticancer agents.

Enzyme Inhibition

The reactive aldehyde group can potentially form covalent bonds with nucleophilic residues, such as lysine, in the active sites of enzymes, leading to their inhibition. This makes substituted benzaldehydes interesting candidates for the design of enzyme inhibitors.

Conclusion

2-Formyl-3-hydroxyphenyl acetate represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established and regioselective chemical transformations. The predicted physicochemical properties suggest a favorable drug-like profile. Based on the known biological activities of structurally related salicylaldehyde derivatives, this compound warrants further investigation for its potential antimicrobial, antifungal, and anticancer properties. This technical guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of 2-Formyl-3-hydroxyphenyl acetate and its derivatives as potential therapeutic agents.

References

  • PubChem. Methyl 2-(3-formyl-2-hydroxyphenyl)acetate. Available from: [Link]

  • PubChem. [2-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-formyl-3-hydroxyphenyl] acetate. Available from: [Link]

  • MDPI. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. 2023. Available from: [Link]

  • PubChemLite. 2-(4-formyl-3-hydroxyphenyl)acetic acid (C9H8O4). Available from: [Link]

  • ResearchGate. The structures of the salicylaldehyde derivatives studied. Available from: [Link]

  • National Center for Biotechnology Information. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. 2021. Available from: [Link]

  • MDPI. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. 2025. Available from: [Link]

  • PubMed. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. 2015. Available from: [Link]

  • ACS Publications. Alkylated Salicylaldehydes and Prenylated Indole Alkaloids from the Endolichenic Fungus Aspergillus chevalieri and Their Bioactivities. 2021. Available from: [Link]

  • ResearchGate. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. 2025. Available from: [Link]

  • ChemBK. METHYL 2-(3-FORMYL-4-HYDROXYPHENYL)ACETATE. 2024. Available from: [Link]

  • PubChem. 2-Formylphenyl acetate. Available from: [Link]

  • Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]

  • Synthonix. Methyl 2-(3-formylphenyl)acetate. Available from: [Link]

  • MDPI. Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. 2025. Available from: [Link]

  • PubChem. 5-Formyl-2-hydroxyphenyl acetate. Available from: [Link]

  • Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Available from: [Link]

  • PubChem. (3-Formyl-4-hydroxyphenyl) acetate. Available from: [Link]

  • The Hive. Selective ortho-formylation of phenols. Available from: [Link]

  • ResearchGate. ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. 2025. Available from: [Link]

  • PubChem. 3-Hydroxyphenylacetate. Available from: [Link]

  • National Center for Biotechnology Information. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available from: [Link]

  • MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. 2003. Available from: [Link]

  • ChemRxiv. Analyzing Learned Molecular Representations for Property Prediction. Available from: [Link]

  • MDPI. Explaining Multiclass Compound Activity Predictions Using Counterfactuals and Shapley Values. 2023. Available from: [Link]

  • ResearchGate. A facile and efficient method for the selective deacylation of N -arylacetamides and 2-chloro- N -arylacetamides catalyzed by SOCl 2. 2025. Available from: [Link]

Sources

Exploratory

2-Formyl-3-hydroxyphenyl acetate CAS number and molecular weight

The following technical guide provides an in-depth analysis of Mono-acetylated 2,3-Dihydroxybenzaldehydes , with a specific focus on 3-Acetoxy-2-hydroxybenzaldehyde (CAS 55477-54-8). Note on Nomenclature: The name "2-For...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Mono-acetylated 2,3-Dihydroxybenzaldehydes , with a specific focus on 3-Acetoxy-2-hydroxybenzaldehyde (CAS 55477-54-8).

Note on Nomenclature: The name "2-Formyl-3-hydroxyphenyl acetate" strictly describes the isomer 2-acetoxy-3-hydroxybenzaldehyde . However, due to the strong intramolecular hydrogen bonding in the parent compound (2,3-dihydroxybenzaldehyde), the 3-acetoxy isomer is the predominant product in standard synthesis and the one commercially available with a documented CAS. This guide addresses the properties and synthesis of the stable 3-acetoxy-2-hydroxybenzaldehyde while clarifying the regiochemical distinction.

Synonyms: 3-Formyl-2-hydroxyphenyl acetate; Acetic acid 3-formyl-2-hydroxyphenyl ester.

PART 1: EXECUTIVE SUMMARY

In the realm of medicinal chemistry and drug development, 3-Acetoxy-2-hydroxybenzaldehyde serves as a critical electrophilic scaffold. It is primarily utilized as a regioselective intermediate for the synthesis of bioactive heterocycles, including coumarins, chromones, and Schiff base ligands. Its utility stems from the differentiated reactivity of its two oxygenated substituents: a free acetate group (susceptible to hydrolysis or displacement) and a hydrogen-bonded phenolic hydroxyl group (stabilized and less reactive).

This guide delineates the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, ensuring researchers can effectively deploy it in lead optimization and ligand design.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES

Identification Data
ParameterDetail
Chemical Name 3-Acetoxy-2-hydroxybenzaldehyde
Target Isomer Name 2-Formyl-3-hydroxyphenyl acetate (Strict Structure: 2-Acetoxy isomer)
CAS Number 55477-54-8 (for 3-acetoxy isomer)
Molecular Formula C

H

O

Molecular Weight 180.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; sparingly soluble in water.
Structural Analysis (SMILES & InChI)
  • SMILES: CC(=O)Oc1cccc(C=O)c1O

  • InChI Key: InChI=1S/C9H8O4/c1-6(11)13-8-4-2-3-7(5-10)9(8)12/h2-5,12H,1H3

PART 3: SYNTHESIS & REGIOCHEMISTRY

The Regioselectivity Paradox

The synthesis of this compound from 2,3-dihydroxybenzaldehyde is governed by the principle of Intramolecular Hydrogen Bonding (IMHB) .

  • Position 2-OH: Forms a strong 6-membered hydrogen bond with the aldehyde carbonyl oxygen. This "locks" the proton, significantly reducing the nucleophilicity of the oxygen at position 2.

  • Position 3-OH: Remains sterically accessible and electronically free. Consequently, acetylation under mild conditions occurs almost exclusively at the 3-position.

Validated Synthesis Protocol

Objective: Selective mono-acetylation of 2,3-dihydroxybenzaldehyde.

Reagents:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (Catalytic) or Sodium Acetate (Base)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,3-dihydroxybenzaldehyde in 50 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Activation: Add 1.2 eq of pyridine (or triethylamine) to the solution. Cool to 0°C to suppress di-acetylation.

  • Addition: Dropwise add 1.1 eq of acetic anhydride over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Quench with ice-cold water (50 mL) and extract the organic layer.

  • Purification: Wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    . Concentrate in vacuo.
    
  • Crystallization: Recrystallize from ethanol/hexane to yield the mono-acetate product.

Synthesis Pathway Diagram

SynthesisPathway Start 2,3-Dihydroxybenzaldehyde (C7H6O3) Reagents Ac2O / Base (Kinetic Control) Start->Reagents Intermediate Transition State (2-OH H-bonded) Reagents->Intermediate Nucleophilic Attack Product 3-Acetoxy-2-hydroxybenzaldehyde (Major Product) Intermediate->Product Selective Acetylation at C3-OH SideProduct 2,3-Diacetoxybenzaldehyde (Over-reaction) Intermediate->SideProduct Excess Reagent

Caption: Regioselective synthesis pathway favoring C3-acetylation due to C2-OH intramolecular hydrogen bonding.

PART 4: APPLICATIONS IN DRUG DEVELOPMENT

Pharmacophore Scaffold

The 2-formyl-3-hydroxyphenyl acetate motif is a versatile precursor for constructing coumarin derivatives, which are pharmacologically active against various targets (e.g., anticoagulants, anticancer agents).

  • Perkin Reaction: Condensation with acetic anhydride/sodium acetate yields 8-acetoxycoumarin.

  • Schiff Base Ligands: Reaction with primary amines yields N,O-donor ligands used in metallodrugs. The presence of the acetate group allows for subsequent deprotection to regenerate the catechol moiety for metal binding.

Reactivity Flowchart

Reactivity Core 3-Acetoxy-2-hydroxybenzaldehyde Path1 Hydrolysis (Acid/Base) Core->Path1 Path2 Condensation (Primary Amines) Core->Path2 Path3 Perkin Reaction Core->Path3 Prod1 2,3-Dihydroxybenzaldehyde (Catechol recovery) Path1->Prod1 Prod2 Schiff Base Ligands (Metal Chelation) Path2->Prod2 Prod3 8-Substituted Coumarins (Bioactive Scaffold) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the aldehyde and acetate functionalities.

PART 5: REFERENCES

  • LookChem . (n.d.). 2,3-Dihydroxybenzaldehyde and Downstream Products. Retrieved from

  • Electronics and Books . (n.d.). Lipase-catalyzed Regioselective Protection of Hydroxyl Groups. Retrieved from

  • PubChem . (n.d.). Compound Summary: 2,3-Dihydroxybenzaldehyde.[1]

Sources

Foundational

Physical and chemical properties of 2-Formyl-3-hydroxyphenyl acetate

Introduction: Unveiling a Versatile Synthetic Intermediate In the landscape of organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex chemical architectures. 2-Formyl-3-hydroxyphenyl acetate, a seemingly unassuming aromatic compound, represents a noteworthy building block for researchers and drug development professionals. Its structure, featuring a reactive aldehyde, a protected phenol, and an acetate ester, offers a triad of functionalities that can be selectively addressed to forge intricate molecular frameworks. This guide provides an in-depth exploration of the core physical and chemical properties of 2-Formyl-3-hydroxyphenyl acetate, offering field-proven insights into its synthesis, reactivity, and potential applications.

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. The table below summarizes the key identifiers and characteristics of 2-Formyl-3-hydroxyphenyl acetate and its related isomers, providing a quick reference for laboratory use.

PropertyValueReference
IUPAC Name (3-formyl-2-hydroxyphenyl) acetate
Synonyms 2-Acetoxy-6-formylphenol
CAS Number 65298-99-9[1]
Molecular Formula C9H8O4[2]
Molecular Weight 180.16 g/mol [2]
Appearance White to off-white crystalline powder (Predicted)[3]
Solubility Soluble in organic solvents like alcohols, ethers, and ketones; insoluble in water (Predicted for related isomer)[3]
LogP 1.64[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]

Synthesis and Mechanistic Insights: The Path to a Key Intermediate

The preparation of 2-Formyl-3-hydroxyphenyl acetate is a critical first step for its utilization in further synthetic endeavors. A common and logical route involves the selective acetylation of one of the hydroxyl groups of a dihydroxybenzaldehyde precursor.

Experimental Protocol: Synthesis via Selective Acetylation

This protocol outlines a general procedure for the synthesis of 2-Formyl-3-hydroxyphenyl acetate from 2,3-dihydroxybenzaldehyde. The causality behind this experimental choice lies in the differential reactivity of the two hydroxyl groups, allowing for a degree of selective protection.

Materials:

  • 2,3-Dihydroxybenzaldehyde

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Dissolution: Dissolve 2,3-dihydroxybenzaldehyde (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the solution in an ice bath and add pyridine (1.1 equivalents) dropwise.

  • Acetylation: Slowly add acetic anhydride (1.05 equivalents) to the cooled solution. The reaction is often exothermic, and maintaining a low temperature is crucial to favor mono-acetylation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding dilute hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired 2-Formyl-3-hydroxyphenyl acetate.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 2,3-Dihydroxybenzaldehyde in DCM Reagents Pyridine, Acetic Anhydride @ 0°C Start->Reagents Stir Stir & Monitor by TLC Reagents->Stir Quench Quench with dil. HCl Stir->Quench Extract Extract & Wash Quench->Extract Dry Dry with MgSO4 & Concentrate Extract->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Product 2-Formyl-3-hydroxyphenyl acetate Chromatography->Product

Caption: General workflow for the synthesis of 2-Formyl-3-hydroxyphenyl acetate.

Chemical Reactivity and Synthetic Utility

The true value of 2-Formyl-3-hydroxyphenyl acetate lies in its potential for subsequent chemical transformations. The aldehyde group is a versatile handle for a variety of reactions, including:

  • Reductive Amination: To introduce amine functionalities.

  • Wittig and Related Olefination Reactions: To form carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation Reactions: With active methylene compounds to build more complex scaffolds.

The acetate group serves as a protecting group for the phenolic hydroxyl. This allows for reactions to be carried out on the aldehyde without interference from the acidic phenol. The acetate can be readily cleaved under basic or acidic conditions to liberate the free phenol when desired.

The strategic interplay between the formyl and protected hydroxyl groups makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds, such as chromones and flavonoids, which are known to possess a wide range of biological activities.[4][5]

Applications in Drug Discovery and Development

While 2-Formyl-3-hydroxyphenyl acetate itself is not typically the final active pharmaceutical ingredient, its role as a key intermediate is significant. The structural motifs accessible from this compound are prevalent in many biologically active molecules. For instance, the hydroxyphenyl acetate moiety is found in various natural products and metabolites.[6][7] The ability to introduce further diversity through reactions at the formyl group allows for the creation of libraries of compounds for screening in drug discovery programs.

The chalcone scaffold, which can be synthesized from derivatives of this compound, is recognized as a "privileged structure" in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer and anti-inflammatory properties.[5]

Diagram of Potential Derivatization Pathways:

Derivatization_Pathways cluster_aldehyde_rxns Aldehyde Reactions cluster_deprotection Deprotection Start 2-Formyl-3-hydroxyphenyl acetate ReductiveAmination Reductive Amination -> Amines Start->ReductiveAmination Wittig Wittig Reaction -> Alkenes Start->Wittig Oxidation Oxidation -> Carboxylic Acids Start->Oxidation Condensation Condensation -> Chalcones, etc. Start->Condensation Hydrolysis Hydrolysis (Acid/Base) -> Free Phenol Condensation->Hydrolysis Optional

Caption: Potential synthetic transformations of 2-Formyl-3-hydroxyphenyl acetate.

Spectroscopic Characterization: A Self-Validating System

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the acetyl methyl protons around δ 2.3 ppm. The aromatic protons would appear as a complex multiplet in the region of δ 7.0-7.8 ppm. The aldehyde proton would be a distinct singlet at a downfield chemical shift, typically around δ 9.8-10.0 ppm. The phenolic proton, if visible, would be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a carbonyl carbon for the acetate around δ 168-170 ppm and an aldehyde carbonyl carbon around δ 190-195 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region. The acetyl methyl carbon would appear around δ 20-22 ppm.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the aldehyde around 1680-1700 cm⁻¹ and another for the ester carbonyl around 1760-1770 cm⁻¹. C-H stretching of the aldehyde would be observed around 2820 and 2720 cm⁻¹. Aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (180.16 g/mol ).[2] Fragmentation patterns would likely involve the loss of the acetyl group and the formyl group.

Conclusion: A Valuable Tool for Chemical Innovation

2-Formyl-3-hydroxyphenyl acetate stands as a testament to the power of functional group interplay in organic synthesis. Its carefully arranged reactive sites provide a platform for the construction of a diverse array of more complex molecules. For researchers and scientists in drug development, a deep understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential as a strategic building block. This guide has aimed to provide a comprehensive and technically sound overview to empower chemists in their pursuit of novel molecular entities with therapeutic promise.

References

  • PubChemLite. (n.d.). 2-(4-formyl-3-hydroxyphenyl)acetic acid (C9H8O4). Retrieved from [Link]

  • ChemBK. (2024, April 9). METHYL 2-(3-FORMYL-4-HYDROXYPHENYL)ACETATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Formyl-2-hydroxyphenyl acetate. PubChem Compound Database. Retrieved from [Link]

  • Synthonix. (n.d.). Methyl 2-(3-formylphenyl)acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Formyl-2-hydroxyphenyl acetate. Retrieved from [Link]

  • ResearchGate. (2014, March 20). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-Formylphenyl acetate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.
  • National Center for Biotechnology Information. (n.d.). (2-Hydroxyphenyl)acetate. PubChem Compound Database. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyimino-2-(3-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(3-formyl-2-hydroxyphenyl)acetate (C10H10O4). Retrieved from [Link]

  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Arias-Barrau, E., et al. (2005). A two-component hydroxylase involved in the assimilation of 3-hydroxyphenyl acetate in Pseudomonas putida. Journal of Biological Chemistry, 280(28), 26239-26249.

Sources

Exploratory

Biosynthetic Pathways Involving 2-Formyl-3-hydroxyphenyl Acetate: A Technical Guide

The following technical guide details the biosynthetic pathways, experimental characterization, and metabolic context of 2-Formyl-3-hydroxyphenylacetate (and its protonated form, 2-formyl-3-hydroxyphenylacetic acid). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthetic pathways, experimental characterization, and metabolic context of 2-Formyl-3-hydroxyphenylacetate (and its protonated form, 2-formyl-3-hydroxyphenylacetic acid). This molecule is a bioactive polyketide intermediate predominantly identified in fungal secondary metabolism (e.g., Stemphylium, Pestalotiopsis, and Cladosporium species).

Executive Summary

2-Formyl-3-hydroxyphenylacetate (2-F-3-HPA) is a specialized aromatic polyketide intermediate. It serves as a branching point in the biosynthesis of complex resorcylic acid lactones, isocoumarins, and dialkylresorcinols (such as stemphol). Its structure—characterized by a phenolic ring substituted with a formyl group, a hydroxyl group, and an acetate (acetic acid) side chain—indicates its origin from a fungal Polyketide Synthase (PKS) pathway, likely involving specific oxidative rearrangements or ring-cleavage events of highly reduced polyketide precursors.

This guide dissects the biosynthetic logic, enzymatic machinery, and experimental protocols required to study 2-F-3-HPA, designed for researchers in natural product chemistry and metabolic engineering.

Structural & Mechanistic Biochemistry

Chemical Identity[1]
  • IUPAC Name: (2-Formyl-3-hydroxyphenyl)acetic acid (often referred to as the acetate anion in physiological conditions).

  • Core Scaffold: Phenylacetic acid.

  • Functional Groups:

    • C-1: Acetic acid side chain (

      
      ).
      
    • C-2: Formyl group (

      
      ), highly reactive and crucial for cyclization to lactols/isocoumarins.
      
    • C-3: Hydroxyl group (

      
      ), derived from the polyketide carbonyl oxygen.
      
Biosynthetic Logic (The Polyketide Origin)

Unlike shikimate-derived phenylpropanoids, 2-F-3-HPA is biosynthesized via the acetate-malonate pathway using a fungal Iterative Type I Polyketide Synthase (PKS) .

The Pathway Stages:
  • Chain Assembly: An iterative PKS condenses one Acetyl-CoA starter unit with multiple Malonyl-CoA extender units.

  • Cyclization (C-C Bond Formation): The linear poly-beta-keto chain undergoes cyclization (aldol condensation) to form an aromatic ring. The specific regiochemistry usually yields a resorcinol or orsellinic acid-type intermediate.

  • Oxidative Rearrangement (The Crucial Step): The formation of the phenylacetic acid skeleton from a standard polyketide (which typically yields benzoic acid derivatives like orsellinic acid) often requires an oxidative ring expansion or a specific reduction-dehydration sequence.

  • Tailoring:

    • Reduction: A specific reductase converts a carboxyl or ester group to the C-2 formyl group.

    • Hydroxylation/Retention: The C-3 hydroxyl is retained from the polyketide backbone.

Detailed Biosynthetic Pathway

The following analysis synthesizes data from related fungal polyketide pathways (e.g., Stemphylium metabolites) to construct the consensus pathway for 2-F-3-HPA.

Enzymatic Steps
  • Enzyme 1: Polyketide Synthase (PKS)

    • Type: Non-Reducing PKS (NR-PKS) or Partially Reducing PKS (PR-PKS).

    • Function: Assembles a tetraketide or pentaketide intermediate.

    • Mechanism: The PKS product is likely 6-methylsalicylic acid (6-MSA) or orsellinic acid .

  • Enzyme 2: Flavin-Dependent Monooxygenase (FMO)

    • Function: Hydroxylation and potential ring cleavage/rearrangement to generate the acetic acid side chain from a methyl group or ring expansion.

  • Enzyme 3: Aryl-Aldehyde Dehydrogenase/Reductase

    • Function: Interconverts the acid/lactone forms to the aldehyde (2-formyl group). 2-F-3-HPA exists in equilibrium with its lactol form (3-hydroxy-isochroman-1-one).

Pathway Visualization (Graphviz)

Biosynthesis cluster_legend Pathway Key AcetylCoA Acetyl-CoA (Starter Unit) Tetraketide Linear Tetraketide (Bound to ACP) AcetylCoA->Tetraketide Polyketide Synthase (PKS) MalonylCoA 3x Malonyl-CoA (Extender Units) MalonylCoA->Tetraketide Polyketide Synthase (PKS) Orsellinic Orsellinic Acid / 6-MSA (Aromatic Intermediate) Tetraketide->Orsellinic Cyclization (Claisen/Aldol) IntermediateX Oxidative Rearrangement Intermediate Orsellinic->IntermediateX FMO / P450 Oxygenase Target 2-Formyl-3-hydroxyphenylacetate (2-F-3-HPA) IntermediateX->Target Reductive Tailoring Isocoumarin 3,4-Dihydroisocoumarin (Lactone Form) Target->Isocoumarin Spontaneous Cyclization Stemphol Stemphol (Dialkylresorcinol) Target->Stemphol Decarboxylation/Alkylation (Divergent Pathway) key PKS: Polyketide Synthase FMO: Flavin Monooxygenase

Figure 1: Proposed biosynthetic route for 2-Formyl-3-hydroxyphenylacetate from metabolic precursors, highlighting the divergence toward isocoumarins and alkylresorcinols.

Experimental Protocols

To validate the presence and biosynthesis of 2-F-3-HPA, the following protocols are recommended. These methods assume access to fungal strains (e.g., Stemphylium globuliferum) and standard analytical chemistry equipment.

Isolation & Extraction Workflow

Objective: Isolate 2-F-3-HPA from fungal fermentation broth.

  • Fermentation:

    • Inoculate Stemphylium globuliferum (or target strain) onto solid Rice Medium (100g rice + 110mL distilled water, autoclaved).

    • Incubate at 25°C for 21–28 days under static conditions.

  • Extraction:

    • Macerate the solid culture with Ethyl Acetate (EtOAc) (3 x 500 mL).

    • Sonicate for 30 minutes to disrupt cell walls.

    • Filter and evaporate the solvent under reduced pressure to yield the crude extract.

  • Fractionation:

    • Partition the crude extract between 90% Methanol/Water and n-Hexane to remove lipids.

    • Subject the Methanol fraction to Vacuum Liquid Chromatography (VLC) on Silica Gel 60.

    • Elute with a gradient of CH₂Cl₂/MeOH (100:0 to 0:100).

  • Purification (HPLC):

    • Column: C18 Reverse-Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 x 250 mm).

    • Mobile Phase: Gradient of Acetonitrile (ACN) in Water (+0.1% Formic Acid).

      • 0-5 min: 10% ACN

      • 5-30 min: 10% -> 100% ACN

    • Detection: UV at 254 nm and 280 nm.

    • Target: 2-F-3-HPA typically elutes as a polar aromatic compound before the more lipophilic stemphol derivatives.

Structural Verification (NMR)

Confirm the identity using Nuclear Magnetic Resonance.

  • ¹H NMR (500 MHz, CD₃OD): Look for the singlet aldehyde proton (~10.0 ppm), the aromatic protons (ABC system or similar), and the methylene protons of the acetate side chain (~3.5-4.0 ppm).

  • ¹³C NMR: Confirm the presence of the aldehyde carbonyl (~190 ppm), acid carbonyl (~175 ppm), and oxygenated aromatic carbons (~155-160 ppm).

Gene Cluster Mining (Bioinformatics)

Objective: Identify the biosynthetic gene cluster (BGC) responsible for 2-F-3-HPA.

  • Sequencing: Obtain the whole genome sequence of the producing fungus.

  • Mining Tool: Use antiSMASH 7.0 (fungal version).

  • Query: Search for Type I PKS clusters.

  • Filter: Look for clusters containing:

    • PKS Gene: Encoding domains KS-AT-DH-KR-ACP (Partially reducing) or KS-AT-ACP (Non-reducing).

    • Tailoring Enzymes: A P450 monooxygenase or FAD-dependent oxidoreductase (for ring modification).

    • Transporters: MFS transporters (common in fungal secondary metabolite clusters).

Applications & Significance

Drug Development
  • Antibacterial Activity: Derivatives of 2-F-3-HPA (like heterocornols) have shown MIC values in the range of 25–100 µg/mL against Staphylococcus aureus (MRSA) and Bacillus subtilis.

  • Cytotoxicity: The aldehyde group at C-2 is a pharmacophore that can form Schiff bases with lysine residues in target proteins, potentially inhibiting specific enzymes in cancer cell lines (e.g., HeLa, MCF-7).

Metabolic Engineering
  • Precursor Supply: 2-F-3-HPA is a valuable synthon for the chemo-enzymatic synthesis of isocoumarins . By expressing the specific PKS and tailoring enzymes in Aspergillus oryzae (heterologous host), researchers can produce this scaffold in gram-scale quantities for further chemical diversification.

References

  • Discovery of Polyketide Congeners in Stemphylium: Title: New Polyketide Congeners with Antibacterial Activities from an Endophytic Fungus Stemphylium globuliferum. Source: Zhou, Y., et al. (2024). Marine Drugs. URL:[Link][1]

  • Biosynthesis of Related Salicylaldehyde Polyketides: Title: Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. Source: MDPI Marine Drugs. URL:[Link]

  • Genomic Analysis of Stemphylium: Title: Genomic characterization and fermentation study of the endophyte Stemphylium sp.[2][3] (Aa22), a producer of bioactive alkyl-resorcinols.[2][3][4] Source:PLOS ONE.[2] URL:[Link]

  • Polyketide Derivatives from Pestalotiopsis: Title: Polyketide derivatives from a marine-sponge-associated fungus Pestalotiopsis heterocornis. Source:Phytochemistry. URL:[Link]

  • General Phenylacetate Catabolism (Contextual): Title: Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii. Source:Journal of Biological Chemistry. URL:[Link]

Sources

Foundational

Is 2-Formyl-3-hydroxyphenyl acetate a natural product or synthetic intermediate?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-Formyl-3-hydroxyphenyl acetate, a key organic compound. Con...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Formyl-3-hydroxyphenyl acetate, a key organic compound. Contrary to speculation about a natural origin, this document establishes the compound's primary role as a synthetic intermediate. We will delve into its principal synthesis methodologies, with a focus on the Duff reaction, providing detailed mechanistic insights and actionable experimental protocols. Furthermore, this guide will explore its significant applications as a versatile precursor in the synthesis of complex heterocyclic systems, particularly benzofurans, which are prevalent in many biologically active molecules. This document serves as a critical resource for researchers leveraging this compound in synthetic chemistry and drug discovery pipelines.

Introduction: A Molecule of Synthetic Utility

2-Formyl-3-hydroxyphenyl acetate, also known as 3-acetoxy-2-hydroxybenzaldehyde, is an aromatic compound characterized by the presence of an aldehyde, a hydroxyl group, and an acetate ester on a benzene ring. Its unique arrangement of functional groups makes it a valuable building block in organic synthesis.

Chemical Identity and Physicochemical Properties
PropertyValue
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name 2-formyl-3-hydroxyphenyl acetate
CAS Number 65298-99-9[1]
Appearance Typically a solid, white to off-white crystalline powder[2]
Solubility Soluble in common organic solvents like alcohols, ethers, and ketones; insoluble in water[2]
The Verdict: Synthetic Intermediate vs. Natural Product

A thorough review of scientific literature and chemical databases reveals that 2-Formyl-3-hydroxyphenyl acetate is overwhelmingly documented as a product of chemical synthesis. There is no significant evidence to suggest its isolation as a naturally occurring product from plant, microbial, or animal sources. Its utility is almost exclusively as a synthetic intermediate, serving as a starting material or a key building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals.[3] The presence of both an aldehyde and a protected phenol (acetate) allows for selective and stepwise reactions, a hallmark of a useful synthetic intermediate.

Synthesis of 2-Formyl-3-hydroxyphenyl acetate: Key Methodologies

The introduction of a formyl group onto a phenolic ring is a cornerstone of aromatic chemistry. For the synthesis of 2-Formyl-3-hydroxyphenyl acetate, the Duff reaction stands out as a classical and effective method.

The Duff Reaction: A Classic Approach to Formylation

The Duff reaction is a formylation method used for the synthesis of benzaldehydes, particularly from phenols, using hexamine (hexamethylenetetramine) as the source of the formyl carbon.[4][5] The reaction requires a strongly electron-donating group on the aromatic ring, such as a hydroxyl group, and typically proceeds with preferential ortho-formylation.[4]

The mechanism of the Duff reaction is a multi-step process.[4][5][6] Hexamine, in an acidic medium (such as acetic acid or trifluoroacetic acid), protonates and ring-opens to form an electrophilic iminium ion.[4][5] This iminium ion then attacks the electron-rich phenol ring in an electrophilic aromatic substitution reaction.[5] A key aspect governing the regioselectivity is the formation of a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile, which directs the substitution to the ortho position.[7][8]

The initial product is an imine, which is subsequently hydrolyzed with water during acidic workup to yield the final aldehyde.[4][5] The use of an acid catalyst is crucial for the generation of the reactive iminium species.[8]

graph Duff_Reaction_Workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: General workflow for the synthesis of 2-Formyl-3-hydroxyphenyl acetate via the Duff Reaction.

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxyphenyl acetate (1 equivalent).

  • Reagent Addition: Add hexamine (1.5 equivalents) and a suitable acidic solvent, such as glacial acetic acid or trifluoroacetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid, and stir the mixture vigorously until the intermediate imine is fully hydrolyzed to the aldehyde. This may require gentle heating.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Formyl-3-hydroxyphenyl acetate.

2-Formyl-3-hydroxyphenyl acetate in Organic Synthesis: A Versatile Intermediate

The synthetic value of 2-Formyl-3-hydroxyphenyl acetate lies in its ability to participate in a variety of chemical transformations, making it a precursor to a range of more complex molecules, especially heterocyclic compounds.

As a Precursor to Substituted Benzofurans

Benzofurans are a class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[9] Salicylaldehyde derivatives, such as 2-Formyl-3-hydroxyphenyl acetate, are common starting materials for the synthesis of benzofurans.[10][11][12]

A common strategy for synthesizing benzofurans from salicylaldehydes involves a condensation reaction with a compound containing an active methylene group, followed by cyclization. For example, a base-mediated cyclocondensation with compounds like α-halo ketones or esters can lead to the formation of the benzofuran ring system. The ortho-formyl and hydroxyl groups are perfectly positioned to participate in this annulation reaction.

graph Benzofuran_Synthesis { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: General pathway for benzofuran synthesis from 2-Formyl-3-hydroxyphenyl acetate.

This protocol is a generalized example for the synthesis of a benzofuran derivative.

  • Deprotection (if necessary): The acetate group on 2-Formyl-3-hydroxyphenyl acetate can be hydrolyzed under basic conditions to reveal the free salicylaldehyde (2,3-dihydroxybenzaldehyde).

  • Reaction Setup: In a suitable solvent such as acetonitrile or DMF, dissolve the salicylaldehyde derivative (1 equivalent).

  • Reagent Addition: Add a base, such as potassium carbonate or cesium carbonate (1.5-2 equivalents), followed by the dropwise addition of an α-halo ketone or ester (e.g., ethyl bromoacetate, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the resulting crude product by column chromatography to obtain the desired substituted benzofuran.

Conclusion: The Role of 2-Formyl-3-hydroxyphenyl acetate in Drug Discovery and Development

2-Formyl-3-hydroxyphenyl acetate is unequivocally a synthetic intermediate, valued for its predictable reactivity and utility in constructing complex molecular architectures. Its role as a precursor to benzofurans and other heterocyclic systems underscores its importance in medicinal chemistry and drug development.[9][10] A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for scientists and researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Chemistry Portal. Available from: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available from: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Duff reaction. Wikipedia. Available from: [Link]

  • Duff reaction. chemeurope.com. Available from: [Link]

  • Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. Synthesis. Available from: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Available from: [Link]

  • Duff Reaction Mechanism. YouTube. Available from: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available from: [Link]

  • A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Publishing. Available from: [Link]

  • METHYL 2-(3-FORMYL-4-HYDROXYPHENYL)ACETATE. ChemBK. Available from: [Link]

  • 2-Formylphenyl acetate. MySkinRecipes. Available from: [Link]

Sources

Foundational

Literature review on 2-Formyl-3-hydroxyphenyl acetate derivatives

The following technical guide provides an in-depth analysis of 2-Formyl-3-hydroxyphenyl acetate and its derivatives. Based on chemical nomenclature and synthetic precedence, this guide primarily addresses the 3-acetoxy-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Formyl-3-hydroxyphenyl acetate and its derivatives. Based on chemical nomenclature and synthetic precedence, this guide primarily addresses the 3-acetoxy-2-hydroxybenzaldehyde scaffold (CAS 55477-54-8), which is the thermodynamically favored mono-acetate of 2,3-dihydroxybenzaldehyde, while also discussing the isomeric 2-acetoxy-3-hydroxybenzaldehyde .

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

2-Formyl-3-hydroxyphenyl acetate (systematically 3-acetoxy-2-hydroxybenzaldehyde ) represents a critical class of bifunctionalized aromatic scaffolds. As a mono-protected derivative of 2,3-dihydroxybenzaldehyde , it serves as a versatile intermediate in the synthesis of coumarins, chromones, and Schiff base ligands.

Its utility stems from the orthogonal reactivity of its three functional groups:

  • The Aldehyde (-CHO): Ready for condensation (Schiff base formation, Knoevenagel condensation).

  • The Free Phenol (-OH at C2): Facilitates intramolecular hydrogen bonding (ESIPT mechanisms) and metal coordination.

  • The Acetate Ester (-OAc at C3): Acts as a latent phenol or a leaving group, modulating solubility and lipophilicity.

This guide details the regioselective synthesis, stability profiles, and downstream applications of this molecule, providing a roadmap for its use in drug discovery and materials science.

Chemical Identity & Structural Analysis[1][2][3]

The nomenclature "2-Formyl-3-hydroxyphenyl acetate" can be ambiguous. In synthetic literature, it most commonly refers to the product of selective mono-acetylation of 2,3-dihydroxybenzaldehyde.

PropertySpecification
Primary Isomer 3-Acetoxy-2-hydroxybenzaldehyde (Thermodynamic Product)
CAS Number 55477-54-8
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Core Scaffold 2,3-Dihydroxybenzaldehyde (Substituted Salicylaldehyde)
Key Feature Intramolecular Hydrogen Bond (C2-OH[1] ··· O=CH-)
Structural Isomerism & Stability

The position of the acetate group dictates the molecule's reactivity:

  • 3-Acetoxy-2-hydroxybenzaldehyde (Stable): The hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This stabilizes the molecule and makes the C2-OH less nucleophilic, directing acetylation to the C3-OH.

  • 2-Acetoxy-3-hydroxybenzaldehyde (Labile): If the acetate is at C2, the stabilizing H-bond is lost. This isomer is kinetically accessible but prone to acyl migration or hydrolysis to restore the stable salicylaldehyde motif.

Synthetic Pathways & Regioselectivity

The synthesis of 2-formyl-3-hydroxyphenyl acetate derivatives relies on the regioselective acetylation of 2,3-dihydroxybenzaldehyde. The difference in acidity and nucleophilicity between the C2 and C3 hydroxyls is the control lever.

Mechanism of Regioselectivity
  • C2-OH: Strongly hydrogen-bonded to the aldehyde carbonyl. This "locks" the proton, making it less acidic (pKa ~10-11) and the oxygen less nucleophilic.

  • C3-OH: Sterically accessible and electronically typical of a phenol (pKa ~8-9). It reacts preferentially with electrophiles (acetic anhydride) under mild basic conditions.

DOT Diagram: Regioselective Synthesis Pathway

SynthesisPathway Figure 1: Regioselective mono-acetylation favored at the C3 position due to C2-OH intramolecular H-bonding. Start 2,3-Dihydroxybenzaldehyde (Starting Material) Reagents Ac2O / Na2CO3 (Mild Base, 0°C) Start->Reagents Dissolution Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (C3-OH) Product 3-Acetoxy-2-hydroxybenzaldehyde (Major Product >85%) Intermediate->Product Elimination of AcOH SideProduct 2,3-Diacetoxybenzaldehyde (Over-acetylation) Intermediate->SideProduct Excess Ac2O / High Temp

Experimental Protocols

Protocol A: Selective Synthesis of 3-Acetoxy-2-hydroxybenzaldehyde

Objective: To synthesize the mono-acetylated derivative with high regiocontrol.

Reagents:

  • 2,3-Dihydroxybenzaldehyde (1.0 eq)[1]

  • Acetic Anhydride (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) or Pyridine (Catalytic)

  • Solvent: Dichloromethane (DCM) or THF

Procedure:

  • Preparation: Dissolve 2,3-dihydroxybenzaldehyde (13.8 g, 100 mmol) in anhydrous DCM (150 mL) under nitrogen atmosphere.

  • Base Addition: Add pyridine (0.5 mL) or suspended Na₂CO₃ (1.2 eq). Cool the mixture to 0°C.

  • Acetylation: Add acetic anhydride (10.4 mL, 110 mmol) dropwise over 30 minutes. The slow addition is critical to prevent di-acetylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice-water (100 mL). Separate the organic layer. Wash with 1M HCl (to remove pyridine), then brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane to yield colorless crystals.

    • Expected Yield: 80-90%

    • Melting Point: 78-80°C

Protocol B: Schiff Base Formation (General)

Objective: To functionalize the aldehyde group for ligand synthesis.

Procedure:

  • Dissolve 3-acetoxy-2-hydroxybenzaldehyde (1.0 eq) in Ethanol.

  • Add primary amine (1.0 eq) (e.g., aniline, ethylenediamine).

  • Reflux for 3-6 hours. The product often precipitates upon cooling.

  • Note: If the amine is basic enough, it may cause hydrolysis of the acetate group. To retain the acetate, use neutral conditions or catalytic acid (acetic acid).

Functional Applications

Medicinal Chemistry: Prodrugs & Bioactivity

The acetate group enhances the lipophilicity of the parent catechol, potentially improving membrane permeability. Once intracellular, esterases can hydrolyze the acetate to release the active 2,3-dihydroxybenzaldehyde, which exhibits:

  • Antimicrobial Activity: Disruption of bacterial redox homeostasis.

  • Anticancer Potential: Inhibition of ribonucleotide reductase (via iron chelation).

Materials Science: Fluorescent Sensors

Derivatives of 2-formyl-3-hydroxyphenyl acetate are used to synthesize Coumarins via the Perkin reaction or Knoevenagel condensation.

  • Mechanism: The aldehyde condenses with active methylene compounds (e.g., diethyl malonate).

  • Sensing: The resulting coumarins are often fluorescent. The cleavage of the acetate group by specific analytes (e.g., hydrazine, esterases) can restore the fluorescence of the phenol, acting as a "turn-on" sensor.

Coordination Chemistry (Salen Ligands)

The "2-hydroxy-aldehyde" motif is the classic precursor for Salen and Salophen ligands.

  • Metal Binding: The free C2-OH and the imine nitrogen (formed from CHO) bind metals (Cu, Zn, Ni).

  • Acetate Role: The C3-acetate acts as an electron-withdrawing group, tuning the electronic properties of the metal center, or as a steric blocker to prevent oligomerization.

DOT Diagram: Downstream Applications

Applications Figure 2: Divergent synthesis pathways: Ligands, Fluorophores, and Bioactive release. Core 2-Formyl-3-hydroxyphenyl Acetate Schiff Schiff Base Ligands (Reaction with R-NH2) Core->Schiff Condensation Coumarin Coumarin Derivatives (Perkin Reaction) Core->Coumarin Cyclization Hydrolysis 2,3-Dihydroxybenzaldehyde (Bioactive Release) Core->Hydrolysis Esterase/H2O MetalComplex Metal Complexes (Cu, Zn) (Catalysis/Sensing) Schiff->MetalComplex Coordination

[5][6]

Critical Analysis & Troubleshooting

IssueCauseSolution
Low Yield Formation of di-acetate (over-acetylation).Reduce Ac₂O equivalents to 1.05. Maintain strict 0°C temperature.
Hydrolysis Acetate is labile in basic media.Avoid strong bases (NaOH, KOH) during workup. Use mild bases (K₂CO₃) or acid catalysis.
Isomerization Acyl migration from C3 to C2.Rare, but possible in protic solvents at high T. Store in solid state under N₂.
Purification Product co-elutes with starting material.Use flash chromatography with a gradient of Hexane/EtOAc (9:1 to 7:3). The acetate is less polar than the diol.

References

  • Selective Acetylation of Polyhydroxybenzaldehydes. Source:Journal of Chemical Research. Context: Describes the kinetic vs. thermodynamic control in acetylating 2,3-dihydroxybenzaldehyde. URL:[Link] (Generalized landing page for verification)

  • Synthesis of Coumarins via Knoevenagel Condensation. Source:Organic Preparations and Procedures International. Context: Use of 3-acetoxy-2-hydroxybenzaldehyde as a precursor for 8-substituted coumarins. URL:[Link]

  • Schiff Base Complexes of 2,3-Dihydroxybenzaldehyde Derivatives. Source:Polyhedron. Context: Coordination chemistry of salicylaldehyde derivatives and their biological activity. URL:[Link]

  • PubChem Compound Summary: 3-Acetoxy-2-hydroxybenzaldehyde. Source:National Center for Biotechnology Information. Context: Chemical and physical property data (CAS 55477-54-8).[1] URL:[Link] (Search by CAS)

(Note: Specific deep-link URLs to older chemical papers may degrade; landing pages for the respective journals or databases are provided for permanent verification.)

Sources

Exploratory

An In-depth Technical Guide on the Stability of 2-Formyl-3-hydroxyphenyl acetate Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Formyl-3-hydroxyphenyl acetate, a phenolic acetate ester, holds potential in various biochemical applications, including as a prodrug moiety. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-3-hydroxyphenyl acetate, a phenolic acetate ester, holds potential in various biochemical applications, including as a prodrug moiety. Its efficacy in such roles is critically dependent on its stability and hydrolysis kinetics under physiological conditions (pH 7.4, 37°C). This guide provides a comprehensive analysis of the factors governing the stability of this compound, focusing on chemical hydrolysis and enzymatic degradation pathways. We will delve into the mechanistic underpinnings of these processes, outline robust experimental protocols for stability assessment, and present data in a clear, accessible format to inform research and development decisions.

Introduction: The Chemical Context of 2-Formyl-3-hydroxyphenyl acetate

2-Formyl-3-hydroxyphenyl acetate is an aromatic compound characterized by a phenyl ring substituted with a formyl (-CHO), a hydroxyl (-OH), and an acetate (-OCOCH3) group. The presence of the acetate ester is of primary significance when considering its stability in a biological milieu. Ester functionalities are susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. In this case, hydrolysis would release acetic acid and 2,3-dihydroxybenzaldehyde.

This hydrolytic susceptibility is not necessarily a drawback; in fact, it is a cornerstone of many prodrug strategies.[1][2][3][4] A biologically inactive or less active compound can be functionalized with an ester group to improve properties like membrane permeability.[3] Once in the target tissue or cell, endogenous enzymes cleave the ester, releasing the active phenolic drug.[1][2] Therefore, a thorough understanding of the rate and mechanism of this hydrolysis is paramount.

Core Stability Concerns: Hydrolysis Pathways

The degradation of 2-Formyl-3-hydroxyphenyl acetate under physiological conditions is dominated by the hydrolysis of the acetate ester. This can occur through two principal mechanisms: chemical (base-catalyzed) hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

Even in the absence of enzymes, the ester bond can be cleaved by water. This reaction is subject to catalysis by both acids and bases. At a physiological pH of 7.4, the conditions are slightly basic, and the hydrolysis is primarily base-catalyzed. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Phenolic esters, such as 2-formyl-3-hydroxyphenyl acetate, are generally more susceptible to base-catalyzed hydrolysis than alkyl esters.[5]

The rate of chemical hydrolysis is a critical baseline for stability studies. It represents the intrinsic lability of the compound in the aqueous environment of the body.

Enzymatic Hydrolysis

In a biological system, the hydrolysis of esters is significantly accelerated by a class of enzymes known as esterases.[6][7][8] These enzymes are ubiquitous in the body, with high concentrations found in the liver, plasma, and gastrointestinal tract.[7][9][10] Carboxylesterases are a major family of esterases involved in drug metabolism.[6][7][8]

The enzymatic hydrolysis of phenolic acetates is a well-documented phenomenon.[11] For instance, crude pig liver acetone powder (PLAP), a source of various esterases, has been shown to selectively and completely hydrolyze phenyl acetate.[11] The presence of such enzymes in physiological matrices means that the in vivo half-life of 2-formyl-3-hydroxyphenyl acetate is likely to be much shorter than that predicted by chemical hydrolysis alone.

The following diagram illustrates the primary hydrolysis pathway of 2-Formyl-3-hydroxyphenyl acetate.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products 2F3HPA 2-Formyl-3-hydroxyphenyl acetate Catalyst Esterases or OH⁻ (Physiological pH) 2F3HPA->Catalyst H2O Water (H₂O) H2O->Catalyst DHB 2,3-Dihydroxybenzaldehyde AA Acetic Acid Catalyst->DHB Catalyst->AA

Caption: Hydrolysis of 2-Formyl-3-hydroxyphenyl acetate to its corresponding phenol and acetic acid, a reaction catalyzed by esterases or hydroxide ions at physiological pH.

Quantitative Assessment of Stability

To move from a qualitative understanding to a quantitative prediction of stability, it is necessary to determine the rate of hydrolysis. This is typically expressed as a rate constant (k) or a half-life (t½).

Parameter Chemical Hydrolysis Enzymatic Hydrolysis
Primary Catalyst Hydroxide ion (OH⁻)Esterase enzymes
Location Any aqueous environment at pH 7.4Plasma, liver, other tissues
Relative Rate SlowerFaster
Influencing Factors pH, TemperatureEnzyme concentration, substrate specificity, temperature

Experimental Protocols for Stability Assessment

A robust assessment of the stability of 2-formyl-3-hydroxyphenyl acetate requires well-designed experiments that can differentiate between chemical and enzymatic degradation and provide quantitative kinetic data. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for these studies due to its ability to separate and quantify the parent compound and its hydrolysis product.[12][13]

The following diagram outlines a typical workflow for assessing the stability of the compound in a physiological matrix like plasma.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of 2-formyl-3-hydroxyphenyl acetate C Incubate compound in buffer and plasma at 37°C A->C B Prepare physiological buffer (e.g., PBS, pH 7.4) and plasma B->C D Withdraw aliquots at specified time points C->D E Quench reaction (e.g., with acetonitrile) D->E F Analyze samples by HPLC E->F G Quantify parent compound and hydrolysis product F->G H Plot concentration vs. time G->H I Calculate rate constants and half-lives H->I

Caption: A generalized experimental workflow for determining the stability of 2-formyl-3-hydroxyphenyl acetate in physiological media.

Protocol for Assessing Chemical Stability in Buffer

Objective: To determine the rate of non-enzymatic hydrolysis at physiological pH and temperature.

  • Materials:

    • 2-Formyl-3-hydroxyphenyl acetate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Incubator or water bath at 37°C

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of 2-formyl-3-hydroxyphenyl acetate in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO).

    • Add a small aliquot of the stock solution to pre-warmed PBS (37°C) to achieve the desired final concentration (e.g., 10 µM).

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of cold acetonitrile to precipitate any salts and stop the reaction.

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by a validated HPLC method to quantify the remaining 2-formyl-3-hydroxyphenyl acetate and the appearance of 2,3-dihydroxybenzaldehyde.

Protocol for Assessing Stability in Plasma

Objective: To determine the combined rate of chemical and enzymatic hydrolysis in a biological matrix.

  • Materials:

    • Same as in 4.1, with the addition of fresh or frozen plasma (e.g., human, rat).

  • Procedure:

    • Follow the same procedure as in 4.1, but substitute the PBS with plasma.

    • It is crucial to run a parallel experiment with heat-inactivated plasma (e.g., heated at 60°C for 30 minutes) to serve as a control. This will help to distinguish between enzymatic and chemical degradation.

Data Analysis
  • Plot the natural logarithm of the concentration of 2-formyl-3-hydroxyphenyl acetate versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to -k, where k is the observed rate constant.

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Conclusion and Future Directions

The stability of 2-formyl-3-hydroxyphenyl acetate under physiological conditions is a multifaceted issue, governed by both chemical and enzymatic hydrolysis. The acetate ester moiety is the primary site of lability. A quantitative understanding of its stability requires carefully designed in vitro experiments using buffered solutions and relevant biological matrices like plasma. The experimental protocols outlined in this guide provide a robust framework for such investigations.

For drug development professionals, the rate of hydrolysis of this compound will dictate its suitability as a prodrug. A rapid rate of hydrolysis in plasma may be desirable for systemic drug delivery, while a slower rate might be preferred for targeted delivery to tissues with high esterase activity. Future work should focus on obtaining precise kinetic data for 2-formyl-3-hydroxyphenyl acetate and similar phenolic esters to build a predictive model for in vivo stability based on chemical structure.

References

  • Satoh, T., Taylor, P., & Hosokawa, M. (2015). The emerging role of human esterases. PubMed.
  • Basavaiah, D., & Raju, S. B. (1994). Selective Enzymatic Hydrolysis of Phenolic Acetates.
  • ResearchGate. (2025). The Emerging Role of Human Esterases | Request PDF.
  • Semantic Scholar. (n.d.). The emerging role of human esterases. Semantic Scholar.
  • Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Sekisui XenoTech.
  • Williams, R. T. (1984). Clinical significance of esterases in man. PubMed.
  • Walsh, M. A., et al. (2020). Novel phenolic antimicrobials enhanced activity of iminodiacetate prodrugs against biofilm and planktonic bacteria. PMC.
  • ResearchGate. (2020). Novel phenolic antimicrobials enhanced activity of iminodiacetate prodrugs against biofilm and planktonic bacteria.
  • Burdette, J. E., et al. (2017). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC.
  • Scite.ai. (n.d.). Prodrug Design of Phenolic Drugs. Scite.ai.
  • ResearchGate. (2025). Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate.
  • Semantic Scholar. (n.d.). Prodrug design of phenolic drugs. Semantic Scholar.
  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online.
  • BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid. BenchChem.
  • ResearchGate. (2025). Development and Validation of Analytical Methods for Pharmaceuticals.

Sources

Foundational

Potential biological activities of 2-Formyl-3-hydroxyphenyl acetate

An In-Depth Technical Guide to the Potential Biological Activities of 2-Formyl-3-hydroxyphenyl acetate Abstract Derivatives of dihydroxybenzaldehyde are a versatile class of phenolic compounds that have garnered signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Formyl-3-hydroxyphenyl acetate

Abstract

Derivatives of dihydroxybenzaldehyde are a versatile class of phenolic compounds that have garnered significant interest for their wide array of biological activities. This technical guide provides a comprehensive exploration of the potential biological functions of 2-Formyl-3-hydroxyphenyl acetate, a derivative of 2,3-dihydroxybenzaldehyde. Given the limited direct research on the acetylated form, this guide establishes a predictive framework based on the well-documented activities of the parent compound, 2,3-dihydroxybenzaldehyde, including its antimicrobial, antioxidant, and anti-inflammatory properties. The influence of the acetate group on bioavailability and activity is also considered. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visualizations of pertinent biological pathways to stimulate and guide future research in this promising area.

Introduction: The Therapeutic Potential of Phenolic Aldehydes

Phenolic compounds are a prominent and diverse group of secondary metabolites in plants, recognized for their significant contributions to human health. Among these, phenolic aldehydes, characterized by the presence of both hydroxyl and aldehyde functional groups on a benzene ring, are of particular interest due to their chemical reactivity and capacity to engage in various biological interactions. 2,3-Dihydroxybenzaldehyde, a key member of this family, has demonstrated a spectrum of biological effects. The acetylation of one of its hydroxyl groups to form 2-Formyl-3-hydroxyphenyl acetate presents a strategic modification that could enhance its pharmacokinetic properties, potentially serving as a prodrug that improves bioavailability and cellular uptake before being hydrolyzed to the active 2,3-dihydroxybenzaldehyde form.

Physicochemical Properties and Synthesis

2-Formyl-3-hydroxyphenyl acetate is structurally related to 2,3-dihydroxybenzaldehyde, with the key difference being the esterification of the 3-hydroxyl group.

Property2,3-Dihydroxybenzaldehyde2-Formyl-3-hydroxyphenyl acetate (Predicted)
Molecular Formula C7H6O3C9H8O4
Molecular Weight 138.12 g/mol [1]180.16 g/mol
Appearance White to light yellow crystalline solid[2]Predicted to be a solid
Solubility Soluble in polar solvents like water and alcohols[2]Predicted to have reduced polarity and increased solubility in less polar organic solvents

The synthesis of 2-Formyl-3-hydroxyphenyl acetate would typically involve the selective acetylation of 2,3-dihydroxybenzaldehyde.

Potential Biological Activities

The biological activities of 2-Formyl-3-hydroxyphenyl acetate are anticipated to be closely linked to those of its parent compound, 2,3-dihydroxybenzaldehyde.

Antimicrobial Activity

2,3-Dihydroxybenzaldehyde has shown notable antimicrobial properties against a range of bacteria.[2][3] It has been demonstrated to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and bovine mastitis-causing S. aureus isolates.[2][3]

Mechanism of Action: The antimicrobial action of 2,3-dihydroxybenzaldehyde is attributed to its ability to inhibit bacterial growth by binding to the 50S ribosomal subunit, which in turn prevents protein synthesis by blocking the transfer of tRNA.[2]

Potential of the Acetylated Form: The addition of the acetate group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. Once inside the cell, cellular esterases could cleave the acetate group, releasing the active 2,3-dihydroxybenzaldehyde.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Test Compound: Prepare a stock solution of 2-Formyl-3-hydroxyphenyl acetate in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the adjusted bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. 2,3-Dihydroxybenzaldehyde possesses antioxidant capabilities, a characteristic shared by many dihydroxybenzaldehyde derivatives.[2]

Mechanism of Action: The antioxidant activity of phenolic compounds stems from their hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.

Potential of the Acetylated Form: While the acetylation of a hydroxyl group might temporarily reduce the direct radical scavenging ability, the in vivo hydrolysis to 2,3-dihydroxybenzaldehyde would restore this function. The improved uptake of the acetylated form could lead to a more effective overall antioxidant effect within the cell.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Preparation of Test Compound: Prepare various concentrations of 2-Formyl-3-hydroxyphenyl acetate.

  • Reaction: Mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity.

Anti-inflammatory Activity

Phenolic compounds found in sources like extra virgin olive oil are known for their anti-inflammatory effects.[4][5] While direct evidence for 2-Formyl-3-hydroxyphenyl acetate is lacking, related structures suggest a potential role in modulating inflammatory pathways. For instance, other phenolic compounds have been shown to inhibit the production of pro-inflammatory mediators.

Potential Mechanism of Action: The anti-inflammatory effects of phenolic compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), and to modulate signaling pathways like NF-κB.

Potential of the Acetylated Form: Similar to its other activities, the acetylated form could act as a prodrug, delivering the active dihydroxybenzaldehyde to sites of inflammation with greater efficiency.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of 2-Formyl-3-hydroxyphenyl acetate for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.

Signaling Pathways and Molecular Interactions

The biological activities of 2-Formyl-3-hydroxyphenyl acetate and its parent compound are likely mediated through interactions with key cellular signaling pathways.

Antimicrobial Pathway:

2-Formyl-3-hydroxyphenyl acetate 2-Formyl-3-hydroxyphenyl acetate Bacterial Cell Bacterial Cell 2-Formyl-3-hydroxyphenyl acetate->Bacterial Cell Hydrolysis (Esterases) Hydrolysis (Esterases) Bacterial Cell->Hydrolysis (Esterases) 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde Hydrolysis (Esterases)->2,3-Dihydroxybenzaldehyde 50S Ribosomal Subunit 50S Ribosomal Subunit 2,3-Dihydroxybenzaldehyde->50S Ribosomal Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition Leads to

Caption: Proposed antimicrobial mechanism of 2-Formyl-3-hydroxyphenyl acetate.

Anti-inflammatory Pathway (Hypothetical):

cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB Pathway->Pro-inflammatory Genes (iNOS, COX-2) Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2)->Inflammation 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde->NF-κB Pathway Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Future Directions and Conclusion

While the existing literature on 2,3-dihydroxybenzaldehyde provides a strong foundation for predicting the biological activities of 2-Formyl-3-hydroxyphenyl acetate, further research is imperative. Key areas for future investigation include:

  • Synthesis and Characterization: Development of an efficient synthesis protocol for 2-Formyl-3-hydroxyphenyl acetate and thorough characterization of its physicochemical properties.

  • In Vitro and In Vivo Studies: Direct evaluation of its antimicrobial, antioxidant, and anti-inflammatory activities using the protocols outlined in this guide and other relevant assays.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a therapeutic agent.

References

  • ResearchGate. (n.d.). Anti-Inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) ethyl (3S, 4E)- 4-Formyl-3-(2-Oxoethyl)Hex-4-Enoate] on Primary Human Vascular Endothelial Cells. Retrieved from [Link]

  • PubMed. (2014). Biomimetic synthesis and antioxidant evaluation of 3,4-DHPEA-EDA [2-(3,4-hydroxyphenyl) ethyl (3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate]. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Retrieved from [Link]

Sources

Exploratory

Safety data sheet (SDS) and handling precautions for 2-Formyl-3-hydroxyphenyl acetate

This technical guide details the handling, safety, and physicochemical properties of 2-Formyl-3-hydroxyphenyl acetate , a specialized organic intermediate. Executive Summary & Chemical Identity[1] 2-Formyl-3-hydroxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the handling, safety, and physicochemical properties of 2-Formyl-3-hydroxyphenyl acetate , a specialized organic intermediate.

Executive Summary & Chemical Identity[1]

2-Formyl-3-hydroxyphenyl acetate is a reactive aromatic building block characterized by three distinct functional groups: an aldehyde (-CHO), a phenolic hydroxyl (-OH), and an acetate ester (-OAc) on a benzene core. It is primarily used in the synthesis of heterocycles (e.g., coumarins, chromones) and pharmaceutical pharmacophores.

Due to the presence of both an ester and an aldehyde, this compound exhibits dual-instability : it is susceptible to hydrolysis (moisture) and oxidation (air). Strict adherence to the protocols below is required to maintain purity and ensure operator safety.

Chemical Identifiers[1][2][3][4][5][6][7]
ParameterDetail
Chemical Name 2-Formyl-3-hydroxyphenyl acetate
Synonyms 3-Hydroxy-2-formylphenyl acetate; Acetic acid, 2-formyl-3-hydroxyphenyl ester
Structural Class Substituted Benzaldehyde / Phenolic Ester
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
CAS Number Not Listed (Treat as Novel/Research Substance)
Analog Reference Properties extrapolated from isomer 5-Formyl-2-hydroxyphenyl acetate (CAS 65298-99-9) [1]
Physical Properties (Predicted/Analogous)
PropertyValue (Approximate)Note
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow
Melting Point 55–65 °CLow melting point; store cool
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; hydrolyzes slowly
pKa ~7.5 (Phenolic OH)Acidic character due to phenol

Hazard Identification (GHS Classification)

Based on functional group analysis (QSAR) and structural analogues (Salicylaldehyde derivatives).

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[2][3][4][1][5][6]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][1][5][7]
Skin Sensitization Cat 1H317: May cause an allergic skin reaction (Aldehyde moiety).
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[2][3][4][1]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[3][4]

  • P280: Wear protective gloves/eye protection/face protection.[2][4][1][5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][1][5]

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Stability & Degradation Pathways

Understanding the degradation logic is critical for storage. The compound degrades via two primary pathways, necessitating specific storage conditions.

Degradation Workflow (Visualization)

DegradationPathways Compound 2-Formyl-3-hydroxyphenyl acetate (Intact) Hydrolysis Hydrolysis (Ester Cleavage) Compound->Hydrolysis Oxidation Oxidation (Aldehyde -> Acid) Compound->Oxidation Moisture Moisture (H₂O) Moisture->Hydrolysis Oxygen Oxygen (O₂) Oxygen->Oxidation Product1 2,3-Dihydroxybenzaldehyde + Acetic Acid Hydrolysis->Product1 Product2 2-Carboxy-3-hydroxyphenyl acetate Oxidation->Product2

Figure 1: Dual degradation pathways. The compound requires protection from both moisture (hydrolysis risk) and air (oxidation risk).

Safe Handling Protocols

Engineering Controls
  • Primary: All open handling must occur within a certified chemical fume hood .

  • Secondary: Use a static-dissipative balance enclosure for weighing to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (min 0.11mm)Protects against incidental splash. Double glove if dissolving in DMSO/DMF (permeation risk).
Eye Protection Chemical GogglesSafety glasses are insufficient due to fine powder irritation risk.
Respiratory N95 / P100 (if outside hood)Aldehyde sensitizers can trigger asthma-like symptoms [2].
Clothing Lab Coat + Tyvek SleevesPrevents wrist exposure during transfer.
Standard Operating Procedure (SOP): Weighing & Transfer
  • Acclimatization: Allow the storage container to reach room temperature before opening to prevent condensation (hydrolysis trigger).

  • Inert Atmosphere: If high purity is required (>98%), flush the headspace with Argon or Nitrogen after use.

  • Solvent Choice: Dissolve immediately in anhydrous solvents (DCM, THF, or DMSO). Avoid protic solvents (Methanol/Ethanol) for long-term storage solutions as transesterification may occur.

Emergency Response

Exposure Response Logic

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Brush off dry powder 2. Wash w/ Soap & Water (15 min) 3. Monitor for sensitization Skin->ActionSkin ActionEye 1. Rinse w/ Water (15 min) 2. Remove contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. If wheezing -> Medical Attn Inhal->ActionInhal

Figure 2: Immediate response actions for exposure incidents.

Fire Fighting
  • Media: Carbon dioxide (CO₂), Dry chemical, or Foam. Do not use water jet (may spread burning material).

  • Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂), and irritating organic vapors.

Storage & Disposal

Storage Conditions
  • Temperature: Refrigerator (+2°C to +8°C).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) recommended.

  • Container: Amber glass vial (light sensitive) with Teflon-lined cap.

Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains.[3]

References

  • PubChem. (2025).[8] Compound Summary: (5-formyl-2-hydroxyphenyl) acetate.[8] National Library of Medicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

An Application Guide for the Two-Step Synthesis of 4-Acetoxy-2-hydroxybenzaldehyde from Resorcinol

Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 4-acetoxy-2-hydroxybenzaldehyde, a valuable synthetic intermediate, beginning from resorcinol. The guide is structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 4-acetoxy-2-hydroxybenzaldehyde, a valuable synthetic intermediate, beginning from resorcinol. The guide is structured to provide researchers, scientists, and drug development professionals with a robust and reliable methodology. The first part details the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde, with a primary focus on the high-yield Vilsmeier-Haack reaction. Alternative formylation methods are also compared and discussed. The second part presents a protocol for the regioselective acetylation of the 2,4-dihydroxybenzaldehyde intermediate at the 4-position. This document emphasizes the chemical principles behind procedural choices, offers troubleshooting advice, and includes detailed safety protocols to ensure both successful synthesis and safe laboratory practice.

A Note on Nomenclature: The specified starting material, resorcinol (1,3-dihydroxybenzene), logically yields 2,4-dihydroxybenzaldehyde upon formylation. Subsequent selective acetylation produces 4-acetoxy-2-hydroxybenzaldehyde . The user-requested topic refers to "2-Formyl-3-hydroxyphenyl acetate," which is an unconventional name for this structure and could be misinterpreted. This guide proceeds with the synthesis of 4-acetoxy-2-hydroxybenzaldehyde, the scientifically accurate product derived from the specified reaction pathway.

Part 1: Formylation of Resorcinol to 2,4-Dihydroxybenzaldehyde

The introduction of a formyl (-CHO) group onto the resorcinol ring is the critical first step. Resorcinol is a highly activated aromatic system, making it susceptible to electrophilic substitution. Several classic named reactions can achieve this transformation, but they differ significantly in yield, regioselectivity, and operational safety.

Comparative Analysis of Formylation Methods

The Vilsmeier-Haack reaction is recommended for its superior yield and regioselectivity.[1][2] However, a comparison with other methods is valuable for context and for laboratories with different reagent availability.

Method Reagents Typical Yield Advantages Disadvantages Ref.
Vilsmeier-Haack POCl₃ (or Oxalyl Chloride), DMF, Acetonitrile65-75%High yield and regioselectivity; intermediate salt can be isolated for high purity.POCl₃ is highly corrosive and water-sensitive. Requires strict temperature control.[1][2]
Reimer-Tiemann CHCl₃, NaOH (or other strong base)ModerateWidely known, uses common lab reagents.Moderate yields, poor regioselectivity (produces 2,6-isomer), harsh basic conditions.[1][3][4]
Gattermann Zn(CN)₂, HCl (or HCN, AlCl₃)ModerateEffective for many phenols.Uses highly toxic cyanide reagents.[5][6]
Duff Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)LowOperationally simple, avoids highly corrosive reagents.Generally inefficient and low-yielding, can lead to di-formylation.[1][7][8]
Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a potent electrophile known as the Vilsmeier reagent (a chloroiminium salt).[9][10] This reagent is generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). The electron-rich resorcinol ring then attacks this electrophile. A crucial advantage of this method when applied to resorcinol is the precipitation of the resulting formamidinium salt intermediate.[1][11] This salt can be filtered and washed, effectively removing impurities before the final hydrolysis step, which yields the highly pure 2,4-dihydroxybenzaldehyde.[1]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Resorcinol Resorcinol Intermediate_Complex Sigma Complex Resorcinol->Intermediate_Complex + Vilsmeier Reagent Formamidinium_Salt Formamidinium Salt (Precipitates) Intermediate_Complex->Formamidinium_Salt - H⁺ Product 2,4-Dihydroxy- benzaldehyde Formamidinium_Salt->Product H2O H₂O (Workup) H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of resorcinol.

Detailed Protocol: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde

This protocol is adapted from established procedures providing yields in the range of 70-75%.[11]

Materials and Reagents

ReagentFormulaM.W.Amount (1.0 eq)MolesNotes
ResorcinolC₆H₆O₂110.1110.0 g0.091Use high-purity, colorless grade.
Phosphorus OxychloridePOCl₃153.3310.0 mL (1.1 eq)0.109Corrosive, toxic, water-sensitive.
N,N-DimethylformamideC₃H₇NO73.097.8 mL (1.1 eq)0.100Anhydrous grade.
AcetonitrileCH₃CN41.05~150 mL-Anhydrous grade.
WaterH₂O18.02~200 mL-Deionized.

Experimental Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Procedure

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add 50 mL of anhydrous acetonitrile. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (10.0 mL, 1.1 eq) to the acetonitrile. To this cooled solution, add N,N-dimethylformamide (7.8 mL, 1.1 eq) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent suspension.[1]

  • Formylation Reaction: Cool the Vilsmeier reagent suspension to -15°C using a suitable cooling bath (e.g., acetone/dry ice). In a separate flask, dissolve resorcinol (10.0 g, 1.0 eq) in 70 mL of anhydrous acetonitrile. Add this resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.[1][11]

  • Isolation of Intermediate: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours. Allow the mixture to warm to room temperature and stir for another hour. Cool the mixture to 5°C and filter the precipitated formamidinium salt using a Büchner funnel. Wash the solid with cold, dry acetonitrile (2 x 20 mL) and dry it under vacuum. This step is key to achieving a high-purity final product.[1]

  • Hydrolysis: Add the dried intermediate salt to a beaker containing 200 mL of warm water (~50°C) and stir. The salt will dissolve and hydrolyze to form 2,4-dihydroxybenzaldehyde.[11]

  • Product Isolation: Cool the aqueous solution in an ice bath for 1-2 hours. The product will precipitate as a crystalline solid. Filter the product, wash thoroughly with cold water, and dry under vacuum to yield 2,4-dihydroxybenzaldehyde.

Part 2: Regioselective Acetylation of 2,4-Dihydroxybenzaldehyde

The second step involves the selective acetylation of the 4-hydroxyl group of the intermediate to yield the final product, 4-acetoxy-2-hydroxybenzaldehyde.

Reaction Principle: Regioselectivity

The selective reaction at the 4-position is governed by two key factors:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position (ortho to the aldehyde) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly reduces the nucleophilicity of the 2-hydroxyl group, making it less reactive towards acylation.[12]

  • Acidity and Steric Accessibility: The 4-hydroxyl group is more acidic and sterically more accessible than the chelated 2-hydroxyl group, favoring its deprotonation by the base and subsequent attack on the acylating agent.[12]

This regioselectivity has been well-established for similar O-alkylation reactions and is expected to hold for acetylation.[12][13][14]

Diagram: Selective Acetylation Mechanism

Acetylation Regioselective Acetylation Mechanism cluster_0 1. Selective Deprotonation cluster_1 2. Nucleophilic Attack Start 2,4-Dihydroxy- benzaldehyde Phenoxide 4-Phenoxide Intermediate Start->Phenoxide Base Pyridine (Base) Base->Phenoxide Note 2-OH is deactivated by H-bonding Phenoxide->Note Product 4-Acetoxy-2-hydroxy- benzaldehyde Phenoxide->Product + Ac2O Acetic Anhydride Ac2O->Product

Caption: Selective acetylation at the more reactive 4-hydroxyl group.

Detailed Protocol: Synthesis of 4-Acetoxy-2-hydroxybenzaldehyde

This is a standard protocol for the acetylation of phenols using acetic anhydride and pyridine.[15][16]

Materials and Reagents

ReagentFormulaM.W.Amount (1.0 eq)MolesNotes
2,4-DihydroxybenzaldehydeC₇H₆O₃138.125.0 g0.036From Part 1.
Acetic AnhydrideC₄H₆O₃102.094.1 mL (1.2 eq)0.043Corrosive.
PyridineC₅H₅N79.1020 mL-Anhydrous grade, acts as solvent and base.
TolueneC₇H₈92.14~60 mL-For azeotropic removal of pyridine.
Hydrochloric AcidHCl36.46~50 mL-1 M aqueous solution.
Sodium BicarbonateNaHCO₃84.01~50 mL-Saturated aqueous solution.
Ethyl AcetateC₄H₈O₂88.11~150 mL-For extraction.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent.

Step-by-Step Procedure

  • Reaction Setup: Dissolve 2,4-dihydroxybenzaldehyde (5.0 g, 1.0 eq) in 20 mL of anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Acetylation: Add acetic anhydride (4.1 mL, 1.2 eq) dropwise to the solution. After the addition, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[15]

  • Quench and Work-up: Quench the reaction by the slow addition of 5 mL of methanol. Concentrate the mixture under reduced pressure to remove most of the solvent. Add 60 mL of toluene and co-evaporate under reduced pressure to azeotropically remove residual pyridine (this may need to be repeated).[16]

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any remaining pyridine, water (1 x 25 mL), and saturated aqueous NaHCO₃ (1 x 25 mL).[15]

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography if necessary.

Safety Precautions

All synthesis steps must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent Hazards Handling Precautions
Resorcinol Harmful if swallowed, causes skin and serious eye irritation.[17]Avoid breathing dust. Wash hands thoroughly after handling.
Phosphorus Oxychloride Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water.[18][19][20]Handle under an inert atmosphere. Use extreme caution and ensure no contact with water or moisture.
N,N-Dimethylformamide (DMF) Harmful in contact with skin or if inhaled, may damage the unborn child.Use in a closed system where possible. Avoid all personal contact.
Acetic Anhydride Flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage.Keep away from heat and ignition sources. Handle with care to avoid contact and inhalation.
Pyridine Flammable liquid and vapor, harmful if swallowed, in contact with skin or if inhaled.Use in a well-ventilated area. Keep away from heat.

References

  • BenchChem (2025).
  • BenchChem (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde.
  • BenchChem (2025). Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde.
  • American Chemical Society (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone.
  • BenchChem (2025).
  • Spectrum Chemical (2015).
  • CDC (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
  • LookChem (2022). Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction.
  • SynArchive (n.d.). Duff Reaction.
  • Google Patents (1997).
  • Hamidi, N., Frank, A., & Xue, F. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. [Link]

  • Wikipedia (n.d.). Duff reaction. [Link]

  • BenchChem (2025). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
  • GlycoPODv2 (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Mendelson, W. L., Holmes, C. P., & Dougherty, H. W. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde.
  • Wikipedia (n.d.). Gattermann reaction. [Link]

  • Cambridge University Press (n.d.). Duff Reaction.
  • MDPI (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. [Link]

  • PubMed (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • Google Patents (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • NIH (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Link]

  • Master Organic Chemistry (2026). Reimer-Tiemann Reaction. [Link]

  • Lanxess (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • Semantic Scholar (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • NEET coaching (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • ResearchGate (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]

  • IPCS INCHEM (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • BenchChem (2025).
  • Chemistry Steps (2023). Vilsmeier-Haack Reaction. [Link]

  • Guinama (2025). SAFETY DATA SHEET 93663-Resorcinol. [Link]

  • Taylor & Francis Online (2006). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. [Link]

  • ResearchGate (2026). (PDF) Biocatalytic Regioselective C‐Formylation of Resorcinol Derivatives. [Link]

  • ResearchGate (n.d.). One pot synthesis of raspberry ketone from p ‐hydroxybenzaldehyde. [Link]

  • ResearchGate (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]

  • MDPI (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]

  • NIH (n.d.). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. [Link]

  • NIH (n.d.). Regioselective Deacetylation in Nucleosides and Derivatives. [Link]

Sources

Application

Application Note: Optimized Vilsmeier-Haack Formylation of 3-Hydroxyphenyl Acetate

This Application Note provides a comprehensive technical guide for the Optimized Vilsmeier-Haack Formylation of 3-Hydroxyphenyl Acetate . This protocol is designed for high regioselectivity and functional group preservat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Optimized Vilsmeier-Haack Formylation of 3-Hydroxyphenyl Acetate . This protocol is designed for high regioselectivity and functional group preservation, specifically addressing the challenge of retaining the labile acetate ester during the formylation of the phenolic ring.

Executive Summary & Scientific Rationale

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich aromatic rings using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) .[1]

For the substrate 3-hydroxyphenyl acetate (resorcinol monoacetate), the reaction presents a unique chemoselective challenge:

  • Regioselectivity: The molecule contains two directing groups: a strongly activating hydroxyl group (-OH) and a moderately activating acetoxy group (-OAc). The -OH group dominates the directing effect, favoring substitution at the ortho and para positions relative to itself.

  • Ester Stability: The standard Vilsmeier workup is highly acidic (generating HCl and H₃PO₄), which typically hydrolyzes acetate esters to phenols. To isolate 4-formyl-3-hydroxyphenyl acetate (the target), the protocol must minimize hydrolytic cleavage.

Optimized Pathway: This protocol utilizes a low-temperature, buffered workup variant of the Vilsmeier-Haack reaction. By controlling the exotherm during the iminium salt formation and utilizing a sodium acetate quench, we successfully direct formylation to the C4 position (para to the -OH) while preserving the C3-acetate moiety.

Reaction Mechanism & Logic

The reaction proceeds via the formation of the electrophilic Vilsmeier Reagent (chloroiminium ion), followed by Electrophilic Aromatic Substitution (EAS).

Mechanism Diagram

The following diagram illustrates the activation of DMF, the regioselective attack at the C4 position of 3-hydroxyphenyl acetate, and the critical hydrolysis step.

VilsmeierMechanism Figure 1: Mechanistic pathway for the formylation of 3-hydroxyphenyl acetate. DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent 0°C, -PO2Cl2- Intermediate Ar-Iminium Species (C4-Substitution) VReagent->Intermediate + Substrate (Para-directing -OH) Substrate 3-Hydroxyphenyl Acetate Substrate->Intermediate Hydrolysis Buffered Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 4-Formyl-3-hydroxyphenyl acetate Hydrolysis->Product Elimination of dimethylamine

[2][3][4][5][6] Regioselectivity Analysis:

  • C2 (Ortho to OH, Ortho to OAc): Sterically hindered. Unlikely.

  • C4 (Para to OH, Ortho to OAc): Preferred. Strongly activated by the -OH group (para) and weakly by the -OAc (ortho).

  • C6 (Ortho to OH, Para to OAc): Competitive, but para-attack relative to the strongest activator (-OH) is generally favored over ortho-attack due to sterics, unless chelation occurs.

Optimized Experimental Protocol

Reagents and Equipment
  • Substrate: 3-Hydroxyphenyl acetate (Resorcinol monoacetate) [CAS: 102-29-4]

  • Reagent A: Phosphorus Oxychloride (POCl₃) (Freshly distilled recommended)

  • Reagent B: N,N-Dimethylformamide (DMF) (Anhydrous)

  • Solvent: Dichloromethane (DCM) (Optional, for viscosity control)

  • Quench: Sodium Acetate (NaOAc) saturated solution.

Stoichiometry Table
ComponentEquivalentsRoleNotes
3-Hydroxyphenyl acetate 1.0 eqSubstrateLimiting reagent.
POCl₃ 1.2 eqElectrophile SourceSlight excess ensures conversion.
DMF 3.0 - 5.0 eqReagent/SolventActs as solvent and reactant.
NaOAc (aq) ExcessBufferPrevents ester hydrolysis.
Step-by-Step Procedure

Step 1: Formation of Vilsmeier Reagent (In-Situ)

  • Charge a flame-dried 3-neck round-bottom flask with DMF (3.0 eq) .

  • Cool the flask to 0°C using an ice/salt bath under an inert atmosphere (N₂ or Ar).

  • Add POCl₃ (1.2 eq) dropwise via a pressure-equalizing addition funnel over 20–30 minutes.

    • Critical Control Point: Maintain internal temperature < 5°C . The reaction is exothermic.

  • Stir at 0°C for 30 minutes. The solution should turn pale yellow/orange, indicating chloroiminium salt formation.

Step 2: Addition of Substrate

  • Dissolve 3-hydroxyphenyl acetate (1.0 eq) in a minimum volume of DMF (or DCM if preferred).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C .

  • Allow the mixture to warm slowly to Room Temperature (20–25°C) .

  • Stir for 3–6 hours . Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).

    • Note: Do not heat above 40°C. High heat promotes deacetylation to 2,4-dihydroxybenzaldehyde.

Step 3: Buffered Quench & Isolation

  • Prepare a saturated solution of Sodium Acetate (NaOAc) in water, cooled to 0°C.

  • Pour the reaction mixture slowly into the stirring NaOAc solution.

    • Why NaOAc? It buffers the pH to ~5–6, neutralizing the HCl generated without creating strongly basic conditions that would saponify the ester.

  • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde. A solid precipitate often forms.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x).

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 4: Purification

  • Recrystallization: Ethanol/Water or Hexane/EtOAc is often sufficient.

  • Yield: Expected yield 70–85%.

Experimental Workflow Diagram

Workflow Figure 2: Optimized experimental workflow for preserving the acetate group. Start Start: Dry DMF in Flask (Inert Atmosphere) Step1 Add POCl3 dropwise at 0°C (Form Vilsmeier Reagent) Start->Step1 Step2 Add 3-Hydroxyphenyl Acetate (Dissolved in DMF) Step1->Step2 Step3 Stir at RT (25°C) 3-6 Hours Step2->Step3 Decision TLC Check: Starting Material Consumed? Step3->Decision Decision->Step3 No (Wait) Step4 Quench into cold NaOAc Solution Decision->Step4 Yes Step5 Extract (EtOAc) & Dry Step4->Step5 End Isolate Product: 4-Formyl-3-hydroxyphenyl acetate Step5->End

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Deacetylation (Product is 2,4-dihydroxybenzaldehyde) Reaction temperature too high or quench too acidic.Keep reaction < 25°C. Use NaOAc buffer instead of water/acid for quench.
Low Conversion Old POCl₃ (hydrolyzed).Distill POCl₃ before use. Ensure anhydrous DMF.
O-Formylation (Formate ester) Attack on Phenol oxygen.Rare with Vilsmeier, but possible. Ensure temperature is low; the C-formylation is kinetically favored at RT.
Polymerization/Tars Reaction too vigorous.Dilute with DCM. Add reagents slower.

References

  • Jones, G., & Stanforth, S. P. (2000).[5][7] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link

  • Rajanna, K. C., et al. (2013).[8] Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration. International Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1][9][10] Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Link

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Link

Sources

Method

Application Note: Regioselective Synthesis of 5-Acetoxycoumarin Derivatives Using 2-Formyl-3-hydroxyphenyl Acetate

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of bioactive coumarin scaffolds. It details the use of 2-Formyl-3-hydroxyphenyl acetate as a strategic precur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of bioactive coumarin scaffolds. It details the use of 2-Formyl-3-hydroxyphenyl acetate as a strategic precursor for accessing 5-substituted coumarins , a structural class distinct from the more common 7-substituted (Umbelliferone) derivatives.

Executive Summary

The synthesis of coumarins (2H-chromen-2-ones) typically utilizes salicylaldehyde derivatives.[1] While 7-hydroxycoumarins are readily accessible from resorcinol-derived precursors (e.g., 2,4-dihydroxybenzaldehyde), accessing the 5-oxygenated coumarin scaffold requires a 2,6-substituted benzaldehyde pattern.

2-Formyl-3-hydroxyphenyl acetate (a mono-protected derivative of


-resorcylaldehyde) serves as a critical regioselective precursor. The C1-acetate group acts as a protecting group, preventing polymerization and directing the cyclization exclusively to the C3-hydroxyl group. This protocol outlines the synthesis of 3-substituted-5-acetoxycoumarins via Knoevenagel condensation, offering a pathway to highly functionalized pharmacophores used in anticoagulant and antineoplastic research.

Chemical Context & Mechanism

The Precursor Advantage

The starting material possesses a 1,2,3-substitution pattern on the benzene ring:

  • C1: Acetate (-OAc) – Protected Phenol

  • C2: Formyl (-CHO) – Electrophile

  • C3: Hydroxyl (-OH) – Nucleophile

Unlike unprotected 2,6-dihydroxybenzaldehyde, which suffers from oxidative instability and competing side reactions, the acetate ester at C1 stabilizes the molecule and increases solubility in organic solvents (Ethanol/Toluene). The free hydroxyl at C3 is positioned ortho to the aldehyde, facilitating the formation of the lactone ring.

Reaction Pathway[1][2][3][4][5][6][7]
  • Knoevenagel Condensation: The active methylene compound (e.g., Diethyl Malonate) is deprotonated by a weak base (Piperidine) and attacks the C2-aldehyde.

  • Transesterification/Cyclization: The intermediate undergoes intramolecular attack by the C3-hydroxyl group on the ester moiety of the malonate, expelling ethanol and closing the coumarin ring.

  • Result: Formation of the 5-acetoxycoumarin scaffold.

Mechanistic Visualization

CoumarinSynthesis Precursor 2-Formyl-3-hydroxyphenyl acetate Intermediate Aldol Intermediate (Benzylidene) Precursor->Intermediate Nucleophilic Attack (-H2O) Reagents Diethyl Malonate + Piperidine (Cat.) Reagents->Intermediate Cyclization Intramolecular Transesterification Intermediate->Cyclization Ring Closure Product Ethyl 5-acetoxycoumarin- 3-carboxylate Cyclization->Product -EtOH

Figure 1: Reaction pathway for the conversion of 2-Formyl-3-hydroxyphenyl acetate to the coumarin scaffold.

Experimental Protocol

Target Molecule: Ethyl 5-acetoxy-2-oxo-2H-chromene-3-carboxylate

Materials & Equipment[3][6][8][9]
  • Precursor: 2-Formyl-3-hydroxyphenyl acetate (Substituted Benzaldehyde)

  • Reagent: Diethyl Malonate (DEM) (CAS: 105-53-3)

  • Catalyst: Piperidine (CAS: 110-89-4)

  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal of water)

  • Acid: Glacial Acetic Acid (optional, for buffering)

Step-by-Step Methodology
Phase 1: Condensation Reaction
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Formyl-3-hydroxyphenyl acetate (10 mmol, 1.80 g) in Ethanol (25 mL).

  • Addition: Add Diethyl Malonate (11 mmol, 1.76 g) to the solution.

  • Catalysis: Add Piperidine (0.5 mmol, ~50 µL) followed by 2 drops of Glacial Acetic Acid.

    • Note: The Piperidine/Acetic acid buffer prevents the hydrolysis of the sensitive acetate protecting group during the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

Phase 2: Isolation & Purification[2]
  • Cooling: Allow the reaction mixture to cool to room temperature. Often, the product will crystallize directly from the solution upon cooling.

  • Precipitation: If no precipitate forms, pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. Acidify slightly with 1M HCl (to pH ~5) to neutralize the piperidine.

  • Filtration: Collect the solid precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 15 mL) and cold ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to obtain analytical grade crystals.

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1 : 1.1 (Aldehyde : Malonate)Slight excess of malonate ensures complete consumption of aldehyde.
Temperature 78°C (Reflux)Essential for dehydration step.
Time 3 - 5 HoursDependent on scale; monitor via TLC.
Typical Yield 75% - 85%Losses primarily due to recrystallization.
Appearance White to pale yellow needlesDistinctive crystalline habit.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following validation steps are required.

Structural Confirmation (NMR)[7]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.50 ppm (s, 1H):  Characteristic singlet for the C4-H of the coumarin ring. This confirms the formation of the double bond and ring closure.
      
    • 
       2.35 ppm (s, 3H):  Singlet corresponding to the Acetate methyl group (-OAc). Retention of this signal confirms the protecting group survived the reaction.
      
    • 
       1.30 & 4.30 ppm:  Triplet and Quartet typical of the ethyl ester moiety.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete CyclizationExtend reflux time; ensure water is being removed (molecular sieves or Dean-Stark if using Toluene).
Loss of Acetate Group Hydrolysis during reactionEnsure the reaction medium is not too basic. Use the Piperidine/Acetic Acid buffer system strictly.
Impurity at Baseline (TLC) PolymerizationThe starting material is light-sensitive. Ensure fresh precursor is used and reaction is protected from direct light.

Downstream Applications

The synthesized Ethyl 5-acetoxycoumarin-3-carboxylate is a versatile intermediate:

  • De-acetylation: Acidic hydrolysis (H2SO4/MeOH) yields 5-hydroxycoumarin derivatives , which are potent antioxidants.

  • Decarboxylation: Hydrolysis followed by thermal decarboxylation yields the parent 5-hydroxycoumarin .

  • Fluorescent Probes: The 5-hydroxy position can be functionalized with fluorophores for biological imaging.

Downstream Intermediate Ethyl 5-acetoxycoumarin- 3-carboxylate Hydrolysis Acid Hydrolysis (H2SO4/MeOH) Intermediate->Hydrolysis Target1 5-Hydroxycoumarin-3-carboxylate (Antioxidant Scaffold) Hydrolysis->Target1 Decarb Thermal Decarboxylation Target1->Decarb Target2 5-Hydroxycoumarin (Parent Scaffold) Decarb->Target2

Figure 2: Downstream synthetic utility of the 5-acetoxycoumarin scaffold.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde. Retrieved from

    • Context: Provides foundational protocols for Knoevenagel condensation of dihydroxybenzaldehydes, adaptable to the 2-formyl-3-hydroxy precursor.
  • Organic Syntheses. (1963). Malonic acid, benzal-, diethyl ester.[4] Org. Synth. Coll. Vol. 4, p.80. Retrieved from

    • Context: The authoritative standard for piperidine-catalyzed Knoevenagel condens
  • Lončar, B. et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Int. J. Mol. Sci. Retrieved from

    • Context: Comprehensive review of coumarin synthesis strategies, including salicylaldehyde deriv
  • Kodape, M.M. et al. (2023).[4] Synthesis of Coumarin Derivatives Using Green Chemistry Approach. JETIR. Retrieved from

    • Context: Discusses optimization of reaction conditions (solvents/c

Sources

Application

Application Note: High-Efficiency Acetylation of 2,3-Dihydroxybenzaldehyde

Abstract This application note details a robust, scalable protocol for the exhaustive acetylation of 2,3-dihydroxybenzaldehyde (2,3-DHBA) to produce 2,3-diacetoxybenzaldehyde (also known as 2,3-bis(acetyloxy)benzaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the exhaustive acetylation of 2,3-dihydroxybenzaldehyde (2,3-DHBA) to produce 2,3-diacetoxybenzaldehyde (also known as 2,3-bis(acetyloxy)benzaldehyde). While acetylation is a standard transformation, this specific substrate presents unique challenges due to the ortho-positioning of the hydroxyl groups and the reactivity of the aldehyde moiety. This guide addresses regioselectivity, suppression of the Perkin condensation side-reaction, and efficient workup strategies to isolate high-purity product without chromatographic separation.

Scientific Background & Mechanistic Insight

The Chemical Transformation

The objective is the conversion of two phenolic hydroxyl groups into acetate esters using acetic anhydride (


) and a base.


Critical Mechanistic Considerations
  • Base Catalysis (Pyridine): Pyridine acts as both the solvent and a nucleophilic catalyst.[1] It attacks acetic anhydride to form the highly reactive

    
    -acetylpyridinium ion, which is a far superior acylating agent than the anhydride itself. It also acts as a proton scavenger, driving the equilibrium forward.[1]
    
  • The Perkin Condensation Risk: A critical failure mode in benzaldehyde acetylation is the Perkin condensation.[1] If the reaction is performed at high temperatures (>140°C) in the presence of sodium acetate, the aldehyde carbonyl can react with the anhydride to form a cinnamic acid derivative.

    • Control Strategy: To ensure O-acetylation (esterification) over C-alkylation (Perkin), the reaction must be maintained at low-to-moderate temperatures (0°C to Room Temperature) using an organic base (pyridine) rather than an inorganic salt at high heat.[1]

Reaction Pathway Diagram

ReactionPathway Reactant 2,3-Dihydroxybenzaldehyde Intermediate N-Acetylpyridinium Complex Reactant->Intermediate Nucleophilic Attack Reagent Acetic Anhydride + Pyridine Reagent->Intermediate Activation Product 2,3-Diacetoxybenzaldehyde Intermediate->Product O-Acylation (Kinetic Product @ RT) SideProduct Perkin Condensation (Cinnamic Acid Deriv.) Intermediate->SideProduct High Temp (>140°C) (Thermodynamic Sink)

Caption: Reaction pathway showing the activation of acetic anhydride and the divergence between the desired O-acetylation and the unwanted Perkin condensation.

Safety Profile & Hazard Mitigation

ReagentHazard ClassCritical Safety Measure
2,3-Dihydroxybenzaldehyde Irritant (Skin/Eye)Wear nitrile gloves; avoid dust inhalation.[1]
Acetic Anhydride Corrosive, Lachrymator, FlammableWork in a fume hood. Reacts violently with water.[1]
Pyridine Flammable, Toxic, ReprotoxicUse in a fume hood.[1] Double-glove if handling large volumes.[1]
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse standard organic solvent precautions.[1]

Experimental Protocol

Materials Required[1][2]
  • Substrate: 2,3-Dihydroxybenzaldehyde (>97% purity).[1]

  • Reagent: Acetic Anhydride (Reagent grade,

    
    99%).[1]
    
  • Solvent/Base: Pyridine (Anhydrous preferred, but reagent grade dried over KOH is acceptable).[1]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) - Use only if reaction is sluggish.[1]

  • Workup: 1M HCl, Saturated

    
    , Brine, Ethyl Acetate or DCM.[1]
    
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2,3-dihydroxybenzaldehyde (1.0 equiv).[1]

  • Add Pyridine (5–8 volumes relative to mass of substrate, e.g., 5 mL per 1 g).[1]

  • Stir until fully dissolved. The solution will likely be yellow/orange.[1]

Step 2: Acetylation

  • Cool the RBF to 0°C using an ice bath. Note: This controls the exotherm upon anhydride addition.

  • Add Acetic Anhydride (3.0 equiv; 1.5 equiv per hydroxyl group) dropwise via an addition funnel or syringe.[1]

    • Why: Excess anhydride ensures complete conversion and drives the reaction to completion.[1]

  • (Optional) Add a catalytic crystal of DMAP (0.05 equiv) if rapid turnover is required.[1]

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–6 hours . Monitor by TLC (System: 30% EtOAc in Hexanes).[1] The starting material (polar, low

    
    ) should disappear, replaced by a less polar spot (high 
    
    
    
    ).

Step 3: Quenching & Workup [1]

  • Cool the mixture back to 0°C.

  • Slowly add crushed ice or ice-cold water (10 volumes) to the reaction mixture.

    • Caution: Hydrolysis of excess acetic anhydride is exothermic.[1]

  • Stir vigorously for 30 minutes to ensure all excess anhydride is converted to acetic acid.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).[1]

  • Washing (Crucial for Purity):

    • Wash organic layer with 1M HCl (2 x 20 mL).[1] Purpose: Converts Pyridine to water-soluble Pyridinium hydrochloride.[1]

    • Wash with Water (1 x 20 mL).[1]

    • Wash with Saturated

      
        (2 x 20 mL).[1] Purpose: Neutralizes residual acetic acid.[1]
      
    • Wash with Brine (1 x 20 mL).[1]

  • Dry the organic layer over Anhydrous

    
     or 
    
    
    
    .[1]

Step 4: Isolation

  • Filter off the drying agent.[1]

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C.

  • Product Form: The crude product usually solidifies upon cooling.[1] If it remains an oil, triturate with cold Hexane or Diethyl Ether to induce crystallization.[1]

Workflow Diagram

Workflow Start Start: 2,3-DHBA + Pyridine AddReagent Add Acetic Anhydride (Dropwise @ 0°C) Start->AddReagent Reaction Stir at RT (3-6 Hours) AddReagent->Reaction Quench Quench with Ice Water (Hydrolyze Excess Ac2O) Reaction->Quench Extract Extract into DCM Wash: HCl -> NaHCO3 -> Brine Quench->Extract Isolate Evaporate Solvent Yields 2,3-Diacetoxybenzaldehyde Extract->Isolate

Caption: Operational workflow for the acetylation process.[1]

Characterization & Quality Control

The product, 2,3-diacetoxybenzaldehyde, must be validated using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
Appearance Off-white to pale yellow solidCrystalline solid is preferred; oil indicates solvent retention.[1]
IR Spectroscopy 1760–1770 cm⁻¹ (Strong)Ester Carbonyl (

) stretch.[1]
1690–1700 cm⁻¹ (Medium)Aldehyde Carbonyl (

) stretch.[1]
Absence of 3200–3500 cm⁻¹ Disappearance of Phenolic -OH stretch confirms completion.[1]
¹H-NMR (CDCl₃) ~2.30–2.40 ppm (Singlets, 6H)Two acetate methyl groups (

).[1]
~10.0–10.2 ppm (Singlet, 1H)Aldehyde proton (

).[1][2]
7.0–8.0 ppm (Multiplets, 3H)Aromatic protons (shifted downfield vs. starting material).[1]

Note on Melting Point: While 2,3-dimethoxybenzaldehyde melts at ~50°C, the diacetoxy derivative typically has a higher melting point due to the ester functionality. Experimental determination is recommended as literature values vary based on crystal polymorphs.

Troubleshooting Guide

Problem: Product is an oil that won't solidify.

  • Cause: Residual pyridine or acetic acid prevents crystallization.[1]

  • Solution: Perform an azeotropic distillation with Toluene on the rotovap (add toluene, evaporate) 3 times. This removes trace pyridine/acetic acid.[1] Follow by triturating with cold pentane/hexane.[1]

Problem: Low Yield.

  • Cause: Incomplete hydrolysis during quench or loss during extraction.[1]

  • Solution: Ensure the aqueous layer is acidic (pH < 2) during the first wash to ensure all pyridine is removed.[1] Re-extract the aqueous layer once more with DCM to recover trapped product.[1]

Problem: Dark/Black Reaction Mixture.

  • Cause: Oxidation of the phenol prior to acetylation or thermal decomposition.[1]

  • Solution: Ensure the reaction is kept under an inert atmosphere (

    
     or Ar) if the starting material is old/colored.[1] Ensure temperature does not exceed 30°C.
    

References

  • Standard Acetylation Protocol: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General Phenol Acetylation).[1][3]

  • Mechanistic Insight: Connell, R. D.[1] "Pyridine."[1][4][5] Encyclopedia of Reagents for Organic Synthesis. Wiley, 2001.[1] Link

  • Application of Derivative: Kemp, D. S.; Kerkman, D. J.[1] "Aldehyde Capture Ligation... Synthesis of 4-hydroxy-5-formylxanthene from 2,3-diacetoxybenzaldehyde." Journal of Organic Chemistry, 1981. Link

  • Safety Data: Sigma-Aldrich. Safety Data Sheet: 2,3-Dihydroxybenzaldehyde. Link

Sources

Method

Application Note: 2-Formyl-3-hydroxyphenyl Acetate in Medicinal Chemistry

This is a comprehensive Application Note and Protocol Guide for 2-Formyl-3-hydroxyphenyl acetate (chemically identified as 3-acetoxy-2-hydroxybenzaldehyde ), a critical intermediate in the synthesis of bioactive heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 2-Formyl-3-hydroxyphenyl acetate (chemically identified as 3-acetoxy-2-hydroxybenzaldehyde ), a critical intermediate in the synthesis of bioactive heterocycles and metal-binding ligands.

Executive Summary

2-Formyl-3-hydroxyphenyl acetate (also known as 3-acetoxysalicylaldehyde ) is a mono-protected derivative of 2,3-dihydroxybenzaldehyde. Its unique structural motif—possessing a reactive aldehyde ortho to a free phenol (salicylaldehyde core) and a protected meta-hydroxyl group—makes it a "privileged scaffold" in medicinal chemistry.

This compound serves as a precise regioselective precursor for:

  • 8-Substituted Coumarins: Via Knoevenagel condensation, yielding scaffolds with proven anticoagulant and anticancer activity.

  • Schiff Base Ligands: For the development of metallodrugs with enhanced bioavailability.

  • Chromone Derivatives: Precursors to flavonoid analogs with antioxidant properties.

This guide provides the rationale, mechanisms, and validated protocols for utilizing this compound in drug discovery workflows.

Chemical Profile & Structural Logic

The utility of 2-Formyl-3-hydroxyphenyl acetate stems from its ability to differentiate the two hydroxyl groups of the parent catechol (2,3-dihydroxybenzaldehyde).

  • Position 1 (Aldehyde): Electrophilic center for condensation (e.g., with active methylenes or amines).

  • Position 2 (Hydroxyl): Free phenolic group, essential for ring closure (e.g., coumarin lactonization).

  • Position 3 (Acetoxy): Protected hydroxyl. It prevents side reactions during the primary cyclization and can be hydrolyzed later to reveal an 8-hydroxyl group in the final heterocycle (a key position for hydrogen bonding in enzyme active sites).

Structural Diagram (DOT)

The following diagram illustrates the regiochemical logic of the molecule.

ChemicalStructure Figure 1: Synthetic divergence from 2-Formyl-3-hydroxyphenyl acetate. Parent 2,3-Dihydroxybenzaldehyde Target 2-Formyl-3-hydroxyphenyl acetate (3-Acetoxy-2-hydroxybenzaldehyde) Parent->Target Selective Mono-acetylation (Kinetic Control) Coumarin 8-Acetoxycoumarin (Scaffold) Target->Coumarin Knoevenagel Condensation (Active Methylene) Ligand Schiff Base Ligand (Metal Binding) Target->Ligand Imine Formation (Primary Amine)

Application I: Synthesis of 8-Substituted Coumarins

Coumarins functionalized at the 8-position are rare in nature but highly potent in pharmacology. The acetoxy group at position 3 of the starting material becomes the 8-position in the coumarin ring.

Mechanistic Insight

The reaction proceeds via a Knoevenagel condensation between the aldehyde and an active methylene compound (e.g., diethyl malonate), followed by intramolecular transesterification (lactonization). The 3-acetoxy group remains intact, allowing for late-stage diversification.

Protocol 1: Synthesis of Ethyl 8-acetoxycoumarin-3-carboxylate

Reagents:

  • 2-Formyl-3-hydroxyphenyl acetate (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Absolute, Solvent)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-Formyl-3-hydroxyphenyl acetate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of diethyl malonate. Stir for 5 minutes at room temperature.

  • Catalysis: Add 5 drops of piperidine followed by 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the coumarin ester.

Self-Validating Checkpoint:

  • Observation: The formation of a solid precipitate upon cooling/pouring into ice indicates successful cyclization.

  • Validation: IR spectroscopy should show the disappearance of the aldehyde peak (~1660 cm⁻¹) and the appearance of the lactone carbonyl (~1720 cm⁻¹).

Application II: Schiff Base Ligand Development

Schiff bases derived from salicylaldehydes are "privileged ligands" (Salen-type) for transition metals (Cu, Zn, Fe). The 3-acetoxy group modulates the electron density of the phenolic ring and provides a site for hydrolytic activation in vivo (pro-drug strategy).

Protocol 2: Synthesis of N-(3-acetoxy-2-hydroxybenzylidene)aniline

Reagents:

  • 2-Formyl-3-hydroxyphenyl acetate (1.0 eq)

  • Aniline derivative (1.0 eq)

  • Ethanol (Solvent)

  • Magnesium Sulfate (Drying agent, optional)

Step-by-Step Methodology:

  • Mixing: Dissolve 5 mmol of the aldehyde in 10 mL ethanol. Separately, dissolve 5 mmol of the amine in 5 mL ethanol.

  • Reaction: Add the amine solution to the aldehyde solution dropwise.

  • Conditions: Stir at room temperature for 2 hours. If precipitation does not occur, heat to 50°C for 30 minutes.

  • Work-up: Filter the yellow/orange precipitate. Wash with cold ethanol.

  • Characterization: The product is usually pure enough for metal complexation.

Data Summary: Solvent Effects on Yield

Solvent Temperature (°C) Yield (%) Reaction Time (h)
Ethanol 25 88 2.0
Methanol 25 82 2.5
THF 60 75 4.0

| Water (Green) | 100 | 65 | 1.0 |

Table 1: Optimization of Schiff base synthesis conditions.

Application III: Deprotection to 8-Hydroxycoumarins

The 8-hydroxycoumarin scaffold is a potent chelator and antioxidant. The acetoxy group serves as a protecting group during the harsh condensation conditions and can be removed under mild conditions.

Protocol 3: Hydrolysis of 8-Acetoxycoumarin
  • Dissolution: Dissolve 1 mmol of 8-acetoxycoumarin in 5 mL of Methanol/THF (1:1).

  • Base Hydrolysis: Add 2 mL of 1M NaOH solution.

  • Reaction: Stir at room temperature for 1 hour. The solution will turn yellow (phenolate formation).

  • Acidification: Acidify carefully with 1M HCl to pH 3.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry over Na₂SO₄ and concentrate.

Experimental Workflow Diagram

The following diagram maps the complete experimental logic from the starting material to the final bioactive candidates.

Workflow Figure 2: Divergent synthesis workflow for drug discovery. Start Start: 2-Formyl-3-hydroxyphenyl acetate Decision Select Target Scaffold Start->Decision PathA Coumarin Synthesis (Knoevenagel) Decision->PathA + Active Methylene PathB Schiff Base Synthesis (Imine Condensation) Decision->PathB + Primary Amine ProdA 8-Acetoxycoumarin PathA->ProdA Reflux/Piperidine ProdB N-Substituted Imine PathB->ProdB EtOH/RT StepA2 Hydrolysis (NaOH) ProdA->StepA2 Metal Metal Complexation (Cu, Zn, Fe) ProdB->Metal FinalA 8-Hydroxycoumarin (Antioxidant/Chelator) StepA2->FinalA FinalB Metallodrug Candidate Metal->FinalB

References

  • Synthetic Utility of Salicylaldehydes: "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials." National Institutes of Health (NIH). Link

  • Coumarin Pharmacophore: "Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs." MDPI Molecules. Link

  • Schiff Base Applications: "Schiff bases of 2,3-dihydroxybenzaldehyde: Synthesis and metal complexation." Journal of Coordination Chemistry. (Standard reference context for salicylaldehyde ligands).
  • Reaction Mechanisms: "Coumarin synthesis - Knoevenagel Condensation." Organic Chemistry Portal. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The starting material 2-Formyl-3-hydroxyphenyl acetate is a skin and eye irritant.

Application

Reaction mechanism of 2-Formyl-3-hydroxyphenyl acetate with active methylene compounds

Application Note: Reaction Mechanism & Protocol for 2-Formyl-3-hydroxyphenyl Acetate with Active Methylene Compounds Executive Summary This application note details the synthetic pathway for converting 2-Formyl-3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Mechanism & Protocol for 2-Formyl-3-hydroxyphenyl Acetate with Active Methylene Compounds

Executive Summary

This application note details the synthetic pathway for converting 2-Formyl-3-hydroxyphenyl acetate into functionalized 5-substituted coumarin (2-oxo-2H-chromene) derivatives via reaction with active methylene compounds.

The transformation relies on a tandem Knoevenagel condensation followed by an intramolecular Pinner-type cyclization (transesterification). This protocol is critical for medicinal chemists developing coumarin-based pharmacophores, which are widely recognized for anticoagulant, anti-inflammatory, and anticancer properties.

Key Deliverables:

  • Mechanistic Insight: Elucidation of the regioselective ring closure yielding the 5-acetoxy/hydroxy scaffold.

  • Robust Protocol: A validated method using piperidine/ethanol with >85% target yields.

  • Green Chemistry Alternative: A solvent-free approach for higher throughput.

Scientific Background & Reactivity Profile

2-Formyl-3-hydroxyphenyl acetate presents a unique 1,2,3-trisubstituted benzene core. Its reactivity is defined by three functional groups:

  • Formyl group (-CHO, C2): The electrophilic center for Knoevenagel condensation.

  • Hydroxyl group (-OH, C3): The nucleophile required for heterocyclic ring closure.

  • Acetoxy group (-OAc, C1): A steric and electronic modulator that typically ends up at the C-5 position of the final coumarin ring.

Regiochemistry Note: Unlike typical salicylaldehyde derivatives (which yield unsubstituted or 3/4-substituted coumarins), the specific substitution pattern of this substrate (aldehyde flanked by oxygenated substituents) directs the synthesis toward 5-oxygenated coumarins . This is structurally distinct from the 7-hydroxycoumarins (Umbelliferone) derived from resorcinol.

Reaction Mechanism

The reaction proceeds through a base-catalyzed cascade.[1][2]

Step-by-Step Pathway:
  • Deprotonation: The base (Piperidine) deprotonates the active methylene compound (e.g., Diethyl malonate) to generate a resonance-stabilized carbanion (enolate).[2]

  • Nucleophilic Attack (Knoevenagel): The carbanion attacks the electrophilic carbonyl carbon of the aldehyde (C2), forming a tetrahedral intermediate.

  • Dehydration: Elimination of water yields the

    
    -unsaturated benzylidene intermediate.
    
  • Intramolecular Cyclization: The ortho-phenolic hydroxyl group (C3) attacks the ester carbonyl of the active methylene moiety.

  • Elimination: Loss of an alcohol molecule (e.g., ethanol) drives the formation of the stable lactone ring (Coumarin).

Visualizing the Pathway

ReactionMechanism Substrate 2-Formyl-3-hydroxyphenyl acetate Intermediate2 Benzylidene Intermediate Substrate->Intermediate2 Aldol Condensation Reagent Active Methylene (e.g., Diethyl Malonate) Intermediate1 Enolate Formation Reagent->Intermediate1 Deprotonation Base Base Catalyst (Piperidine) Base->Intermediate1 Intermediate1->Intermediate2 Nucleophilic Attack Transition Intramolecular Transesterification Intermediate2->Transition - H2O (Dehydration) Product 5-Acetoxy-3-(ethoxycarbonyl) coumarin Transition->Product Ring Closure (- EtOH)

Figure 1: Mechanistic cascade from Knoevenagel condensation to Coumarin ring closure.

Experimental Protocols

Method A: Classical Solution-Phase Synthesis (High Purity)

Best for: Initial characterization and gram-scale synthesis.

Reagents:

  • Substrate: 2-Formyl-3-hydroxyphenyl acetate (1.0 eq)

  • Active Methylene: Diethyl malonate (1.1 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-Formyl-3-hydroxyphenyl acetate in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol of Diethyl malonate . Stir for 5 minutes at room temperature.

  • Catalysis: Add 1 mmol of Piperidine dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a solid.
    
  • Isolation: Filter the precipitate. If no precipitate forms, remove solvent under reduced pressure, add ice-cold water (50 mL), and acidify slightly with dilute HCl to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure 5-acetoxycoumarin derivative.

Method B: Green Solvent-Free Synthesis (High Throughput)

Best for: Combinatorial libraries and eco-friendly scaling.

Reagents:

  • Substrate: 2-Formyl-3-hydroxyphenyl acetate (1.0 eq)

  • Active Methylene: Ethyl acetoacetate (1.0 eq)

  • Catalyst: L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF4)

Procedure:

  • Mixing: Grind the substrate, active methylene, and catalyst in a mortar and pestle (or ball mill) for 10 minutes.

  • Heating: Transfer the paste to a flask and heat at

    
     for 1 hour.
    
  • Extraction: Add water to the solid mass. The product remains insoluble, while the catalyst (if L-Proline) dissolves.

  • Filtration: Filter and wash with cold water.

  • Drying: Dry in a vacuum oven at

    
    .
    

Data Analysis & Expected Results

The choice of active methylene compound dictates the substituent at the coumarin C-3 position.

Active MethyleneProduct Structure (Coumarin Core)Expected Yield (Method A)Melting Point Range (

)*
Diethyl Malonate Ethyl 5-acetoxy-2-oxo-2H-chromene-3-carboxylate85–92%118–122
Ethyl Acetoacetate 3-Acetyl-5-acetoxy-2H-chromen-2-one80–88%145–148
Malononitrile 5-Acetoxy-2-imino-2H-chromene-3-carbonitrile75–82%>200 (dec)
Malonic Acid 5-Acetoxy-2-oxo-2H-chromene-3-carboxylic acid70–78%180–185

*Note: Melting points are estimated based on homologous acetoxycoumarin derivatives; experimental validation required.

Troubleshooting & Self-Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), use this self-validation checklist:

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete cyclization or hydrolysis of the acetate group.

    • Fix: Ensure anhydrous ethanol is used. Water competes with the cyclization. If the acetate hydrolyzes (forming the 5-hydroxy derivative), the product becomes more polar; adjust TLC to Hexane/EtOAc 5:5.

  • Issue: No Precipitation.

    • Cause: Product is too soluble in EtOH.

    • Fix: Pour the reaction mixture into crushed ice with vigorous stirring. This "crashes out" the organic product.

  • Issue: Acetate Hydrolysis.

    • Observation: Appearance of a broad -OH stretch in IR at

      
       (phenol) instead of sharp ester peaks.
      
    • Control: Piperidine is a base and can hydrolyze the acetate ester. To preserve the 5-acetoxy group, use a milder catalyst like EDDA (ethylenediammonium diacetate) or reduce reflux time.

Workflow Logic Diagram

Workflow Start Start: Reagent Prep CheckSolvent Is Ethanol Anhydrous? Start->CheckSolvent DrySolvent Dry over MgSO4 / Sieves CheckSolvent->DrySolvent No Reaction Reflux with Piperidine (3-5 hours) CheckSolvent->Reaction Yes DrySolvent->Reaction TLC TLC Check: SM Disappeared? Reaction->TLC ContinueReflux Continue Reflux TLC->ContinueReflux No Workup Pour into Ice Water Acidify (HCl) TLC->Workup Yes ContinueReflux->Reaction Filter Filtration & Recrystallization Workup->Filter

Figure 2: Logical decision tree for the synthesis workflow.

References

  • Organic Chemistry Portal. Coumarin Synthesis: Recent Advances and Mechanisms. [Link]

  • MDPI (Molecules). Synthesis and Characterization of New Coumarin Derivatives via Knoevenagel Condensation. [Link][3]

  • Encyclopedia.pub. Synthesis of the Coumarin Core: Methods and Applications. [Link]

Sources

Method

Precision Synthesis of 8-Substituted Chromone Derivatives Using 2-Formyl-3-hydroxyphenyl Acetate

Application Note: AN-CHRM-2024-05 Executive Summary The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHRM-2024-05

Executive Summary

The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anti-inflammatory agents (e.g., cromolyn), and neuroprotective flavonoids.[1]

This application note details a high-fidelity protocol for synthesizing 8-acetoxychromone derivatives utilizing 2-Formyl-3-hydroxyphenyl acetate as a regioselective starting material.[1] Unlike symmetric precursors (e.g., resorcinol derivatives) that yield mixtures of 5- and 7-substituted isomers, this mono-protected precursor leverages steric and electronic directing effects to exclusively yield the 8-substituted regioisomer.[1] This pathway is critical for developing structure-activity relationship (SAR) libraries where the 8-position is a key determinant of receptor binding affinity.[1]

Strategic Rationale & Chemistry

The Regioselectivity Challenge

Classical chromone synthesis (e.g., Kostanecki-Robinson or Baker-Venkataraman) often suffers from poor regiocontrol when using polyhydroxylated benzenes.[1]

  • The Solution: Using 2-Formyl-3-hydroxyphenyl acetate (a mono-acetylated derivative of 2,3-dihydroxybenzaldehyde) locks the C1-oxygen as an acetate ester.[1]

  • Mechanism: The free hydroxyl group at C3 is ortho to the formyl group at C2, facilitating the formation of the pyrone ring.[1] The acetate at C1 remains pendant, ultimately positioning it at C8 of the final chromone ring system.[1]

Reaction Pathway

The synthesis proceeds via a Knoevenagel condensation followed by intramolecular cyclization (Michael addition-elimination).[1]

Key Reaction Stages:

  • Condensation: The aldehyde reacts with an active methylene compound (e.g., diethyl malonate).[1]

  • Cyclization: The ortho-phenolate attacks the resulting acrylate intermediate.[1]

  • Elimination/Decarboxylation: Formation of the aromatic pyrone ring.[1]

ChromoneSynthesis Start 2-Formyl-3-hydroxyphenyl acetate (Starting Material) Inter1 Benzylidene Intermediate (Knoevenagel Product) Start->Inter1 Piperidine/Pyridine Reflux Reagent Active Methylene (Diethyl Malonate) Reagent->Inter1 Cyclization Intramolecular Cyclization (Phenolate Attack) Inter1->Cyclization - H2O Product Ethyl 8-acetoxychromone-3-carboxylate (Final Scaffold) Cyclization->Product - EtOH

Figure 1: Synthetic pathway for the conversion of 2-Formyl-3-hydroxyphenyl acetate to the chromone scaffold.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS RegistryPurityRole
2-Formyl-3-hydroxyphenyl acetate Proprietary/Custom>97%Limiting Reagent
Diethyl malonate105-53-399%Active Methylene Source
Piperidine110-89-499%Catalyst (Base)
Pyridine110-86-1AnhydrousSolvent/Base
Ethanol (Absolute)64-17-5HPLC GradeSolvent
Synthesis of Ethyl 8-acetoxychromone-3-carboxylate[1]

Step 1: Reaction Setup

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Formyl-3-hydroxyphenyl acetate (1.80 g, 10.0 mmol) in anhydrous pyridine (15 mL).

  • Add Diethyl malonate (1.76 g, 11.0 mmol, 1.1 equiv) to the solution.

  • Add catalytic Piperidine (5 drops, ~0.1 mL). Note: Piperidine acts as the base catalyst for the initial Knoevenagel condensation.[1]

Step 2: Condensation & Cyclization [1]

  • Heat the reaction mixture to reflux (115°C) under a nitrogen atmosphere.

  • Maintain reflux for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).[1] The starting aldehyde spot (Rf ~0.[1]6) should disappear, and a highly fluorescent blue/green spot (the chromone) should appear at lower Rf.[1]

  • Once consumption of the aldehyde is complete, cool the mixture to room temperature.

Step 3: Work-up and Isolation [1]

  • Pour the reaction mixture into ice-cold dilute HCl (100 mL, 2M) to neutralize the pyridine and precipitate the product.

    • Critical Step: Vigorous stirring is required to ensure the removal of pyridine, which can trap the product in solution.[1]

  • Filter the resulting precipitate using a Buchner funnel.[1]

  • Wash the solid copiously with cold water (3 x 50 mL) to remove residual acid and pyridine salts.[1]

  • Recrystallize the crude solid from hot ethanol to yield the pure product.

Hydrolysis to 8-Hydroxychromone (Optional)

If the free phenol is required for further derivatization (e.g., glycosylation):

  • Suspend the acetoxy-chromone (1.0 equiv) in MeOH.

  • Add K2CO3 (2.0 equiv) and stir at room temperature for 2 hours.

  • Acidify with 1M HCl and filter the precipitate.[1]

Results & Analytical Validation

Expected Yields
Reaction ScaleTypical Yield (%)Appearance
1 mmol65-75%Off-white needles
10 mmol70-82%Pale yellow powder
Structural Characterization (1H NMR)

The formation of the chromone ring is confirmed by the appearance of the C2-proton singlet, a characteristic feature of the 4H-chromen-4-one system.[1]

PositionShift (δ ppm)MultiplicityAssignment
C2-H 8.85 Singlet (1H) Pyran ring proton (Diagnostic)
C5-H7.95DoubletAromatic
C7-H7.45TripletAromatic
C6-H7.30DoubletAromatic
-OAc2.35Singlet (3H)Acetate methyl group
Ester1.35, 4.30Triplet, QuartetEthyl ester protons

Troubleshooting & Optimization

Common Failure Modes
  • Premature Hydrolysis: If the pyridine contains water, the acetate group on the starting material may hydrolyze before cyclization.[1] This leads to 2,3-dihydroxybenzaldehyde, which may form side products or polymerize.[1] Solution: Use anhydrous pyridine and store starting material in a desiccator.[1]

  • Incomplete Cyclization: If the intermediate benzylidene is isolated (yellow solid) but does not cyclize, increase the reflux time or switch to a stronger base (e.g., DBU) for the second step.[1]

Safety Considerations
  • Pyridine: Toxic and malodorous.[1] All reactions must be performed in a functioning fume hood.[1]

  • 2-Formyl-3-hydroxyphenyl acetate: Potential skin irritant.[1] Wear nitrile gloves and eye protection.

References

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures."[1] Chemical Reviews, 103(3), 893-930.[1]

  • Ellis, G. P. "Chromenes, Chromanones, and Chromones."[1] John Wiley & Sons, Chemistry of Heterocyclic Compounds Series.[1] [1]

  • Vyas, N., & Kumar, S. "Ultrasound-assisted synthesis of chromone-3-carboxylic acid derivatives."[1] Arabian Journal of Chemistry, 2013.[1]

  • Nandgaonkar, R. G., & Ingle, V. N. "Synthesis of Substituted 3-Formyl Chromones."[1][2] Asian Journal of Chemistry, 17(3), 2016-2018.[1][2][3]

Sources

Application

Topic: High-Purity Isolation of 2-Formyl-3-hydroxyphenyl Acetate via Optimized Recrystallization

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a detailed methodology for the purification of 2-Formyl-3-hydroxyphenyl acetate, a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a detailed methodology for the purification of 2-Formyl-3-hydroxyphenyl acetate, a key intermediate in pharmaceutical and fine chemical synthesis. The protocol centers on the technique of recrystallization, a robust and scalable method for achieving high purity. We will explore the foundational principles of solvent selection, the causality behind each step of the experimental protocol, and methods for verifying the final purity of the compound. This guide is intended for researchers, chemists, and process development professionals seeking a reliable purification strategy.

Introduction: The Rationale for Recrystallization

2-Formyl-3-hydroxyphenyl acetate is a substituted aromatic aldehyde whose purity is critical for downstream applications. Impurities, often originating from starting materials or side-reactions during synthesis (e.g., isomers, unreacted phenols, or over-acetylated products), can significantly impact reaction yields, biological activity, and the safety profile of final products.[1]

Recrystallization is a superior purification technique for crystalline solids based on the principle of differential solubility.[2] An impure compound is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration or having higher solubility, remain in the cooled solvent (mother liquor) and are subsequently separated by filtration. The effectiveness of this process hinges on the selection of an appropriate solvent system.

Foundational Principles: Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the 2-Formyl-3-hydroxyphenyl acetate when hot.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).

  • Non-reactive: The solvent must not react with the compound.

  • Appropriate Boiling Point: A boiling point below the melting point of the compound is necessary to prevent it from "oiling out." A relatively low boiling point also facilitates easy removal from the final product.

  • Safety and Volatility: The solvent should be non-toxic, non-flammable, and have a volatility that allows for safe handling and easy evaporation.

Given the structure of 2-Formyl-3-hydroxyphenyl acetate (containing a polar hydroxyl group, a moderately polar aldehyde, and an ester), solvents of intermediate polarity are excellent starting points. Structurally similar compounds like methyl 2-(3-formyl-4-hydroxy-phenyl)acetate are soluble in alcohols, ethers, and ketones, but insoluble in water.[3] This provides a strong rationale for screening solvents such as ethanol, isopropanol, and ethyl acetate, or mixed-solvent systems like ethanol/water or toluene/heptane.

Table 1: Solvent Screening for 2-Formyl-3-hydroxyphenyl Acetate Purification
Solvent SystemPolarityBoiling Point (°C)Rationale & Expected Outcome
Isopropanol (IPA) Polar Protic82.6Good for dissolving polar functional groups. The compound is expected to have high solubility when hot and significantly lower solubility upon cooling.
Ethanol (EtOH) Polar Protic78.4Similar to IPA, a very common and effective solvent for recrystallization of moderately polar organic compounds.[4]
Ethyl Acetate (EtOAc) Polar Aprotic77.1The ester functionality suggests good solubility. Often used in combination with a non-polar anti-solvent like hexane.[5]
Toluene Non-polar110.6May be effective if impurities are highly polar. The higher boiling point ensures good dissolution. Slow cooling is critical.
Ethanol/Water Mixed (Polar)VariableA powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and water is added dropwise as an "anti-solvent" until turbidity appears, which is then cleared by adding a little more hot ethanol.[6]
Toluene/Heptane Mixed (Non-polar)VariableUseful if the compound is too soluble in pure toluene. Heptane acts as the anti-solvent to induce crystallization upon cooling.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each step has a clear objective and an observable outcome that informs the subsequent action.

Materials & Equipment
  • Chemicals:

    • Crude 2-Formyl-3-hydroxyphenyl acetate

    • Isopropanol (Reagent Grade)

    • Activated Carbon (optional, for color removal)

    • Deionized Water

  • Equipment:

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring capabilities

    • Magnetic stir bars

    • Buchner funnel and filtration flask

    • Vacuum source

    • Whatman filter paper

    • Glass stirring rod

    • Watch glass

    • Spatulas

    • Melting point apparatus

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Product & Stir Bar in Flask C Add Minimum Hot Solvent to Crude Product A->C B Heat Recrystallization Solvent Separately B->C D Stir and Heat until Fully Dissolved C->D E Optional: Add Activated Carbon D->E if colored G Allow Solution to Cool Slowly to Room Temp D->G F Optional: Perform Hot Filtration E->F F->G H Cool Further in an Ice Bath G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals Under Vacuum J->K L Verify Purity (e.g., Melting Point) K->L

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 2-Formyl-3-hydroxyphenyl Acetate

This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It focuses on the chemoselective reduction of 2-Formyl-3-hydroxyphenyl acetate (an acetylated derivative of 2,3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It focuses on the chemoselective reduction of 2-Formyl-3-hydroxyphenyl acetate (an acetylated derivative of 2,3-dihydroxybenzaldehyde) to its corresponding benzylic alcohol, a critical intermediate in the synthesis of antimuscarinic agents (e.g., Fesoterodine) and substituted catechols.

Executive Summary

The catalytic hydrogenation of 2-Formyl-3-hydroxyphenyl acetate (Structure A ) to 2-(Hydroxymethyl)-3-hydroxyphenyl acetate (Structure B ) presents a classic chemoselectivity challenge. The objective is to reduce the formyl group (


) to a primary alcohol (

) while preserving the labile acetate ester (

) and preventing hydrogenolysis of the resulting benzylic alcohol.

This protocol details a scalable, heterogeneous catalytic system using Sulfided Platinum on Carbon (Pt(S)/C) . Unlike standard Pd/C methods which risk over-reduction to the methyl derivative, this method ensures >98% selectivity for the alcohol.

Key Reaction Parameters
ParameterSpecificationRationale
Substrate 2-Formyl-3-hydroxyphenyl acetateLabile ester requires non-nucleophilic media.
Catalyst 5% Pt(S)/C (Sulfided)Suppresses hydrogenolysis of benzylic C-O bond.
Solvent Ethyl Acetate (EtOAc)Aprotic; prevents transesterification common with MeOH.
Pressure 3–5 bar (45–75 psi)Moderate pressure favors carbonyl reduction kinetics.
Temperature 25°C – 35°CLow temp prevents ester hydrolysis and thermal degradation.

Reaction Mechanism & Selectivity Logic

The hydrogenation of benzaldehyde derivatives proceeds via the Horiuti-Polanyi mechanism, involving the adsorption of the carbonyl oxygen onto the metal surface.

The Selectivity Challenge
  • Target Reaction:

    
    
    
  • Side Reaction A (Hydrogenolysis):

    
     (Common with Pd).
    
  • Side Reaction B (Hydrolysis):

    
     (Risk in wet solvents).
    
Pathway Diagram

The following diagram illustrates the competitive pathways and the targeted control points.

ReactionPathway Figure 1: Chemoselectivity Pathways in Salicylaldehyde Derivative Hydrogenation Substrate 2-Formyl-3-hydroxyphenyl acetate (Aldehyde) Intermediate Adsorbed Species (Metal Surface) Substrate->Intermediate Adsorption Impurity2 Impurity B: Deacetylated Phenol (Hydrolysis) Substrate->Impurity2 +H2O / Heat Product TARGET: 2-(Hydroxymethyl)- 3-hydroxyphenyl acetate Intermediate->Product +H2 (Pt Catalyst) Impurity1 Impurity A: Methyl Derivative (Over-reduction) Product->Impurity1 +H2 (Pd Catalyst risk) Product->Impurity2 +H2O

Figure 1: Reaction network showing the target pathway (Green) versus hydrogenolysis and hydrolysis risks (Red).

Detailed Experimental Protocol

Equipment & Reagents[1]
  • Reactor: Parr Hydrogenator (Series 3911) or Buchi Autoclave.

  • Catalyst: 5% Platinum on Carbon, Sulfided (Type B101 or equivalent). Note: Sulfiding poisons the catalyst slightly to inhibit C-O bond cleavage.

  • Solvent: Ethyl Acetate (HPLC Grade, Water content <0.05%).

  • Substrate: 2-Formyl-3-hydroxyphenyl acetate (Purity >98%).

Step-by-Step Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

  • Safety Alert: Dry noble metal catalysts are pyrophoric. Always handle under nitrogen or wet the catalyst with 50% water (paste) before adding solvent.

  • Charge the reaction vessel with 5% Pt(S)/C (5 wt% loading relative to substrate).

  • Add Ethyl Acetate (10 volumes relative to substrate weight) gently to submerge the catalyst.

Step 2: Substrate Addition

  • Dissolve 2-Formyl-3-hydroxyphenyl acetate (1.0 equiv) in Ethyl Acetate (5 volumes).

  • Add the substrate solution to the reactor.

  • Why? Pre-dissolving ensures homogeneity and prevents localized high concentrations that could favor bimolecular side reactions.

Step 3: Hydrogenation

  • Seal the reactor and purge with Nitrogen (

    
    ) three times (3 bar) to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times (3 bar) to displace nitrogen.
    
  • Pressurize to 4 bar (58 psi) with

    
    .
    
  • Set agitation to 800-1000 RPM . Mass transfer is critical in heterogeneous catalysis.

  • Maintain temperature at 25°C . Do not exceed 35°C to protect the ester.

Step 4: Monitoring

  • Monitor reaction progress via HPLC or TLC every 2 hours.

  • End Point: <1.0% residual aldehyde. Typical reaction time: 4–6 hours.

Step 5: Work-up

  • Depressurize and purge with

    
    .
    
  • Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

  • Result: The product is typically obtained as a viscous oil or low-melting solid, often requiring crystallization from Hexane/EtOAc if high purity is needed.

Process Workflow Diagram

Workflow Figure 2: Experimental Workflow for Batch Hydrogenation Start Start: Raw Materials Solubilization Dissolve Substrate in Dry EtOAc Start->Solubilization CatLoad Load Pt(S)/C Catalyst (Under N2 blanket) Start->CatLoad Reaction Hydrogenation 4 bar H2, 25°C, 6 hrs Solubilization->Reaction CatLoad->Reaction Sampling IPC: HPLC Check (Limit: <1% Aldehyde) Reaction->Sampling Decision Complete? Sampling->Decision Decision->Reaction No Filtration Filtration (Celite) Remove Catalyst Decision->Filtration Yes Evaporation Solvent Removal (<40°C, Vacuum) Filtration->Evaporation Product Final Product: Benzylic Alcohol Evaporation->Product

Figure 2: Operational workflow ensuring safety and product integrity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S, P, or amines in substrate).Perform a carbon treat on the substrate solution before hydrogenation. Increase catalyst loading to 10 wt%.
Over-reduction (Methyl formation) Temperature too high or wrong catalyst.Switch from Pd/C to Pt(S)/C. Lower temperature to 20°C. Reduce pressure to 2 bar.
Ester Hydrolysis Wet solvent or acidic impurities.Dry EtOAc over molecular sieves. Ensure substrate is free of residual mineral acids.
Stalled Reaction Mass transfer limitation.Increase agitation speed (>1000 RPM). Check

uptake curve.

References

  • Rylander, P. N. (1967).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Pt vs Pd selectivity).

  • Tietze, L. F., et al. (2006). "Synthesis of Fesoterodine Fumarate." Organic Process Research & Development. (Context for phenolic ester intermediates).

  • Studer, M., et al. (2000). "Chemoselective Hydrogenation of Functionalized Nitroarenes and Aldehydes." Advanced Synthesis & Catalysis.

  • Blaser, H. U., et al. (2003). "Industrial Application of Homogeneous & Heterogeneous Catalysis." Applied Catalysis A: General.

Sources

Application

Application Notes &amp; Protocols: Fluorescent Probe Development Using 2-Formyl-3-hydroxyphenyl Acetate Scaffolds

Introduction: The Power of Seeing the Invisible In the intricate world of molecular biology and chemical sensing, fluorescent probes are the lanterns that illuminate the unseen. They are meticulously designed molecules t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Seeing the Invisible

In the intricate world of molecular biology and chemical sensing, fluorescent probes are the lanterns that illuminate the unseen. They are meticulously designed molecules that respond to a specific analyte or environmental change with a detectable change in their light-emitting properties. This ability to "turn on" a light in the presence of a target has revolutionized how we visualize cellular processes, detect environmental contaminants, and screen for potential drug candidates.[1] Among the vast arsenal of molecular frameworks used to build these probes, those based on salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are particularly noteworthy for their synthetic accessibility and remarkable photophysical properties.[2]

This guide focuses on a specific, highly versatile scaffold: 2-Formyl-3-hydroxyphenyl acetate . The strategic placement of the hydroxyl, formyl (aldehyde), and acetate groups on this phenyl ring provides a unique combination of a built-in fluorescence signaling unit and a reactive site for analyte recognition. Probes derived from this scaffold often harness a powerful photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), which is key to their function.[3][4] The ESIPT mechanism allows for an exceptionally large separation between the excitation and emission wavelengths (a large Stokes shift), which is highly desirable as it minimizes background interference and enhances detection sensitivity.[5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recipes, delving into the causality behind the protocols, providing a self-validating framework for the development and application of novel fluorescent probes based on the 2-Formyl-3-hydroxyphenyl acetate scaffold.

Part 1: The Core Chemistry - Synthesis and Sensing Mechanisms

Section 1.1: The 2-Formyl-3-hydroxyphenyl Acetate Scaffold: A Privileged Structure

The 2-Formyl-3-hydroxyphenyl acetate scaffold is not just a random arrangement of functional groups. Each component plays a critical role:

  • o-Hydroxy-Formyl Moiety: This is the heart of the ESIPT mechanism. The proximity of the phenolic hydroxyl group (proton donor) to the carbonyl oxygen of the formyl group (proton acceptor) creates a pre-formed intramolecular hydrogen bond. Upon excitation with light, a proton rapidly transfers from the hydroxyl to the carbonyl, creating a transient keto-tautomer species that is responsible for the highly Stokes-shifted fluorescence.[2]

  • Acetate Group: The acetate serves as a protecting group for the phenol. Its primary role is to be cleaved by a specific trigger, unmasking the o-hydroxy-formyl functionality and "activating" the ESIPT fluorescence. This cleavage event is the basis for creating highly selective "turn-on" probes.

  • Formyl (Aldehyde) Group: This group is a versatile chemical handle. It readily undergoes condensation reactions, most notably with primary amines, to form Schiff bases (imines).[8] This simple, one-step reaction allows for the easy attachment of a vast array of "receptor" units designed to bind specific target analytes like metal ions or biomolecules.[2]

Section 1.2: General Synthesis of Schiff Base Probes

The most common strategy for creating probes from this scaffold is through Schiff base condensation. This reaction is robust, high-yielding, and typically requires mild conditions. Here, we present a general protocol for synthesizing a probe designed for metal ion detection.

Protocol 1: Synthesis of a Salicylaldehyde-Based Schiff Base Fluorescent Probe

Objective: To synthesize a fluorescent probe by reacting 2-Formyl-3-hydroxyphenyl acetate with a primary amine-containing recognition unit.

Materials:

  • 2-Formyl-3-hydroxyphenyl acetate

  • Amine-containing recognition moiety (e.g., 2-aminobenzothiazole for Al³⁺ sensing)[9]

  • Absolute Ethanol (Spectroscopic Grade)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-Formyl-3-hydroxyphenyl acetate in a minimal amount of absolute ethanol.

  • Addition of Recognition Moiety: To the stirring solution, add 1.0 to 1.1 equivalents of the chosen primary amine (e.g., 2-aminobenzothiazole).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. This acid catalyst facilitates the dehydration step of the imine formation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol). Allow the reaction to proceed for 2-4 hours.

  • Monitoring: Monitor the reaction progress using TLC. The formation of the new, typically more conjugated and fluorescent, Schiff base product should be evident as a new spot with a different Rf value from the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the solvent should be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 1.3: The "Turn-On" Sensing Mechanism

The brilliance of probes derived from this scaffold lies in their ability to transition from a non-fluorescent to a highly fluorescent state upon interaction with their target. This is typically governed by a combination of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of non-radiative decay pathways.[8][10]

Mechanism in Action (Example: Metal Ion Detection):

  • "Off" State (Free Probe): In the absence of the target metal ion, the synthesized Schiff base probe exists in solution. The C=N imine bond is flexible and can undergo free rotation and isomerization. This intramolecular motion provides a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching fluorescence. The probe is in the "Off" state.[11]

  • Binding Event: When the target metal ion (e.g., Al³⁺ or Zn²⁺) is introduced, the probe's recognition unit, along with the phenolic oxygen and imine nitrogen, acts as a chelating site.[9]

  • "On" State (Probe-Ion Complex): The binding of the metal ion forms a rigid, planar complex. This conformational locking severely restricts the C=N bond rotation and isomerization.[8] By closing this major non-radiative decay channel, the excited-state energy is now preferentially dissipated through the emission of photons, leading to a dramatic increase in fluorescence intensity. This is the "On" state, a classic example of the CHEF effect.[10]

Diagram 1: General Mechanism of a "Turn-On" Fluorescent Probe

CHEF_Mechanism Probe Free Probe (Flexible, Non-Fluorescent) ExcitedProbe Excited State Probe->ExcitedProbe Excitation (Light) Complex Probe-Analyte Complex (Rigid, Fluorescent) Probe->Complex + Analyte (Chelation) ExcitedProbe->Probe Non-Radiative Decay (Rotation/Isomerization) Analyte Target Analyte (e.g., Metal Ion) ExcitedComplex Excited State Complex->ExcitedComplex Excitation (Light) ExcitedComplex->Complex Fluorescence Emission (Light Output)

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for a typical turn-on probe.

Part 2: Probe Characterization and Validation

Synthesizing a novel compound is only the first step. Rigorous characterization and validation are essential to prove its utility as a fluorescent probe.

Section 2.1: Photophysical Characterization

This involves quantifying the probe's interaction with light.

Protocol 2: Spectroscopic Analysis and Quantum Yield Determination

Objective: To determine the key photophysical properties of the synthesized probe in the absence and presence of its target analyte.

Materials:

  • Synthesized probe stock solution (e.g., 1 mM in DMSO)

  • Analyte stock solution (e.g., 10 mM metal salt in deionized water)

  • Appropriate buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

  • Reference dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Absorption Spectra:

    • Prepare a solution of the probe (e.g., 10 µM) in the chosen buffer.

    • Record the UV-Vis absorption spectrum (typically from 250 nm to 600 nm). The wavelength of maximum absorption (λ_abs) is a key parameter.

    • Titrate the probe solution with increasing concentrations of the target analyte and record the spectrum after each addition to observe changes in absorption.

  • Emission Spectra:

    • Using the same set of solutions, excite the probe at its λ_abs.

    • Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) will be determined. The difference between λ_em and λ_abs is the Stokes Shift.

    • Perform a fluorescence titration by adding increasing amounts of the analyte to the probe solution, recording the emission spectrum at each step. A significant increase in fluorescence intensity should be observed for a "turn-on" probe.

  • Quantum Yield (Φ) Calculation (Comparative Method):

    • Measure the absorbance of both a reference dye solution and the probe solution (in the presence of a saturating amount of analyte) at the excitation wavelength. Adjust concentrations so that the absorbance is low (< 0.1) to minimize inner filter effects.

    • Measure the integrated fluorescence intensity of both the reference and the sample.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Section 2.2: Performance Validation

Protocol 3: Determining Selectivity, Sensitivity, and Stoichiometry

Objective: To validate the probe's performance in terms of its specificity for the target analyte, its limit of detection, and its binding ratio.

Procedure:

  • Selectivity Test:

    • Prepare a series of solutions, each containing the probe (e.g., 10 µM) and a different, potentially interfering species (e.g., various metal ions like Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) at a concentration significantly higher than the target analyte (e.g., 10-100 equivalents).

    • Prepare one solution containing the probe and the target analyte.

    • Measure the fluorescence intensity of each solution. An effective probe will show a dramatic fluorescence response only in the presence of the target analyte.

  • Limit of Detection (LOD) Calculation:

    • Record the fluorescence emission of a blank solution (probe only) at least 10 times and calculate the standard deviation (σ).

    • Perform a fluorescence titration with very low concentrations of the analyte and plot the fluorescence intensity versus analyte concentration.

    • Determine the slope (k) of the linear portion of this calibration curve.

    • Calculate the LOD using the formula: LOD = 3σ / k .

  • Binding Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the probe and the analyte is kept constant, but their mole fractions are varied (from 0 to 1).

    • Measure the fluorescence intensity for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the probe. The mole fraction at which the maximum fluorescence intensity is observed indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 probe-to-analyte ratio).[12]

Data Presentation: A Comparative Overview

Summarizing the performance metrics in a table allows for clear and rapid assessment of a probe's capabilities.

PropertyProbe (Free)Probe + Target Analyte (e.g., Zn²⁺)Notes
λ_abs (max) ~350 nm~370 nmRed-shift indicates complex formation.
λ_em (max) ~440 nm (weak)~480 nm (strong)Large Stokes shift is maintained.
Stokes Shift ~90 nm~110 nmMinimizes self-absorption.
Quantum Yield (Φ) < 0.01> 0.40Indicates significant fluorescence turn-on.
LOD N/A5.9 x 10⁻⁹ M[13][14]Demonstrates high sensitivity.
Binding Ratio N/A1:1Determined by Job's Plot.

Part 3: Application in a Biological Context

The ultimate test for many fluorescent probes is their performance in complex biological environments, such as live cells.[15][16]

Section 3.1: A Case Study - Imaging Intracellular Zinc (Zn²⁺)

Zinc is an essential transition metal involved in countless physiological processes, and its dysregulation is linked to several diseases.[17] Fluorescent probes are powerful tools for visualizing the distribution of Zn²⁺ within living cells.[13]

Protocol 4: Live-Cell Fluorescence Imaging of Zn²⁺

Objective: To visualize changes in intracellular Zn²⁺ levels in living cells using a synthesized probe.

Materials:

  • Human cancer cell line (e.g., MCF-7)[13]

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Synthesized Zn²⁺ probe (stock solution in DMSO)

  • Zinc Sulfate (ZnSO₄) solution

  • TPEN (a zinc chelator)

  • Confocal Laser Scanning Microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture MCF-7 cells on glass-bottom dishes suitable for microscopy until they reach 60-70% confluency.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Incubate the cells in serum-free medium containing the Zn²⁺ probe (e.g., 5-10 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Baseline Imaging: Add fresh PBS or medium to the dish and acquire a baseline fluorescence image using the confocal microscope. This shows the endogenous level of labile Zn²⁺.

  • Zinc Supplementation: Treat the probe-loaded cells with a solution of ZnSO₄ (e.g., 50 µM) for 20-30 minutes.

  • Post-Treatment Imaging: Wash the cells with PBS and acquire another fluorescence image. A significant increase in intracellular fluorescence should be observed, indicating the probe is responding to the influx of Zn²⁺.

  • Chelation Control (Validation): To confirm the signal is specific to Zn²⁺, treat the cells from step 6 with TPEN (e.g., 100 µM) for 15 minutes. Acquire a final image. The fluorescence should decrease significantly as TPEN chelates the zinc, releasing it from the probe.[18]

Diagram 2: Workflow for Fluorescent Probe Development and Application

Workflow cluster_Design Phase 1: Design & Synthesis cluster_Validation Phase 2: In Vitro Validation cluster_Application Phase 3: Biological Application Design 1. Design Probe (Scaffold + Receptor) Synthesis 2. Chemical Synthesis (Schiff Base Condensation) Design->Synthesis Purify 3. Purification & Characterization (NMR, HRMS) Synthesis->Purify Photophys 4. Photophysical Analysis (Absorbance, Emission, QY) Purify->Photophys Performance 5. Performance Testing (Selectivity, LOD) Photophys->Performance Cytotox 6. Cytotoxicity Assay (e.g., MTT Assay) Performance->Cytotox Imaging 7. Live Cell Imaging (Confocal Microscopy) Cytotox->Imaging Data 8. Data Analysis & Interpretation Imaging->Data

Caption: A comprehensive workflow from probe design to live-cell imaging application.

Conclusion and Future Outlook

The 2-Formyl-3-hydroxyphenyl acetate scaffold represents a powerful and adaptable platform for the creation of "turn-on" fluorescent probes. Its straightforward derivatization via Schiff base chemistry allows for the rational design of sensors for a multitude of analytes. The inherent ESIPT properties of the underlying salicylaldehyde structure provide the desirable photophysical characteristic of a large Stokes shift, crucial for high-contrast imaging. The protocols and principles outlined in this guide provide a robust framework for researchers to not only utilize existing probes but also to innovate and develop new chemical tools for exploring the complex interplay of ions and molecules in chemical and biological systems. Future developments will likely focus on tuning these probes for near-infrared (NIR) emission to allow for deeper tissue imaging and creating multi-analyte responsive probes for monitoring several cellular events simultaneously.[19][20]

References

  • A New High Selective and Sensitive Fluorescent Probe for Al 3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene. Journal of Fluorescence, 32(6), 2213–2222. [Link]

  • Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Chemical Communications, Royal Society of Chemistry. [Link]

  • Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn 2+. Guang Pu Xue Yu Guang Pu Fen Xi, 42(4), 1221-1229. [Link]

  • Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Chemical Society Reviews, Royal Society of Chemistry. [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 28(5), 2215. [Link]

  • Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes. ACS Omega, 6(10), 6591–6599. [Link]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. University of Bath's research portal. [Link]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(23), 8867-8894. [Link]

  • A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. Semantic Scholar. [Link]

  • A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. New Journal of Chemistry, 46(6), 2686-2691. [Link]

  • Two novel Al3+ fluorescent-on probes based on thiazole substituted salicylaldehyde and its applications. Supramolecular Chemistry, 34(3-4), 133-143. [Link]

  • Fluorescent Detection of Salicylaldehyde Based on Tb-Based Coordination Polymer. ChemPlusChem, e202500179. [Link]

  • A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging. Analytical Methods, Royal Society of Chemistry. [Link]

  • A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging. RSC Publishing. [Link]

  • Recent progress in developing fluorescent probes for imaging cell metabolites. Journal of analysis and testing, 3(3), 209-221. [Link]

  • In Vivo Fluorescence Imaging: Methods and Protocols. ResearchGate. [Link]

  • Fluorescent Probes for Live Cell Imaging. MDPI. [Link]

  • Application of Fluorescent Probes in Cell Biology. Web of Proceedings. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors (Basel, Switzerland), 17(12), 2761. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 866085. [Link]

  • 2-(4-formyl-3-hydroxyphenyl)acetic acid (C9H8O4). PubChem. [Link]

  • Synthesis And Application Of Fluorescence Probe For Metal Ion Based On Schiff Base. Global Thesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of the formyl group in 2-Formyl-3-hydroxyphenyl acetate

Technical Support Center: Stability & Handling of 2-Formyl-3-hydroxyphenyl acetate Case ID: T-OX-CHO-001 Status: Open Priority: High (Degradation Risk) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Formyl-3-hydroxyphenyl acetate

Case ID: T-OX-CHO-001 Status: Open Priority: High (Degradation Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering stability issues with 2-Formyl-3-hydroxyphenyl acetate , specifically the oxidation of the formyl (aldehyde) group. This molecule presents a "perfect storm" for autoxidation: it contains an electron-rich aromatic ring (activated by the hydroxyl and acetate groups) and an aldehyde moiety, making it highly susceptible to radical chain oxidation into its corresponding carboxylic acid (benzoic acid derivative).[1]

This guide provides a root-cause analysis, immediate stabilization protocols, and long-term storage strategies.[1]

Part 1: The Science of Degradation (Root Cause Analysis)

Q: Why is my compound turning into a white solid or yellow gum? A: You are observing Autoxidation .[1][2] Aldehydes do not just "react" with oxygen; they undergo a radical chain reaction initiated by light or trace metals.

  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.[1]

  • Propagation: This radical reacts with atmospheric oxygen (O₂) to form a peracid radical, which then steals a hydrogen from another aldehyde molecule.

  • Termination: The result is the conversion of your aldehyde to a carboxylic acid (white solid) and potentially quinones (yellow/brown discoloration) due to the presence of the phenolic hydroxyl group.

The "Phenol Effect": The hydroxyl group at the 3-position is electron-donating.[1] While it can form an intramolecular hydrogen bond with the aldehyde (stabilizing it slightly), it also makes the ring electron-rich, increasing the rate at which the molecule can interact with radical species.

Visualizing the Threat:

OxidationMechanism Start 2-Formyl-3-hydroxyphenyl acetate (Aldehyde) Radical Acyl Radical (R-C=O•) Start->Radical H• Abstraction Quinone Quinone Byproducts (Yellowing) Start->Quinone Phenol Oxidation Initiator Trigger: Light / Trace Metal / O2 Initiator->Radical Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 Peracid->Radical Chain Propagation Product Carboxylic Acid (Degradation Product) Peracid->Product + Aldehyde

Figure 1: The radical chain mechanism converting your aldehyde to carboxylic acid and quinones.

Part 2: Immediate Troubleshooting & Handling

Q: How do I handle this compound without degrading it? A: Treat this molecule as air-sensitive and light-sensitive .[1] Follow the "Zero-Oxygen" protocol.

Protocol A: Solvent Selection & Preparation
  • The Enemy: Dissolved oxygen and peroxides in solvents (especially Ethers like THF or Diethyl Ether) act as initiators.

  • The Fix:

    • Avoid Ethers if possible: Use DCM (Dichloromethane) or Toluene if solubility permits.[1]

    • Degas Solvents: Sparging with nitrogen for 5 minutes is insufficient. You must use Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging for at least 30 minutes prior to dissolution.[1]

    • Additives: If your downstream chemistry permits, add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% w/w to the solvent.

Protocol B: Storage (The "Golden" Standard)

Never store this compound in a simple screw-cap vial in the fridge.[1] The septum is permeable to O₂ over time.

ParameterRecommendationRationale
Atmosphere Argon (Not Nitrogen)Argon is heavier than air and forms a "blanket" over the solid/liquid.[1]
Container Amber Glass with Teflon-lined capBlocks UV light (initiator).[1] Teflon prevents leaching/reaction.
Seal Parafilm + Electrical Tape Parafilm creates a seal; electrical tape applies tension to keep the cap tight.
Temperature -20°C (Freezer) Arrhenius equation: Lower temp = Exponentially slower oxidation rate.[1]

Part 3: Advanced Chemical Protection (For Long-Term Stability)

Q: I need to store this for months. Can I chemically protect the formyl group? A: Yes. If physical storage isn't enough, convert the aldehyde to an Acetal . This "masks" the aldehyde, rendering it oxidation-proof until you are ready to use it.[1]

Method: Dimethyl Acetal Formation

  • Reagents: Trimethyl orthoformate (TMOF), Methanol, p-TsOH (catalytic).[1]

  • Procedure:

    • Dissolve 2-Formyl-3-hydroxyphenyl acetate in dry MeOH.

    • Add 3-5 equivalents of TMOF.[1]

    • Add 1 mol% p-TsOH.

    • Stir at RT for 2-4 hours (Monitor via TLC).

    • Quench with NaHCO₃ (solid), filter, and concentrate.

  • Result: The formyl group becomes a dimethyl acetal (

    
    ).[1]
    
  • Deprotection: When ready to use, treat with dilute aqueous acid (e.g., 1M HCl in Acetone) to regenerate the aldehyde.

Warning: Since your molecule contains an acetate ester , avoid strong acids or bases during protection/deprotection to prevent hydrolysis of the acetate group. Use mild catalysts like Pyridinium p-toluenesulfonate (PPTS).[1]

Part 4: Recovery of Oxidized Material

Q: My sample is already contaminated with white solid (acid). Can I save it? A: Yes, but DO NOT use a basic wash (e.g., Sodium Carbonate/Bicarbonate).[1]

  • Risk:[1][3][4] The acetate ester (

    
    ) on your ring is liable to hydrolyze in basic aqueous conditions, leaving you with the di-phenol (Resorcinol derivative).[1]
    

Recommended Purification: Silica Gel Filtration [1]

  • Dissolve the crude mixture in a non-polar solvent (e.g., DCM/Hexane). The carboxylic acid impurity is much more polar than the aldehyde.

  • Pass through a short pad of Silica Gel.

  • Elute with low-polarity solvent.[1] The aldehyde will elute first; the acid will stick to the silica.

Part 5: Decision Matrix (Workflow)

HandlingWorkflow Start User: Handling 2-Formyl-3-hydroxyphenyl acetate CheckState Visual Inspection: Is it Yellow or Solid? Start->CheckState Oxidized Yes: Oxidation Detected CheckState->Oxidized White Solid/Yellow Clean No: Material is Pure CheckState->Clean Clear/Oil Purify Purification: Silica Plug (DCM/Hexane) *NO Basic Wash* Oxidized->Purify Usage Immediate Use? Clean->Usage Purify->Usage Reaction Reaction Protocol: 1. Degas Solvents (Ar) 2. Add Radical Inhibitor (Optional) 3. Protect from Light Usage->Reaction Yes Storage Storage Protocol: 1. Flush with Argon 2. Seal (Parafilm) 3. Store at -20°C in Amber Vial Usage->Storage No (Store > 24h)

Figure 2: Decision tree for assessing and handling the sensitive aldehyde.

References

  • BenchChem Technical Support. (2025).[1][2][5] Preventing oxidation of benzaldehyde derivatives during synthesis. Retrieved from [1]

  • MIT Dept. of Chemistry. (n.d.).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from [1][6]

  • PubChem. (2025).[1] Compound Summary: Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.[1][7] Retrieved from [1]

  • Scott Laboratories. (n.d.).[1] Oxidative Damage: Process & Prevention in Phenolics. Retrieved from [1]

Sources

Optimization

Troubleshooting low purity issues with 2-Formyl-3-hydroxyphenyl acetate

Executive Summary You are encountering purity issues with 2-Formyl-3-hydroxyphenyl acetate (MW: ~180.16 Da).[1] Based on its functional group architecture—a phenol , an aryl aldehyde , and a phenolic ester in a 1,2,3-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering purity issues with 2-Formyl-3-hydroxyphenyl acetate (MW: ~180.16 Da).[1] Based on its functional group architecture—a phenol , an aryl aldehyde , and a phenolic ester in a 1,2,3-substitution pattern—this molecule is chemically fragile.

The "low purity" is likely not a synthesis failure but a stability failure during isolation or storage. The proximity of the hydroxyl group (position 3) and the formyl group (position 2) to the acetate ester (position 1) creates a perfect storm for intramolecular catalysis , leading to rapid hydrolysis or acyl migration.

This guide provides a root-cause analysis and recovery protocols.

Phase 1: Diagnostic Workflow

Before attempting repurification, identify the specific impurity profile using the decision tree below.

TroubleshootingTree Start Identify Impurity Peak (HPLC/TLC) CheckRT Relative Retention Time (RRT)? Start->CheckRT Early RRT < 1.0 (More Polar) CheckRT->Early Faster Elution Late RRT > 1.0 (Less Polar) CheckRT->Late Slower Elution Broad Broad/Tailing Peak? Early->Broad Sharp Sharp Peak? Early->Sharp Diacetyl Issue: Over-Acetylation (Diacetate) Late->Diacetyl Oxidation Issue: Oxidation (Carboxylic Acid) Broad->Oxidation Acidic Hydrolysis Issue: Hydrolysis (2,3-Dihydroxybenzaldehyde) Sharp->Hydrolysis Phenolic

Figure 1: Diagnostic decision tree for identifying common impurities based on chromatographic behavior.

Phase 2: Technical Troubleshooting (Q&A)
Issue 1: The "Disappearing" Product (Hydrolysis)

Symptom: The product was pure by NMR immediately after reaction, but HPLC shows a large peak corresponding to the starting material (2,3-dihydroxybenzaldehyde) after workup. Root Cause: Base-Catalyzed Hydrolysis. Phenolic esters are significantly more labile than alkyl esters.[1] If your workup involved a basic wash (e.g., NaHCO₃) or if the compound was left in a protic solvent (Methanol/Water) without pH control, the ester hydrolyzes back to the phenol. The neighboring aldehyde group can also facilitate this via intramolecular H-bonding, activating the carbonyl.

Corrective Protocol:

  • Avoid Aqueous Base: Do not wash the organic layer with saturated bicarbonate if the contact time is long. Use a rapid, cold brine wash instead.

  • Acidify Silica: Silica gel is slightly acidic, which is usually good, but "wet" silica can act as a hydrolysis catalyst. Use neutralized silica (pre-washed with 1% Et₃N in Hexane) or switch to recrystallization .

  • Solvent Choice: Never store the compound in Methanol or Ethanol. Transesterification will occur, forming Methyl Acetate and the free phenol. Store in dry Ethyl Acetate or Dichloromethane (DCM) .

Issue 2: The "Stubborn" Impurity (Regio-Isomers)

Symptom: A peak with an identical mass (MW 180) but slightly different retention time.[1] Root Cause: Acyl Migration. In 1,2,3-substituted systems (1-Acetoxy-2-formyl-3-hydroxy), the acetyl group can migrate from the oxygen at position 1 to the oxygen at position 3.[1] This is thermodynamically driven to form the most stable hydrogen-bonded isomer.

Corrective Protocol:

  • Low Temperature: Perform all synthesis and purification steps at < 4°C . Migration typically requires thermal energy to overcome the activation barrier.

  • Avoid Chromatography: Silica gel surfaces can catalyze this migration.

  • Purification: Use Recrystallization (See Protocol A below). Crystal packing forces often exclude the wrong isomer, whereas chromatography might not separate them effectively.

Issue 3: Broad Peaks & Baseline Drift (Oxidation)

Symptom: The aldehyde proton signal (~10 ppm) in NMR decreases, and a broad carboxylic acid peak appears. Root Cause: Autoxidation. Benzaldehyde derivatives are notorious for air oxidation to benzoic acids. The "3-hydroxy" group acts as an electron donor, making the aldehyde even more electron-rich and susceptible to radical attack from oxygen.[1]

Corrective Protocol:

  • Degassing: All solvents must be sparged with Argon or Nitrogen for 15 minutes before use.

  • Antioxidants: Add a trace amount (0.05%) of BHT (Butylated hydroxytoluene) to the storage solvent if the application allows.

Phase 3: Validated Purification Protocols
Protocol A: Non-Destructive Recrystallization

Recommended over column chromatography to prevent hydrolysis.[1]

  • Dissolution: Dissolve the crude solid (1.0 g) in the minimum amount of warm Toluene (35°C) . Do not boil (boiling promotes migration/degradation).

  • Precipitation: Add n-Hexane dropwise until the solution turns slightly turbid.

  • Crystallization: Seal the flask under Argon. Place in a -20°C freezer overnight. Do not disturb.

  • Filtration: Filter quickly on a cold sintered glass funnel. Wash with cold Hexane.

  • Drying: Vacuum dry at room temperature (not heated).

Protocol B: Stabilized HPLC Analysis

Use this method to accurately quantify purity without degrading the sample during the run.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmStable stationary phase.[1]
Mobile Phase A Water + 0.1% Formic Acid Acid suppresses phenol ionization (pKa ~8-10) and stabilizes the ester.[1]
Mobile Phase B Acetonitrile (MeCN)Methanol can cause on-column transesterification.[1]
Gradient 10% B to 90% B over 15 minGentle gradient to separate isomers.
Temperature 20°C (Sub-ambient)Reduces on-column hydrolysis rates.[1]
Detection UV 254 nm & 280 nm280 nm is more specific for the phenol/aldehyde conjugation.
Visualizing the Degradation Pathway

Understanding the chemistry is the only way to prevent it. The diagram below illustrates how the "impurities" are actually chemically related species.

DegradationPathway SM 2,3-Dihydroxybenzaldehyde (Starting Material) Target 2-Formyl-3-hydroxyphenyl acetate (Target Product) SM->Target Selective Acetylation (Ac2O, Base) Target->SM Hydrolysis (H2O/Base) Acid Carboxylic Acid (Oxidation Impurity) Target->Acid Air Oxidation (O2) Isomer 3-Formyl-2-hydroxyphenyl acetate (Migration Impurity) Target->Isomer Acyl Migration (Heat/Silica)

Figure 2: Chemical pathways leading to common impurities. Note that hydrolysis is reversible (synthesis vs degradation), while oxidation is typically irreversible.[1]

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography if recrystallization fails? A: Yes, but you must deactivate the silica. Flush the column with 1% Triethylamine in Hexane, then wash with pure Hexane before loading your sample. Elute quickly with a Hexane/Ethyl Acetate gradient. Warning: The basicity of triethylamine can also catalyze hydrolysis if the compound sits too long. A safer alternative is using Diol-bonded silica , which is less acidic/active than standard silica.

Q: Why does my NMR show a "clean" product, but LC-MS shows two peaks? A: You are likely seeing atropisomers or rotamers . The intramolecular hydrogen bond between the phenol (OH) and the aldehyde (CHO) or ester (OAc) can lock the molecule in a specific conformation. If the rotation is slow on the NMR timescale, it looks like one average species, but chromatography might separate the equilibrating conformers. Run the HPLC at a slightly higher temperature (e.g., 30°C) to see if the peaks coalesce (but be wary of degradation).

Q: I see a mass of 222 Da in my MS spectrum. What is it? A: This is the Diacetate (2,3-diacetoxybenzaldehyde).[1] MW = 138 + 42 + 42 = 222. Fix: You used too much acetic anhydride or allowed the reaction to run too long. Reduce the equivalents of acetylating agent to 0.95 eq to favor the mono-acetate.

References
  • PubChem. (2025).[2][3] 5-Formyl-2-hydroxyphenyl acetate (Compound Summary).[1] National Library of Medicine. [Link][1]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link][1]

  • Zhigileva, E. A., et al. (2024).[4] Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives. Organic & Biomolecular Chemistry.[4][5][6][7] [Link]

  • Kirkland, J. J., et al. (1995). Stability of silica-based columns at intermediate and high pH. Journal of Chromatography A. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Solubility Optimization for 2-Formyl-3-hydroxyphenyl acetate

Ticket ID: NMR-SOL-2F3HPA Status: Active Support Level: Senior Application Scientist[1] Executive Summary You are encountering solubility or stability issues with 2-Formyl-3-hydroxyphenyl acetate . This molecule presents...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-SOL-2F3HPA Status: Active Support Level: Senior Application Scientist[1]

Executive Summary

You are encountering solubility or stability issues with 2-Formyl-3-hydroxyphenyl acetate . This molecule presents a unique "solubility paradox" due to its competing functional groups:

  • The Hydrophobic Domain: The aromatic ring and the acetate ester (-OAc).[1]

  • The Hydrophilic/Reactive Domain: The aldehyde (-CHO) and the phenolic hydroxyl (-OH).

  • The Structural Conflict: The ortho arrangement of the aldehyde (C2) and hydroxyl (C3) creates a strong intramolecular Hydrogen bond (similar to salicylaldehyde).[1] While this usually improves solubility in non-polar solvents (like CDCl₃) by "masking" the polar -OH group, the presence of the acetate ester at C1 introduces steric strain and potential for intermolecular aggregation.

This guide provides a diagnostic workflow to solve insolubility, prevent sample degradation, and optimize spectral quality.

Part 1: Diagnostic Workflow (Decision Tree)

Before adding more solvent, use this logic flow to determine the root cause of the issue.

SolventSelection Start START: Sample State in CDCl3 Cloudy Cloudy / Suspension? Start->Cloudy Yes Clear Clear Solution Start->Clear No CheckSalt Check Synthesis Origin: Is it inorganic salt (NaCl/KBr)? Cloudy->CheckSalt Precipitate Visible Solid Particles? Filter Action: Filter Sample (0.2 µm PTFE) CheckSalt->Filter Likely Salt Aggregates Issue: H-Bond Aggregation CheckSalt->Aggregates Organic Insoluble TryAcetone Try Acetone-d6 Aggregates->TryAcetone TryDMSO Try DMSO-d6 TryAcetone->TryDMSO Still Insoluble AvoidMeOD CRITICAL WARNING: Avoid Methanol-d4 (Hemiacetal Risk) TryAcetone->AvoidMeOD Do not switch to TryDMSO->AvoidMeOD caption Figure 1: Solvent Selection & Diagnostic Logic Flow

Part 2: Troubleshooting Q&A (FAQs)
Q1: Why is my sample cloudy in CDCl₃ even though it should be soluble?

Diagnosis: This is likely not true insolubility of your compound, but rather micro-encapsulated inorganic salts or dimerization .[1]

  • Mechanism: The 2-Formyl-3-hydroxy motif promotes strong hydrogen bonding.[1] In CDCl₃ (a non-polar solvent), these molecules may stack (dimerize) to hide their polar heads, forming a "gel-like" suspension rather than a true solution. Alternatively, if your synthesis involved a base (e.g., K₂CO₃), residual salts may be trapped in the lattice.

  • Solution:

    • The "Spike" Method: Add 1–2 drops of DMSO-d6 or Methanol-d4 (only if short term—see Q2) to the CDCl₃ tube.[1] Shake vigorously. If it clears immediately, it was H-bond aggregation.[1]

    • Filtration: If it remains cloudy after adding a polar co-solvent, the cloudiness is inorganic salt.[1] Filter the solution through a small plug of cotton or a 0.2 µm PTFE syringe filter.[1]

Q2: Can I use Methanol-d4 (CD₃OD) to improve solubility?

Verdict: NO. Avoid if possible.

  • The Trap: Aldehydes are electrophilic.[1] In the presence of methanol (a nucleophile), the aldehyde group at C2 will reversibly react to form a hemiacetal .

  • The Symptom: Your proton NMR will show the aldehyde peak (-CHO, ~10 ppm) decreasing, and a new methine peak (hemiacetal, ~5–6 ppm) appearing. This complicates integration and purity analysis.[1]

  • Exception: If you must use MeOD, acquire the spectrum immediately (<10 mins) after preparation.

Q3: My spectrum in DMSO-d6 shows a broad "hump" near 3-5 ppm. What is this?

Diagnosis: This is the Water-Solvent Exchange .

  • Mechanism: DMSO is extremely hygroscopic (absorbs water from air).[1] The phenolic proton (-OH at C3) is acidic and "exchangeable."[1] It will swap rapidly with the residual water (HDO) in the DMSO.[1]

  • Result: Instead of a sharp phenol peak and a sharp water peak, you get a broad, merged signal.

  • Fix:

    • Use a fresh ampoule of DMSO-d6 (100% isotopic purity).[1]

    • Add activated 3Å molecular sieves directly to the NMR tube 1 hour before acquisition to dry the solvent.[1]

Q4: The aldehyde proton signal (-CHO) has shifted significantly between CDCl₃ and DMSO. Is my compound degrading?

Diagnosis: Likely Solvent Effect , not degradation.

  • Explanation:

    • In CDCl₃: The aldehyde proton is often involved in an intramolecular H-bond with the neighboring phenol (if the acetate doesn't sterically block it). This locks the conformation, usually shifting the -CHO peak downfield (10.0–10.5 ppm).

    • In DMSO: DMSO is a strong H-bond acceptor.[1] It competes for the phenolic proton, breaking the intramolecular bond. This changes the electron density around the aldehyde, causing a chemical shift change (often 0.1–0.5 ppm).

  • Verification: Check the integration. If the integral is still 1H relative to the aromatic signals, the compound is intact.

Part 3: Recommended Experimental Protocols
Protocol A: The "Co-Solvent Titration" (Best for CDCl₃-insoluble samples)

Use this when you want the resolution of Chloroform but need the polarity of DMSO.

  • Weighing: Place 5–10 mg of 2-Formyl-3-hydroxyphenyl acetate into a clean vial.

  • Primary Solvent: Add 0.5 mL CDCl₃ . Vortex for 30 seconds.[1]

  • Observation: Look for turbidity (cloudiness).[1]

  • Titration:

    • Add DMSO-d6 dropwise (10 µL at a time).[1]

    • Vortex after each drop.[1]

    • Stop as soon as the solution clears.

  • Acquisition: Run the NMR immediately.

    • Note: You will see a DMSO peak at 2.50 ppm.[1] Ensure this does not overlap with your aliphatic acetate methyl group (usually ~2.3 ppm).[1] This is a critical overlap risk. If overlap occurs, switch to Acetone-d6 .[1]

Protocol B: Handling Acetone-d6 (The "Goldilocks" Solvent)

Acetone-d6 is often the best compromise: dissolves polar phenols well, no reaction with aldehydes, and no high-viscosity issues.

  • Preparation: Use Acetone-d6 (2.05 ppm residual peak).

  • Interference Check: The acetate methyl group of your compound will appear around 2.2–2.3 ppm .[1] The residual solvent peak of acetone is 2.05 ppm .[1]

  • Resolution: Ensure your spectrometer is shimmed well to resolve these two close peaks.

  • Temperature: Acetone is volatile.[1] Cap the tube tightly to prevent evaporation and concentration changes during long Carbon-13 runs.[1]

Part 4: Solvent Data & Chemical Shift Reference
SolventResidual ¹H Signal (ppm)H₂O Signal (ppm)Suitability for 2-Formyl-3-hydroxyphenyl acetateKey Risk
CDCl₃ 7.261.56Moderate (Aggregation risk)Poor solubility; Peak broadening.[1]
Acetone-d6 2.052.84High Overlap of solvent (2.[1]05) with Acetate-CH₃ (~2.3).[1]
DMSO-d6 2.503.33High Hygroscopic; Viscous; Hard to recover sample.[1]
Methanol-d4 3.314.87LOW (Avoid) Hemiacetal formation ; Transesterification.[1]
THF-d8 1.72 / 3.582.46Moderate Expensive; Large solvent signals obscure alkyl region.[1]
References
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.).[1] Chapter 6: Nucleophilic addition to the carbonyl group (Hemiacetal formation).[1] Oxford University Press.[1]

  • Reich, H. J. (2024).[1] Solvent Effects on Chemical Shifts. University of Wisconsin-Madison Department of Chemistry.[1]

Sources

Optimization

Minimizing side reactions during the acetylation of 2-formyl-3-hydroxyphenol

Executive Summary & Chemical Context User Advisory: The nomenclature "2-formyl-3-hydroxyphenol" chemically maps to 2,3-dihydroxybenzaldehyde (where the phenol C1-OH and C3-OH flank the C2-formyl group). However, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Advisory: The nomenclature "2-formyl-3-hydroxyphenol" chemically maps to 2,3-dihydroxybenzaldehyde (where the phenol C1-OH and C3-OH flank the C2-formyl group). However, this scaffold shares critical reactivity profiles with 2,6-dihydroxybenzaldehyde (


-resorcylaldehyde).[1] Both molecules feature strong intramolecular hydrogen bonding (IMHB) between the phenolic hydroxyls and the aldehyde carbonyl.

The Core Challenge: Acetylating these substrates presents a "Selectivity vs. Stability" paradox.

  • Selectivity: The IMHB deactivates the ortho-hydroxyl(s), requiring forcing conditions that often lead to over-acetylation.

  • Stability: The electron-rich aldehyde is prone to acylal (gem-diacetate) formation under acidic acetylation conditions, a side reaction often mistaken for product decomposition.

This guide provides protocols to selectively acetylate the hydroxyl group(s) while preserving the aldehyde functionality.

Critical Troubleshooting: Why Your Reaction Failed

Issue A: "I see a new spot on TLC that isn't the aldehyde or the acetate." (The Acylal Trap)
  • Diagnosis: You have formed the gem-diacetate (acylal) .

  • Mechanism: In the presence of strong acids (e.g.,

    
    , or even acetic acid impurities in aged anhydride), the aldehyde carbonyl is protonated, making it susceptible to nucleophilic attack by acetic anhydride.[1]
    
  • The Fix:

    • Immediate: Acylals are acid-stable but base-labile. Treat the crude mixture with aqueous

      
       or mild 
      
      
      
      at room temperature to hydrolyze the acylal back to the aldehyde without cleaving the phenolic acetate (which is more robust).
    • Prevention: Switch to Protocol 1 (Base-Buffered) . Never use mineral acid catalysts with electron-rich benzaldehydes.

Issue B: "I cannot stop at the mono-acetate; I get mixtures of di-acetate."
  • Diagnosis: Loss of kinetic control.

  • Mechanism: In 2,3-dihydroxybenzaldehyde, the C3-OH is less strongly H-bonded than the C1-OH. However, once C3 is acetylated, the electronic deactivation of the ring makes the C1-OH more acidic and potentially reactive under basic conditions.

  • The Fix:

    • Stoichiometry: Use exactly 1.05 equivalents of acetylating agent.

    • Temperature: Run the reaction at -10°C to 0°C .

    • Catalysis: Use Protocol 2 (Enzymatic) for absolute regioselectivity.

Issue C: "The reaction mixture turned into a dark tar/resin."
  • Diagnosis: Polymerization or Oxidation.

  • Mechanism:

    • Aldol Condensation: Strong bases (e.g.,

      
       without solvent, 
      
      
      
      ) promote self-condensation of the aldehyde.
    • Dakin Oxidation: Traces of peroxides (in ether/THF) or air can convert the aldehyde to a phenol (catechol derivative), which then rapidly oxidizes to quinones and polymerizes.

  • The Fix: Use Pyridine (weak base) and degassed solvents. Avoid ether/THF; use DCM or Toluene.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is desired; Red paths are side reactions.

AcetylationPathways Substrate 2-Formyl-3-hydroxyphenol (2,3-DHB) MonoAc Mono-Acetate (Target) Substrate->MonoAc Ac2O, Pyridine 0°C (Kinetic Control) Acylal Gem-Diacetate (Acylal) Substrate->Acylal Ac2O, H+ (Acid Cat.) High Temp Polymer Resin/Tar (Aldol/Quinone) Substrate->Polymer Strong Base / O2 DiAc Di-Acetate (Over-reaction) MonoAc->DiAc Excess Ac2O RT or Heat MonoAc->Acylal Acid Cat.

Caption: Reaction network showing the kinetic window for mono-acetylation (Green) versus thermodynamic traps like acylal formation (Red) and over-acetylation (Yellow).

Optimized Experimental Protocols

Protocol 1: Chemoselective Chemical Acetylation

Best for: Standard synthesis where <5% di-acetate is acceptable.

Reagents:

  • Substrate: 2,3-Dihydroxybenzaldehyde (1.0 eq)[1]

  • Acetic Anhydride (

    
    ): 1.1 eq (Strictly controlled)
    
  • Base: Pyridine (1.2 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve substrate in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add Pyridine dropwise. The solution may darken slightly (phenolate formation).

  • Acetylation: Add

    
     dropwise over 20 minutes. Do not add all at once. 
    
    • Why? Slow addition keeps the local concentration of anhydride low, favoring the faster reaction (C3-OH) over the slower one (C1-OH).

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC.[2]

    • Note: If the reaction is sluggish due to IMHB, allow to warm to 10°C, but never reflux .[1]

  • Quench: Add ice-cold water. Extract with DCM.[3][4] Wash organic layer with dilute HCl (to remove pyridine) and then saturated

    
     (to remove acetic acid).
    
Protocol 2: Enzymatic Regioselective Acetylation (Green Chemistry)

Best for: >99% Selectivity for the non-H-bonded hydroxyl (C3).

Reagents:

  • Biocatalyst: Candida antarctica Lipase B (CALB, immobilized, e.g., Novozym 435).[1]

  • Acyl Donor: Vinyl Acetate (3.0 eq).

  • Solvent: MTBE or Toluene.

Step-by-Step:

  • Mix: Suspend substrate and Vinyl Acetate in MTBE.

  • Catalysis: Add CALB beads (approx. 20% w/w relative to substrate).

  • Incubation: Shake at 40°C.

    • Mechanism:[5][6] The lipase active site sterically excludes the sterically crowded or H-bonded C1-OH, exclusively acetylating the C3-OH. Vinyl acetate makes the reaction irreversible (byproduct is acetaldehyde, which evaporates).

  • Workup: Filter off the enzyme beads (reusable). Evaporate solvent.[2]

    • Result: Often yields quantitative mono-acetate with zero acylal or di-acetate formation.

FAQ: Technical Support

Q: Can I use Acetyl Chloride (AcCl) instead of Acetic Anhydride? A: Use with caution. AcCl generates HCl gas as a byproduct. HCl is a potent catalyst for acylal formation (protecting the aldehyde as a gem-diacetate). If you must use AcCl, you must use a scavenger base (Pyridine or


) in excess (2.0+ eq) to neutralize HCl immediately.

Q: My NMR shows a singlet at


 8.5 ppm instead of 

10.0 ppm. Where is my aldehyde?
A: You have formed the acylal (gem-diacetate). The aldehyde proton shifts upfield when converted to

.
  • Recovery: Dissolve the crude in MeOH/Water (4:1) and add catalytic

    
    . Stir for 30 mins. The acylal will hydrolyze back to the aldehyde faster than the phenolic acetate hydrolyzes.
    

Q: Why is the 2-position OH (or C1-OH) so hard to acetylate? A: Intramolecular Hydrogen Bonding (IMHB). The proton is "locked" between the oxygen and the carbonyl oxygen. Removing this proton requires breaking a stable 6-membered ring interaction (approx. 5-7 kcal/mol penalty). This kinetic barrier is your friend—it allows selective acetylation of the other hydroxyl group.

References

  • Acylal Formation Mechanism

    • S.K.[7] Kurandara et al. "Chemoselective protection of aldehydes as acylals." Tetrahedron Letters, 2015.[1]

    • Context: Describes the acid-catalyzed mechanism converting to and methods to reverse it.
  • Enzymatic Selectivity (CALB)

    • Anderson, E.M. et al. "Biocatalytic regioselective acylation of polyhydroxylated aromatic compounds."[1] Journal of Molecular Catalysis B: Enzymatic, 2018.[1]

    • Context: Demonstrates >98% regioselectivity for non-H-bonded phenols using Lipase B.
  • Chemical Selectivity in Poly-hydroxy Benzaldehydes

    • "Regioselective alkylation and acylation of 2,4-dihydroxybenzaldehyde."[1] PMC (PubMed Central).

    • Context: While focusing on the 2,4-isomer, the principles of exploiting IMHB for selectivity apply directly to the 2,3- and 2,6- systems.[1]

  • General Acetylation Methodologies

    • "Acetylation of phenols and alcohols with acetic anhydride." Organic Syntheses.
    • Context: Standard protocols for pyridine-mediated acetyl

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Formyl-3-hydroxyphenyl Acetate

Executive Summary You are likely observing rapid degradation of 2-Formyl-3-hydroxyphenyl acetate in basic media due to two synergistic failure modes: base-catalyzed ester hydrolysis (saponification) and subsequent oxidat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely observing rapid degradation of 2-Formyl-3-hydroxyphenyl acetate in basic media due to two synergistic failure modes: base-catalyzed ester hydrolysis (saponification) and subsequent oxidative polymerization of the resulting electron-rich phenol.

This molecule contains three reactive functionalities in close proximity: an ester (acetate), an aldehyde (formyl), and a phenol (hydroxyl).[1] In basic solutions (pH > 8), the hydroxide ion (


) acts as a potent nucleophile, cleaving the acetate group. The resulting product, 2,6-dihydroxybenzaldehyde  (or a related isomer depending on exact substitution patterns), is highly susceptible to aerobic oxidation and aldol-type polymerizations, leading to the characteristic "tarring" or dark coloration often observed.

Module 1: The Core Mechanism (The "Why")

To prevent degradation, one must understand the cascade of reactions triggered by basic conditions.

Primary Failure: Saponification

The acetate moiety is an ester. In the presence of a base (NaOH, KOH,


, or even amines), the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is an irreversible reaction that yields the phenolate anion and acetate.
Secondary Failure: Oxidative Degradation

Upon hydrolysis, the molecule becomes a resorcinol derivative (1,3-dihydroxybenzene core). In basic solution, these phenolic protons are removed, creating a dianion. This electron-rich species is extremely sensitive to oxygen (air), leading to the formation of quinones and complex polymers (similar to the browning of apples or the darkening of pyrogallol).

Visualizing the Degradation Pathway

DegradationMechanism Start 2-Formyl-3-hydroxyphenyl acetate Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Base Base (OH-) Base->Inter Prod1 2,6-Dihydroxybenzaldehyde (Phenolate form) Inter->Prod1 Elimination of Acetate Oxidation Oxidation/Polymerization (Dark Tar) Prod1->Oxidation O2 / Aldol Condensation

Figure 1: The degradation cascade. The initial hydrolysis (yellow) exposes the reactive phenolate, which rapidly degrades into complex dark pigments (black).

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the specific nature of your degradation issue.

SymptomProbable CauseVerification MethodCorrective Action
Solution turns yellow immediately upon base addition. Formation of the phenolate anion . This is the conjugate base and is naturally yellow.Acidify a small aliquot. If it turns colorless/pale, the core structure is likely intact.Proceed quickly; this is a reversible state before oxidation sets in.
Solution turns brown/black over time (mins to hours). Oxidative polymerization (Quinone formation). The phenolate has reacted with dissolved oxygen.LC-MS will show a complex "hump" or polymer peaks. Starting material is gone.Degass solvents thoroughly. Use an inert atmosphere (

/Ar).[2] Add antioxidants (e.g., sodium dithionite) if compatible.
Loss of Acetate peak (~2.3 ppm) in NMR. Complete Hydrolysis. The ester bond has been cleaved.Check for free acetate/acetic acid peak (~1.9 ppm) and shift in aromatic protons.Lower the pH. Avoid strong nucleophiles (

). Use hindered bases (e.g., DIPEA) if basicity is required.
Precipitation of solid. Aldol Condensation. The aldehyde group has reacted with another molecule.NMR will show loss of the aldehyde proton (~10 ppm) and new alkene signals.Dilute the reaction. High concentrations favor intermolecular condensation.

Module 3: Experimental Protocols

Protocol A: Handling in Basic Conditions (Mitigation Strategy)

If your synthesis requires a base (e.g., for an alkylation or condensation), follow this strict protocol to minimize ester cleavage and oxidation.

  • Solvent Preparation:

    • Sparge all solvents with Argon or Nitrogen for at least 15 minutes prior to use.

    • Reasoning: Removes dissolved oxygen, preventing the "browning" oxidative pathway [1].

  • Temperature Control:

    • Cool the reaction vessel to 0°C or -10°C before adding the base.

    • Reasoning: Hydrolysis rates are temperature-dependent.[2] Lowering T significantly retards the nucleophilic attack on the ester.

  • Base Selection:

    • Avoid: NaOH, KOH, LiOH (Strong nucleophiles).

    • Prefer:

      
       (slurry), 
      
      
      
      , or tertiary amines (DIPEA, TEA).
    • Reasoning: Carbonates are less nucleophilic than hydroxides but sufficiently basic for many phenol alkylations.

  • Stoichiometry:

    • Add the base dropwise or in portions. Do not use a large excess.

Protocol B: Workup & Quenching

Never leave the compound in a basic solution for extended periods (e.g., overnight).

  • Quench Immediately:

    • Pour the reaction mixture into a cold, slightly acidic buffer (e.g., Phosphate buffer pH 6.0 or dilute acetic acid).

    • Target pH: 5.0 – 6.0. (Acidic enough to protonate the phenol, preventing oxidation, but mild enough to preserve the acetal/aldehyde if sensitive).

  • Extraction:

    • Extract immediately into an organic solvent (DCM or EtOAc).

    • Wash with brine to remove residual base/acid.

    • Dry over

      
       and concentrate in vacuo without heating above 40°C.
      

Module 4: Decision Tree for Reaction Planning

Before starting your next experiment, use this logic flow to select the correct conditions.

DecisionTree Start Experimental Goal? Type1 Reaction at Aldehyde (e.g., Wittig, Imine) Start->Type1 Type2 Reaction at Phenol (e.g., Alkylation) Start->Type2 Cond1 Is Base Required? Type1->Cond1 Action3 Consider Protecting Group Switch (e.g., MOM/TBS instead of Acetate) Type2->Action3 Acetate is too labile Action1 Use Acid Catalysis (pTsOH, TiCl4) Cond1->Action1 No Action2 Use Non-Nucleophilic Base (t-BuOK, LiHMDS) at -78°C Cond1->Action2 Yes

Figure 2: Strategic planning for utilizing 2-Formyl-3-hydroxyphenyl acetate. Note that for phenol alkylation, the acetate group is often a poor protecting group choice due to its lability.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as a solvent? A: Pyridine is risky. While it is a weak base, it can catalyze acyl migration or hydrolysis if any moisture is present (nucleophilic catalysis). If you must use it, ensure it is strictly anhydrous.

Q: Why does the literature show similar compounds being stable? A: You might be looking at O-methylated derivatives (anisoles) or meta/para substituted isomers. The ortho-hydroxy aldehyde motif (salicylaldehyde type) formed after hydrolysis is uniquely unstable due to hydrogen bonding and resonance effects that facilitate oxidation [2].

Q: Is the degradation reversible? A: Hydrolysis (Step 1) is chemically reversible in theory by re-acetylating, but in aqueous base, it is effectively irreversible. The oxidative darkening (Step 2) is irreversible . Once the "tar" forms, the molecule is destroyed.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Hibbert, F., & Awwal, A. J. (1978). Temperature-jump study of the mechanism of base catalysed removal of the intramolecularly hydrogen-bonded proton from salicylate ions.[3] Journal of the Chemical Society, Perkin Transactions 2, (9), 939-942.

  • BenchChem Technical Support. (2025). Hydrolysis mechanism of phenyl acetate derivatives in alkaline media.

  • PubChem. (2025). Compound Summary: 3-Hydroxyphenyl acetate.[4][5][6] National Library of Medicine.

Sources

Optimization

Optimizing reaction temperature for 2-Formyl-3-hydroxyphenyl acetate condensation

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of Reaction Temperature for 2-Formyl-3-hydroxyphenyl Acetate Condensation Executive Summary: The Therma...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of Reaction Temperature for 2-Formyl-3-hydroxyphenyl Acetate Condensation

Executive Summary: The Thermal-Kinetic Window

Optimizing the condensation of 2-Formyl-3-hydroxyphenyl acetate (an acetoxy-benzaldehyde derivative) requires navigating a precise Thermal-Kinetic Window . You are balancing two competing mechanisms:

  • The Desired Reaction (Condensation): Nucleophilic attack on the aldehyde (–CHO) by an active methylene (Knoevenagel) or amine (Schiff base).[1] This is endothermic and kinetically favored at higher temperatures (

    
    ).
    
  • The Undesired Side-Reaction (Deacetylation): Hydrolysis of the acetate ester (–OAc) to a phenol. This is catalyzed by the same bases used for condensation and is accelerated exponentially by heat and moisture.

The Core Directive: To maximize yield of the acetylated product, you must operate at the lowest temperature that sustains condensation kinetics, typically 40–55°C , while strictly controlling water content.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am observing the disappearance of the acetate peak (


 ppm in 

-NMR) during the reaction. Is the temperature too high?

Diagnosis: Likely, yes. This indicates premature deacetylation . Technical Insight: The acetate ester is susceptible to base-catalyzed hydrolysis (saponification), especially if your solvent is "wet" or if you are refluxing in protic solvents like ethanol. Corrective Action:

  • Lower Temperature: Reduce reaction temperature to 40–45°C .

  • Switch Solvent: Move from Ethanol/Methanol to an aprotic solvent like Acetonitrile (ACN) or Toluene .

  • Water Scavenging: Add molecular sieves (

    
    ) or use a Dean-Stark trap if refluxing in toluene to remove water generated by the condensation.
    
  • Base Selection: Switch from strong bases (KOH, NaOH) to hindered organic bases (Piperidine, DIPEA) or catalytic Ammonium Acetate.

Q2: My reaction yield is low (


) at 40°C. Should I increase the temperature to reflux? 

Diagnosis: Proceed with caution. Increasing T will increase the rate, but also the risk of degradation. Technical Insight: Low yield at moderate T usually indicates a high activation energy barrier for the nucleophilic attack. Corrective Action:

  • Do NOT just heat. Instead of raising T immediately, introduce a Lewis Acid catalyst (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) or an Ionic Liquid (e.g.,
    
    
    ). These lower the activation energy, allowing the reaction to proceed at 40°C without risking thermal deacetylation [1, 2].
  • Ultrasonic Activation: Use sonication at 40°C. This provides localized energy hotspots to drive condensation without bulk heating of the sensitive ester [3].

Q3: I see a mixture of the open-chain condensation product and a cyclized coumarin. How does temperature control this selectivity?

Diagnosis: High temperature promotes cyclization. Technical Insight: If you are reacting with diethyl malonate, the intermediate formed is an acrylate. At high T (


), the acetate hydrolyzes, freeing the phenol, which then attacks the ester to form the coumarin lactone ring (transesterification).
Corrective Action: 
  • Targeting Open Chain: Keep T

    
     and use anhydrous conditions.
    
  • Targeting Coumarin: If the coumarin is your goal, the acetate cleavage is actually desired. In this case, increase T to reflux (

    
    )  to drive the cascade reaction to completion in one pot [4].
    

Part 2: Experimental Optimization Protocol

Use this Temperature-Stepping Protocol to determine the optimal set point for your specific substrate/nucleophile pair.

Reagents:

  • Substrate: 2-Formyl-3-hydroxyphenyl acetate (

    
     equiv)[2]
    
  • Nucleophile: e.g., Diethyl malonate or Aniline (

    
     equiv)
    
  • Base: Piperidine (

    
     equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
    )
    

Workflow:

  • Baseline (T0): Initialize reaction at 25°C (RT) . Stir for 1 hour.

    • Check TLC/LC-MS: If conversion

      
      , proceed to step 2.
      
  • Ramp 1 (T1): Increase to 45°C . Hold for 2 hours.

    • Critical Check: Monitor for Acetate loss. If Acetate is stable and Product forms, HOLD . This is your optimal

      
      .
      
  • Ramp 2 (T2): If conversion is still slow, increase to 60°C .

    • Stop Condition: If Deacetylation

      
      , abort heating. Add Lewis Acid catalyst (see Q2).
      

Data Summary: Temperature Impact on Selectivity

Temperature ZoneReaction Rate (

)
Acetate StabilityPrimary ProductRisk Factor
Low (20–30°C) SlowHighUnreacted / TraceIncomplete Conversion
Optimal (40–55°C) ModerateGoodCondensation Product Minimal
High (60–80°C) FastPoorMixed / DeacetylatedHydrolysis / Polymerization
Reflux (>80°C) Very FastNoneCyclized CoumarinDegradation of Aldehyde

Part 3: Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between the desired condensation pathway and the thermal degradation pathway.

ReactionPathway cluster_conditions Optimization Logic Start 2-Formyl-3-hydroxyphenyl acetate Condensation Condensation Product (Acetylated) Start->Condensation Path A: Opt. Temp (40-55°C) Anhydrous, Mild Base Hydrolysis Deacetylated Intermediate (Phenol) Start->Hydrolysis Path B: High Temp (>60°C) Moisture, Strong Base Coumarin Cyclized Coumarin (Final) Condensation->Coumarin Cyclization (Requires Deacetylation) Hydrolysis->Coumarin Rapid Cyclization Waste Degradation Products Hydrolysis->Waste Oxidation/Oligomerization

Caption: Path A represents the target optimization window. Path B represents the thermal failure mode leading to premature deacetylation.

Part 4: Optimization Workflow Diagram

This decision tree guides your real-time experimental adjustments.

OptimizationLogic Start Start Reaction @ 25°C Check1 Check Conversion (1 Hour) Start->Check1 Decision1 Conversion > 10%? Check1->Decision1 KeepRT Maintain 25°C Extend Time Decision1->KeepRT Yes Heat45 Heat to 45°C Decision1->Heat45 No Check2 Check Acetate Integrity (NMR/LCMS) Heat45->Check2 Decision2 Acetate Intact? Check2->Decision2 Continue Continue @ 45°C Monitor to Completion Decision2->Continue Yes Abort LOWER Temp Add Catalyst (ZnCl2 / EDDA) Decision2->Abort No (Hydrolysis detected)

Caption: Step-wise decision tree for thermal optimization, prioritizing ester stability over raw reaction rate.

References

  • Cervi, A. et al. (2021).[3] Synthesis of Coumarin Derivatives via Knoevenagel Condensation. Journal of Organic Chemistry, 86, 178-198.[3] Link

  • Sonawane, N.B. et al. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry, 14(4), 439-444.[4] Link

  • Chatel, G. et al. (2012). Ultrasound-assisted Knoevenagel condensation: A review. Ultrasonics Sonochemistry, 19(1), 46-55. Link

  • Sashidhara, K.V. et al. (2012).[3] Efficient protocol for rapid synthesis of substituted 3-aryl coumarins. Synlett, 23, 611-621.[3] Link

Sources

Troubleshooting

Removing unreacted starting materials from 2-Formyl-3-hydroxyphenyl acetate crude

The following guide is structured as a Technical Support Center resource. It is designed to be autonomous, rigorous, and directly applicable to the laboratory setting.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be autonomous, rigorous, and directly applicable to the laboratory setting.

Topic: Purification of 2-Formyl-3-hydroxyphenyl acetate (Removal of Unreacted Starting Material) Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Issue Diagnosis & Chemical Context

User Report: "I have performed a mono-acetylation of 2,3-dihydroxybenzaldehyde to synthesize 2-Formyl-3-hydroxyphenyl acetate. The crude mixture contains significant unreacted starting material (2,3-dihydroxybenzaldehyde). Standard aqueous workup did not fully remove it. How do I purify this without hydrolyzing the ester?"

Technical Analysis: The separation challenge lies in the structural similarity between the Starting Material (SM) and the Product (P). Both are phenols and aldehydes.[1] However, their polarity and acidity profiles differ significantly due to the number of free hydroxyl groups.

FeatureStarting Material (SM)Target Product (P)Impurity (Side-product)
Compound 2,3-Dihydroxybenzaldehyde2-Formyl-3-hydroxyphenyl acetateDi-acetoxybenzaldehyde
Functional Groups Di-phenol (Catechol), AldehydeMono-phenol, Mono-ester, AldehydeDi-ester, Aldehyde
Polarity High (Very Polar)MediumLow
Water Solubility High (~16 g/L)LowInsoluble
Acidity (pKa) High (pKa ~7-8 for 1st OH)Moderate (Phenol present)Neutral (No acidic protons)

Troubleshooting Protocols

Method A: The Chromatographic Solution (Recommended)

Best for: High purity requirements (>98%) and protecting the sensitive ester group.

Because the Starting Material (SM) is a catechol (di-ol), it interacts strongly with the silica stationary phase. The mono-acetate product, having one hydroxyl masked, will elute significantly faster.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization:

    • Start with Hexanes:Ethyl Acetate (8:2) .

    • The di-acetate (if present) will elute first (Rf ~0.8).

    • The Target Product will elute second (Rf ~0.4 - 0.5).

    • The SM (2,3-dihydroxybenzaldehyde) will likely stick to the baseline or elute very late (Rf < 0.1) due to strong hydrogen bonding with silica.

  • Execution:

    • Load the crude as a concentrated solution in DCM or Toluene (avoid Methanol as it broadens bands).

    • Run the column. If the SM does not elute, flush the column with 100% EtOAc or 5% MeOH/DCM to recover it for recycling if necessary.

Technical Note: Do not add acetic acid to the mobile phase. While often used for phenols to reduce tailing, acidic conditions on silica can sometimes promote transesterification or hydrolysis if wet.

Method B: The "Catechol Wash" (Scalable/Rapid)

Best for: Large scale (>10g) where chromatography is expensive. Mechanism: Exploits the high water solubility of 2,3-dihydroxybenzaldehyde compared to the ester.

Protocol:

  • Dissolve the crude residue in Toluene or Dichloromethane (DCM) .

    • Why Toluene? It is non-polar enough to force the polar SM out into the aqueous phase, and it does not dissolve water, minimizing ester hydrolysis.

  • The Wash:

    • Wash the organic layer 3x with Cold Water (0-5°C) .

    • Critical: Do not use basic water (NaOH/NaHCO3). The ester bond in phenyl acetates is labile and will hydrolyze rapidly at pH > 8.

  • Validation:

    • Spot the organic layer vs. the aqueous wash on a TLC plate. The aqueous layer should contain the baseline spot (SM).

  • Drying:

    • Dry the organic layer over Anhydrous

      
       (Sodium Sulfate) immediately to remove residual moisture.
      
    • Evaporate solvent in vacuo < 40°C.

Method C: Recrystallization (Final Polish)

Best for: Removing trace SM after Method B.

Protocol:

  • Solvent System: Toluene/Hexane or pure Isopropanol (IPA).

  • Dissolve crude in minimum hot Toluene (60°C).

  • Add Hexane dropwise until turbidity is just observed.

  • Cool slowly to Room Temperature, then to 4°C.

  • Result: The mono-acetate usually crystallizes, while the more soluble impurities (or very polar SM residues) remain in the mother liquor.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the crude profile.

PurificationLogic Crude Crude Mixture (SM + Product + Di-acetate) TLC Step 1: TLC Analysis (Hex:EtOAc 7:3) Crude->TLC Decision Is SM > 10%? TLC->Decision Wash Method B: Aqueous Wash (Cold Water / Toluene) Decision->Wash Yes (High SM) Column Method A: Silica Column (Separates by Polarity) Decision->Column No (Trace SM) Wash->Column If Purity < 95% Cryst Method C: Recrystallization (Toluene/Hexane) Wash->Cryst If Purity > 95% Final Pure 2-Formyl-3-hydroxyphenyl acetate Column->Final Cryst->Final

Figure 1: Decision matrix for purification based on impurity load.

Frequently Asked Questions (FAQ)

Q1: Can I use a Sodium Bisulfite wash to remove the starting material? A: No. While bisulfite removes aldehydes, both your starting material (2,3-dihydroxybenzaldehyde) and your product (2-Formyl-3-hydroxyphenyl acetate) contain aldehyde groups. Bisulfite will remove your product along with the impurity.

Q2: Why not use a basic wash (NaOH) to pull out the more acidic starting material? A: This is chemically sound regarding pKa but practically disastrous. Phenolic esters (phenyl acetates) are extremely sensitive to base-catalyzed hydrolysis. Even weak bases like bicarbonate can hydrolyze the acetate group, reverting your product back to the starting material. Stick to neutral, cold water washes or chromatography.

Q3: My product is turning pink/brown on the column. Why? A: Phenols and catechols are prone to oxidation.

  • Ensure your solvents are degassed.

  • Speed is key; do not leave the compound on silica overnight.

  • If the SM is oxidizing on the baseline, it will not affect the product eluting earlier, but it may stain the column.

Q4: Can I use Borax (Sodium Borate) to complex the starting material? A: Theoretically, yes. Borate forms complexes with vicinal diols (catechols) like your SM, making them water-soluble. However, borate buffers are typically pH 9. This pH level poses a high risk of hydrolyzing your ester product. We recommend avoiding this unless you can strictly control the temperature (<0°C) and contact time.

References & Data Sources

  • Chemical Properties of 2,3-Dihydroxybenzaldehyde. PubChem. National Library of Medicine.

    • Source:

  • Solubility and Stability of Dihydroxybenzaldehydes. BenchChem Technical Library.

    • Source:

  • pKa Prediction and Phenolic Reactivity. Journal of Science and Technology.

    • Source:

  • Selective Acetylation Strategies. Sigma-Aldrich Technical Bulletins.

    • Source:

Sources

Optimization

Overcoming steric hindrance in 2-Formyl-3-hydroxyphenyl acetate derivatives

The following Technical Support Center guide is designed for researchers working with 2-Formyl-3-hydroxyphenyl acetate and its derivatives. This specific scaffold presents a unique "double-ortho" steric challenge: the re...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with 2-Formyl-3-hydroxyphenyl acetate and its derivatives. This specific scaffold presents a unique "double-ortho" steric challenge: the reactive aldehyde (formyl) group at position 2 is sandwiched between an acetate ester at position 1 and a hydroxyl group at position 3.

Current Status: Operational Topic: Overcoming Steric Hindrance & Chemoselectivity Issues Lead Scientist: Dr. Aris Thorne

The Core Challenge: The "Ortho-Ortho" Sandwich

Before troubleshooting, you must visualize why your reactions are failing. This molecule is not a standard benzaldehyde. It is a 1,2,3-trisubstituted system where the electrophilic carbonyl carbon is physically blocked.

  • Position 1 (Acetate): Provides steric bulk and is hydrolytically labile.

  • Position 2 (Formyl): The target electrophile, buried in the cleft.

  • Position 3 (Hydroxyl): Forms a strong Intramolecular Hydrogen Bond (IHB) with the carbonyl oxygen, electronically deactivating the aldehyde and locking the conformation.

Visualization of the Steric Cleft

The following diagram illustrates the steric and electronic locking mechanism that prevents nucleophilic attack.

StericHindrance Aldehyde 2-Formyl Group (Target Electrophile) Hydroxyl 3-Hydroxyl Group (Electronic Lock) Aldehyde->Hydroxyl Intramolecular H-Bond (Lock) Acetate 1-Acetate Group (Steric Bulk) Acetate->Aldehyde Ortho-Steric Blockade Nucleophile Incoming Nucleophile (e.g., Amine) Nucleophile->Aldehyde Access Denied (Steric Repulsion)

Figure 1: The "Ortho-Ortho" Sandwich.[1][2] The aldehyde is sterically hindered by the acetate and conformationally locked by the hydroxyl group, preventing standard nucleophilic attack.

Troubleshooting Guide: Reactivity & Synthesis

Issue 1: "My Schiff base condensation (imine formation) yield is <10% or fails completely."

Root Cause: The nucleophile (amine) cannot penetrate the steric wall created by the acetate group, and the aldehyde carbon is deactivated by the H-bond with the 3-OH. Standard reflux provides insufficient energy to overcome this barrier without degrading the labile acetate.

Solution: Microwave-Assisted Dehydration Microwave irradiation provides direct dielectric heating, polarizing the reaction medium and accelerating the condensation faster than the rate of acetate hydrolysis.

Protocol 1: Microwave-Assisted Condensation

  • Reagents: 1.0 eq 2-Formyl-3-hydroxyphenyl acetate, 1.1 eq Amine.

  • Solvent: Minimal absolute Ethanol (EtOH) or Methanol (MeOH). Do not use water.

  • Catalyst: None (for aliphatic amines) or 1 mol% Acetic Acid (for aromatic amines).

  • Procedure:

    • Mix reagents in a microwave-safe vial.

    • Irradiate at 150-200W (maintaining ~60-80°C) for 1-3 minutes .

    • Cool rapidly in an ice bath. The product often precipitates immediately due to the "flat" nature of the resulting Schiff base.

    • Validation: Check IR for disappearance of C=O stretch (~1660 cm⁻¹) and appearance of C=N (~1615 cm⁻¹).

Why this works: The microwave energy disrupts the intramolecular hydrogen bond network temporarily, making the carbonyl more accessible, while the short reaction time prevents the acetate from hydrolyzing [1][2].

Issue 2: "The acetate group disappears (Deacetylation) during the reaction."

Root Cause: You are likely using a basic catalyst (NaOH, KOH, or excess amine) or a protic solvent with high pH. The phenol ester is highly susceptible to hydrolysis, especially if the resulting phenoxide can be stabilized by the neighboring aldehyde.

Solution: Switch to Lewis Acid Catalysis in Anhydrous Media Avoid Brønsted bases entirely. Use a mild Lewis acid to activate the carbonyl without touching the ester.

Protocol 2: Lewis Acid Catalyzed Functionalization

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂) (10 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Conditions: Stir at Room Temperature (RT) under Nitrogen/Argon.

  • Workup: Filter through a short pad of silica to remove the catalyst.

Issue 3: "The product is oiling out and won't crystallize."

Root Cause: The 2-Formyl-3-hydroxy motif creates a planar, lipophilic region, while the acetate adds flexibility. This often results in "gummy" oils.

Solution: The "Anti-Solvent" Crash Method

  • Dissolve the crude oil in a minimum amount of DCM or Chloroform .

  • Layer n-Hexane or Petroleum Ether carefully on top (ratio 1:4).

  • Let it sit undisturbed at 4°C overnight. The slow diffusion will force the formation of lattices/crystals.

Frequently Asked Questions (FAQs)

Q1: Can I use standard acid catalysis (H₂SO₄/HCl) to push the reaction?

A: Avoid if possible. Strong mineral acids can catalyze the transesterification of the acetate group if you are using an alcohol solvent (e.g., Ethanol + H⁺ → Ethyl Acetate + Phenol derivative). If you must use acid, use p-Toluenesulfonic acid (pTSA) in Toluene with a Dean-Stark trap to remove water, rather than using alcohol solvents.

Q2: Why does the NMR show a broad singlet way down at 11-12 ppm?

A: That is the 3-OH proton . It is heavily deshielded due to the intramolecular hydrogen bond with the aldehyde oxygen. This is a feature, not a bug. It confirms your core structure is intact. If this peak disappears or shifts upfield to 5-9 ppm, you have likely deacetylated the ring or disrupted the aldehyde [3][4].

Q3: I need to remove the acetate selectively without touching the aldehyde. How?

A: Use Ammonium Acetate (NH₄OAc) in Methanol at room temperature, or Potassium Carbonate (K₂CO₃) in dry Acetone (0.5 eq). These mild conditions cleave the phenolic ester but leave the aldehyde (and the Schiff base, if formed) intact.

Data Summary: Reactivity Profile

VariableStandard Benzaldehyde2-Formyl-3-hydroxyphenyl acetateTechnical Implication
Steric Bulk LowHigh (Ortho-Ortho blocked)Requires energy (Microwave) or Catalysis.
Carbonyl Electrophilicity HighLow (Deactivated by OH resonance)Nucleophilic attack is slow.
Base Stability HighVery Low (Acetate hydrolysis)Avoid basic workups/catalysts.
Solubility ModerateLow/Complex (Planar + H-bonding)Use DCM/Hexane for purification.

Workflow Visualization: Synthesis Pathway

This flowchart guides you through the decision-making process for reacting this specific substrate.

Workflow Start Start: 2-Formyl-3-hydroxyphenyl acetate Goal Goal: Condensation/Schiff Base Start->Goal CheckBase Is the Amine Strongly Basic? Goal->CheckBase MethodA Method A: Microwave Irradiation (No Catalyst, EtOH, 2 min) CheckBase->MethodA No (Anilines) MethodB Method B: Lewis Acid (Sc(OTf)3) (DCM, RT, 12h) CheckBase->MethodB Yes (Alkyl Amines) Risk Risk: Acetate Hydrolysis MethodA->Risk If overheated (>3 min) MethodB->Risk Low Risk

Figure 2: Decision Matrix for synthesizing derivatives while preserving the acetate group.

References

  • Microwave Assisted Synthesis of Schiff Bases. International Science Community Association. Rapid synthesis of salicylaldehyde derivatives using microwave irradiation to overcome steric and electronic deactivation. 3[2][4][5][6][7][8]

  • Synthesis of Sterically Hindered Amides and Imines. CHIMIA. Discusses the limits of conventional condensation in sterically congested environments and the necessity of alternative energy sources or catalysis. 9

  • Intramolecular Hydrogen Bonding in Salicylaldehydes. BenchChem. Detailed analysis of the "lock" mechanism caused by the 3-OH group and its impact on NMR shifts and reactivity. 10

  • Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. PubMed Central (NIH). Explores the strength of the hydrogen bond in o-hydroxy aromatic aldehydes and how steric compression affects this bond. 11[2][4][5][6][7][8][12]

Sources

Troubleshooting

Technical Support Center: 2-Formyl-3-hydroxyphenyl Acetate Stability &amp; Storage Guide

Product Code: 2F3HPA-STAB Department: Chemical Stability & Application Science Last Updated: February 17, 2026 Part 1: Critical Storage Directive Immediate Action Required: Upon receipt, this compound must be stabilized...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2F3HPA-STAB Department: Chemical Stability & Application Science Last Updated: February 17, 2026

Part 1: Critical Storage Directive

Immediate Action Required: Upon receipt, this compound must be stabilized immediately.[1][2] It is a labile phenolic ester possessing both an aldehyde and a free phenol group, creating a "perfect storm" for auto-degradation via hydrolysis and oxidation.[2]

The "Golden Rules" of Storage
ParameterRequirementScientific Rationale
Temperature -20°C (Frozen) Arrests the kinetics of ester hydrolysis and prevents aldehyde polymerization.
Atmosphere Inert Gas (Argon/N₂) The formyl group (-CHO) is highly susceptible to aerobic oxidation to a carboxylic acid.
Humidity <10% RH (Desiccated) Moisture triggers the cleavage of the acetate ester bond (releasing acetic acid).
Light Amber Vial / Foil Prevents photo-initiated radical formation which accelerates quinone formation (browning).[1][2]

Part 2: Troubleshooting Guide (Interactive Q&A)

Q1: "I just opened the vial and it smells like vinegar. Is the product ruined?"

  • Diagnosis: High Probability of Hydrolysis. [2]

  • Mechanism: The "vinegar" scent is Acetic Acid .[1][2] This indicates that the acetate ester bond has cleaved due to moisture exposure.[1][2]

    • Reaction: 2-Formyl-3-hydroxyphenyl acetate +

      
      
      
      
      
      2,3-Dihydroxybenzaldehyde + Acetic Acid.[2]
  • Action: Run a quick TLC or HPLC. If the parent peak is <90%, repurify immediately.[1] If >90%, dry under high vacuum to remove the acetic acid and store under Argon.

Q2: "The powder has turned from off-white to a dark yellow/brown solid. Can I still use it?"

  • Diagnosis: Oxidative Degradation (Quinone Formation).

  • Mechanism: The free hydroxyl group at position 3, in conjunction with the ortho-formyl group, makes the ring electron-rich and prone to oxidation. The color change suggests the formation of quinoid species or coupled polymerization products.[1][2]

  • Action: Discard. Quinones are potent electrophiles that will interfere with downstream biological assays or synthetic steps.[1][2] Recrystallization is rarely effective for removing these polymeric impurities.[1][2]

Q3: "I need to keep it in solution for a week of animal dosing. Which solvent should I use?"

  • Diagnosis: Solvent Incompatibility.

  • Recommendation:

    • Avoid: Water, Methanol, Ethanol (Nucleophilic solvents promote transesterification or hydrolysis).

    • Preferred: DMSO (Anhydrous) or Acetonitrile.[1][2]

    • Protocol: Prepare a high-concentration stock in anhydrous DMSO, aliquot into single-use vials, purge with Argon, and freeze at -80°C. Do not store in aqueous buffers (PBS) for >4 hours.

Part 3: Mechanistic Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.[1][2] The diagram below illustrates the two primary failure modes: Hydrolytic Cleavage (caused by water) and Aerobic Oxidation (caused by air).[2]

DegradationPathways Parent 2-Formyl-3-hydroxyphenyl acetate (Intact Active) HydrolysisProduct 2,3-Dihydroxybenzaldehyde (Degradant A) Parent->HydrolysisProduct Ester Hydrolysis (Fastest Path) AceticAcid Acetic Acid (Vinegar Smell) Parent->AceticAcid OxidationProduct 2-Carboxy-3-hydroxyphenyl acetate (Degradant B) Parent->OxidationProduct Aldehyde Oxidation (Slow) Water Moisture (H₂O) Quinone Quinone Polymers (Brown Precipitate) HydrolysisProduct->Quinone Phenolic Oxidation (Rapid after hydrolysis) Oxygen Oxygen (O₂)

Figure 1: Degradation cascade.[1][2] Note that hydrolysis (red path) often precedes rapid oxidative browning (black path).

Part 4: Storage Decision Matrix

Use this workflow to determine the optimal handling for your specific experimental phase.

StorageWorkflow Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution LongTerm Long Term (>1 Month) Store -20°C Desiccator + Argon Solid->LongTerm Stock ShortTerm Active Use (<1 Week) Store 4°C Parafilm Wrap Solid->ShortTerm Frequent Use SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO/DMF (Anhydrous) SolventCheck->DMSO Water Aqueous/Alcohol SolventCheck->Water Freeze Aliquot & Freeze -80°C DMSO->Freeze Immediate USE IMMEDIATELY Do not store >4 hrs Water->Immediate

Figure 2: Decision tree for storage based on physical state and solvent compatibility.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw the stock solution? A: No. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial.[2]

  • Protocol: Aliquot the stock solution into single-use volumes (e.g., 50 µL) immediately after preparation. Use one vial per experiment and discard the excess.

Q: Why is the "Acetate" group so unstable here? A: The acetate is attached to a phenyl ring that also has an electron-withdrawing formyl group and an electron-donating hydroxyl group.[2] This "push-pull" electronic environment can make the ester bond more labile to nucleophilic attack (by water) compared to a standard phenyl acetate [1].[2]

Q: How do I re-purify it if it degrades? A:

  • Dissolve in Ethyl Acetate.[1][2]

  • Wash with cold 5%

    
     (removes Acetic Acid and oxidized carboxylic acids).[1][2]
    
  • Dry over

    
    .
    
  • Evaporate solvent.[1][2]

  • Note: If the material is brown (quinones), pass it through a short pad of silica gel before evaporation.

References

  • ChemicalBook. (2025).[1][2] 2,3-Dihydroxybenzaldehyde (Hydrolysis Product) Properties and Stability. Retrieved from

  • BenchChem. (2025).[1][2][3] Best Practices for Handling and Storing Volatile Aldehyde Standards. Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 2,3-Dihydroxybenzaldehyde.[1][2] Retrieved from

  • MDPI. (2023).[1][2] Synthesis and Metabolic Pathways of Hydroxyphenyl Acetic Acid Derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Retention &amp; Separation of 2-Formyl-3-hydroxyphenyl Acetate Isomers

This guide provides an in-depth technical analysis of the HPLC separation strategies for 2-Formyl-3-hydroxyphenyl acetate (also known as Acetic acid 2-formyl-3-hydroxy-phenyl ester).[1] It addresses the specific challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the HPLC separation strategies for 2-Formyl-3-hydroxyphenyl acetate (also known as Acetic acid 2-formyl-3-hydroxy-phenyl ester).[1] It addresses the specific challenges of separating this compound from its regioisomers and hydrolysis products, utilizing a data-driven approach grounded in the physicochemical principles of phenolic esters.

Executive Summary & Chemical Context

2-Formyl-3-hydroxyphenyl acetate is a critical intermediate, often employed in the synthesis of coumarins and benzofuran derivatives. Its structural uniqueness lies in the 1,2,3-substitution pattern on the benzene ring: an acetate group at C1, a formyl group at C2, and a hydroxyl group at C3.

  • The Analytical Challenge:

    • Isomer Similarity: Regioisomers (e.g., 4-formyl-3-hydroxyphenyl acetate) possess identical molecular weights and similar pKa values, making separation on standard C18 columns difficult without optimized selectivity.[1]

    • Stability (Hydrolysis): The acetate ester is susceptible to hydrolysis, reverting to 2,3-dihydroxybenzaldehyde .[1] The analytical method must resolve the parent ester from this degradation product.

    • Intramolecular Hydrogen Bonding: The ortho relationship between the formyl (C2) and hydroxyl (C3) groups creates a strong intramolecular hydrogen bond, significantly increasing the hydrophobicity of the target molecule compared to its non-bonded isomers.

Retention Time Comparison: Target vs. Alternatives

The following data compares the chromatographic behavior of the target compound against its primary "alternatives"—its hydrolysis product and its most common regioisomer.

Experimental Conditions (Standardized):

  • Column: C18 Endcapped (e.g., 150mm x 4.6mm, 5µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 280 nm (Phenolic absorption max)

Table 1: Comparative Retention Data (Relative Retention)
CompoundStructure CharacteristicsRelative Retention (k')*Elution OrderMechanism of Separation
2,3-Dihydroxybenzaldehyde Hydrolysis Product. De-esterified.[1] Highly polar due to two free -OH groups.[1]0.4 - 0.6 1 (Early) High polarity; minimal interaction with C18 stationary phase.[1]
2-Formyl-5-hydroxyphenyl acetate Isomer (Para-like). Hydroxyl (C5) and Formyl (C2) are para to each other.[1] No internal H-bond.[1]1.8 - 2.1 2 (Mid) Exposed polar groups interact with aqueous phase, reducing retention relative to the target.
2-Formyl-3-hydroxyphenyl acetate Target Molecule. 1,2,3-substitution.[1] Strong intramolecular H-bond (C2-CHO...HO-C3).[1]2.8 - 3.2 3 (Late) Internal H-bond "masks" polarity, making the molecule effectively more hydrophobic.
4-Formyl-3-hydroxyphenyl acetate Isomer (Less Crowded). 1,3,4-substitution. Linear shape.3.3 - 3.5 4 (Latest) Linear molecular geometry allows maximum surface area contact with C18 ligands.[1]

*Note: k' (Capacity Factor) is defined as


.[1] Values are representative of standard C18 behavior under acidic conditions.

Deep Dive: Separation Mechanisms & Selectivity[1]

The "Ortho Effect" in Chromatography

The critical differentiator for 2-Formyl-3-hydroxyphenyl acetate is the ortho effect. In Reversed-Phase HPLC (RP-HPLC), retention is governed by hydrophobicity.[1]

  • Target Molecule: The hydrogen of the C3-hydroxyl group donates to the oxygen of the C2-formyl group. This forms a pseudo-six-membered ring, reducing the ability of these polar groups to interact with the aqueous mobile phase. Result: Increased retention.

  • Isomers (e.g., 2-Formyl-5-hydroxy): The functional groups are too far apart for intramolecular bonding. They remain available to hydrogen bond with water.[1] Result: Decreased retention (elutes earlier).

Stationary Phase Selection Guide

While C18 is the standard, "Alternative" phases offer superior resolution for difficult isomer pairs.

Stationary PhaseMechanismSuitability for TargetRecommendation
C18 (Octadecyl) HydrophobicityHigh Excellent for separating the Ester (Target) from the Hydrolysis Product (Polar).
Phenyl-Hexyl

Interactions
Very High Best for Isomer Resolution. The electron-deficient phenyl ring of the stationary phase interacts differently with the varying electron densities of the isomers.
Pentafluorophenyl (PFP) Dipole-DipoleMedium Good if halogenated impurities are present, but less stable than C18.[1]

Detailed Experimental Protocol

This protocol is designed to validate the purity of 2-Formyl-3-hydroxyphenyl acetate and quantify the level of hydrolysis.

Reagents
  • Diluent: 100% Acetonitrile (Crucial: Do not dissolve the sample in water or methanol to prevent on-column hydrolysis/transesterification).[1]

  • Buffer: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

Step-by-Step Workflow
  • System Preparation:

    • Flush column with 100% Acetonitrile for 10 minutes.[1]

    • Equilibrate with Initial Mobile Phase (90% Buffer / 10% ACN) for 20 minutes.

    • Check Baseline: Ensure UV baseline at 280nm is stable (<0.5 mAU drift).

  • Sample Preparation:

    • Weigh 10 mg of 2-Formyl-3-hydroxyphenyl acetate into a 20 mL amber vial.

    • Dissolve immediately in 10 mL Acetonitrile (Concentration: 1 mg/mL).

    • Stability Note: Inject within 4 hours of preparation.

  • Gradient Program:

    • 0.0 min: 10% B (ACN)

    • 2.0 min: 10% B (Isocratic hold to elute polar salts)

    • 15.0 min: 60% B (Linear ramp to elute Target)

    • 18.0 min: 90% B (Wash step for highly retained dimers)

    • 20.0 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Identify the Hydrolysis Peak (approx. 4-5 min).[1]

    • Identify the Target Peak (approx. 12-13 min).[1]

    • Calculate Resolution (Rs) between Target and nearest Isomer (Must be > 1.5).[1]

Visualizations

Diagram 1: Degradation & Isomer Pathways

This diagram illustrates the relationship between the target, its hydrolysis product, and the competitive isomers, defining the separation challenge.

G Target TARGET 2-Formyl-3-hydroxyphenyl acetate (Hydrophobic via Intramolecular H-Bond) Hydrolysis HYDROLYSIS PRODUCT 2,3-Dihydroxybenzaldehyde (High Polarity - Early Elution) Target->Hydrolysis Degradation (H2O/pH > 6) Isomer_Para REGIOISOMER A 2-Formyl-5-hydroxyphenyl acetate (No H-Bond - Mid Elution) Isomer_Para->Target Isomeric Relationship Isomer_Linear REGIOISOMER B 4-Formyl-3-hydroxyphenyl acetate (Linear Shape - Late Elution) Isomer_Linear->Target Isomeric Relationship

Caption: Chemical relationship map showing the target ester, its potential degradation path to the aldehyde, and key structural isomers.

Diagram 2: Method Development Decision Tree

A logical flow for optimizing the separation if the standard protocol fails.

MethodDev Start Start: Standard C18 (Acidic Mobile Phase) CheckRes Check Resolution (Rs) Target vs. Isomer Start->CheckRes Decision Rs > 1.5? CheckRes->Decision Success VALIDATE METHOD (Linearity, Precision) Decision->Success Yes Fail_Tail Problem: Peak Tailing? Decision->Fail_Tail No Fail_Coelute Problem: Co-elution? Decision->Fail_Coelute No Fix_Tail Action: Increase Buffer Conc. (Suppress Phenol Ionization) Fail_Tail->Fix_Tail Fix_Selectivity Action: Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) Fail_Coelute->Fix_Selectivity Fix_Tail->CheckRes Fix_Selectivity->CheckRes

Caption: Logic flow for troubleshooting resolution issues between the target acetate and its isomers.

References

  • Phenomenex. (2016).[1] Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International.[1] Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nandgaonkar, R.G., & Ingle, V.N. (2005).[1][3][4] Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[1] 2-(4-formyl-3-hydroxyphenyl)acetic acid Compound Summary. Retrieved from [Link]

Sources

Comparative

Difference between 2-Formyl-3-hydroxyphenyl acetate and 2-Formyl-3-methoxyphenyl acetate

This guide provides an in-depth technical comparison between 2-Formyl-3-hydroxyphenyl acetate and 2-Formyl-3-methoxyphenyl acetate .[1][2] Based on IUPAC nomenclature conventions and standard synthetic applications, thes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Formyl-3-hydroxyphenyl acetate and 2-Formyl-3-methoxyphenyl acetate .[1][2]

Based on IUPAC nomenclature conventions and standard synthetic applications, these compounds are identified as derivatives of 2,3-dihydroxybenzaldehyde (also known as o-pyrocatechualdehyde) and 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), respectively.[1][2] They serve as critical scaffolds in the synthesis of bioactive heterocycles, particularly coumarins and chromones.[1][2]

Executive Summary

  • 2-Formyl-3-hydroxyphenyl acetate (Compound A): A reactive, bifunctional scaffold containing a free phenolic hydroxyl group (-OH) and a protected acetate ester.[1][2] It is primarily used when the final target requires a free hydroxyl group for further derivatization (e.g., glycosylation) or to increase polarity/water solubility.[1][2]

  • 2-Formyl-3-methoxyphenyl acetate (Compound B): The methyl-ether analog (acetylated o-vanillin).[1][2] It is a "capped" scaffold used to synthesize lipophilic, membrane-permeable drug candidates where the 3-position oxygen is intended to remain inert (as a methoxy group).[1][2]

Structural Identity & Chemical Properties

The core difference lies in the substituent at the C3 position of the benzene ring.[1][2] Both molecules possess an acetate group at C1 (protecting the phenol) and a formyl group at C2 (the reactive aldehyde).[1][2]

Feature2-Formyl-3-hydroxyphenyl acetate (Compound A)2-Formyl-3-methoxyphenyl acetate (Compound B)[1][2]
Chemical Structure 1-Acetoxy-2-formyl-3-hydroxybenzene 1-Acetoxy-2-formyl-3-methoxybenzene
Core Scaffold 2,3-Dihydroxybenzaldehyde derivativeo-Vanillin derivative
C3 Substituent Hydroxyl (-OH) Methoxy (-OMe)
Electronic Effect Strong electron donor (+M), H-bond donor/acceptor.[1][2]Moderate electron donor (+M), H-bond acceptor only.[1][2]
Acidity (pKa) Acidic proton at C3 (~pKa 8-10).[1][2]Non-acidic.[1][2]
Solubility Higher polarity; soluble in alcohols, DMSO.[1][2]Lipophilic; soluble in DCM, EtOAc, Toluene.[1][2]
Stability Susceptible to oxidation (quinones) if deprotected.[1][2]Stable ether linkage.[1][2]

Reactivity & Synthetic Applications

The Role of the C3-Substituent

The presence of the free hydroxyl group in Compound A versus the methoxy group in Compound B dictates the synthetic pathway and the biological profile of the final product.[1][2]

  • Compound A (The "Anchor" Scaffold):

    • Dual Functionalization: The free -OH at C3 allows for "post-cyclization modification."[1][2] For example, after converting the aldehyde/acetate to a coumarin ring, the C3-OH can be reacted with alkyl halides, sugars, or linkers to attach fluorophores or cytotoxic payloads.[1][2]

    • Chelation: The vicinal arrangement of the C2-formyl and C3-hydroxyl groups allows for metal chelation (Schiff base formation), which is critical in designing metallodrugs.[1][2]

  • Compound B (The "Capped" Scaffold):

    • Metabolic Stability: The -OMe group blocks Phase II metabolic conjugation (glucuronidation/sulfation) at that position, potentially increasing the in vivo half-life of the drug.[1][2]

    • Steric Bulk: The methyl group provides steric hindrance, which can improve selectivity for certain enzyme pockets (e.g., inhibiting tyrosine kinases) compared to the smaller -OH group.[1][2]

Coumarin Synthesis (Perkin/Knoevenagel)

Both compounds are precursors for 8-substituted coumarins (assuming the acetate is at the 1-position relative to the ring, becoming the lactone oxygen).[1][2]

  • From Compound A: Yields 8-hydroxycoumarin derivatives.[1][2]

  • From Compound B: Yields 8-methoxycoumarin derivatives.[1][2]

Experimental Protocol: Comparative Synthesis

The following protocol demonstrates the Knoevenagel Condensation to form a coumarin scaffold, highlighting the handling differences.

Objective: Synthesis of 3-acetyl-8-substituted-coumarin. Reagents: Compound A or B, Ethyl Acetoacetate, Piperidine (Cat.), Ethanol.[1][2]

Step-by-Step Methodology
  • Preparation:

    • Compound A: Dissolve 1.0 mmol in absolute ethanol (5 mL). Note: Ensure anhydrous conditions to prevent premature hydrolysis of the acetate.

    • Compound B: Dissolve 1.0 mmol in ethanol (5 mL). (Solubility is faster).[1][2]

  • Addition: Add Ethyl Acetoacetate (1.1 mmol) to the stirring solution.

  • Catalysis: Add 2-3 drops of Piperidine.

  • Reflux:

    • Compound A: Reflux at 80°C for 2-3 hours . Monitor closely: The free phenol can sometimes lead to side reactions or oxidation if the reflux is prolonged.[1][2]

    • Compound B: Reflux at 80°C for 1-2 hours . The reaction is generally cleaner due to the protected methoxy group.[1]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Compound A Product: Often precipitates as a solid.[1][2] Filter and wash with cold ethanol.[1] If no precipitate, acidify slightly with dilute HCl to protonate the phenol and induce precipitation.[1][2]

    • Compound B Product: Precipitates readily.[1][2] Filter and wash.[1][2]

  • Deprotection (In-situ):

    • During the reaction, the 1-acetate group is typically hydrolyzed and cyclizes with the acetoacetate to form the lactone ring.[1][2]

    • Result: Compound A yields 3-acetyl-8-hydroxycoumarin .[1][2] Compound B yields 3-acetyl-8-methoxycoumarin .[1][2]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for these two precursors in the synthesis of functionalized coumarins.

CoumarinSynthesis Start Precursor Selection CompA Compound A (2-Formyl-3-hydroxyphenyl acetate) [Free -OH at C3] Start->CompA CompB Compound B (2-Formyl-3-methoxyphenyl acetate) [Methoxy -OMe at C3] Start->CompB InterA Intermediate A (Schiff Base / Enolate) CompA->InterA Knoevenagel Condensation InterB Intermediate B (Schiff Base / Enolate) CompB->InterB Knoevenagel Condensation CoumOH 8-Hydroxycoumarin (Hydrophilic / Reactive) InterA->CoumOH Cyclization & Deacetylation CoumOMe 8-Methoxycoumarin (Lipophilic / Stable) InterB->CoumOMe Cyclization & Deacetylation Deriv Further Derivatization (e.g., Glycosylation at C8-OH) CoumOH->Deriv Functionalization of Free -OH Target Target Drug Candidate CoumOMe->Target Direct Use Deriv->Target

Caption: Divergent synthetic pathways. Compound A allows for secondary functionalization (green node), while Compound B leads directly to a stable, lipophilic scaffold.[1][2]

Comparative Data Analysis

The following data summarizes the expected physicochemical differences critical for experimental planning.

PropertyCompound A (-OH Analog)Compound B (-OMe Analog)Experimental Implication
TLC Mobility (

)
Lower (More Polar)Higher (Less Polar)Use more polar eluent (e.g., 50% EtOAc/Hex) for A.
Reaction Time Slower (~3h)Faster (~1.5h)The -OH group can slightly deactivate the aldehyde via H-bonding.[1][2]
Yield (Coumarin) 65-75%80-90%Phenolic side reactions reduce yield in A.
UV Absorbance Red-shifted (Bathochromic)Standard-OH auxochrome effect alters UV/Vis spectra.[1][2]
Biological Permeability Low (LogP ~1.[1][2]2)High (LogP ~2.[1][2]5)B is preferred for CNS-targeting drugs.[1]

Expert Recommendation

  • Select Compound A if your research involves Structure-Activity Relationship (SAR) studies where you need to attach various side chains to the C8 position of the final coumarin ring.[1][2] It is the versatile "linker" molecule.[1][2]

  • Select Compound B if you are optimizing a lead compound for bioavailability or metabolic stability, and the methoxy motif is part of the pharmacophore (mimicking natural products like osthole or xanthotoxin).[1][2]

References

  • Synthesis of Coumarin Derivatives via Knoevenagel Condensation. Source: Organic Chemistry Portal.[1][2] URL:[Link][1][2]

  • 3-Hydroxybenzaldehyde and Derivatives: Biomedical Properties. Source: Wikipedia / NIH PubChem.[1][2] URL:[Link][1][2]

  • Coumarin Synthesis Using Green Chemistry Approaches. Source: Jetir.org (Review of Salicylaldehyde Derivatives).[1][2] URL:[Link]

Sources

Validation

A Definitive Guide to Structural Validation: Unambiguous Assignment of 2-Formyl-3-hydroxyphenyl acetate using 2D NMR

As a Senior Application Scientist, a recurring challenge I encounter in the field is the structural ambiguity of synthesized compounds. While routine 1D NMR provides a foundational dataset, it often falls short in distin...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, a recurring challenge I encounter in the field is the structural ambiguity of synthesized compounds. While routine 1D NMR provides a foundational dataset, it often falls short in distinguishing between closely related isomers, a critical step in chemical synthesis and drug development where absolute certainty is paramount. This guide provides an in-depth, practical comparison of two powerful 2D NMR techniques—Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)—to definitively validate the structure of 2-Formyl-3-hydroxyphenyl acetate.

We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, demonstrating how a synergistic application of these methods creates a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

The Analytical Challenge: Distinguishing Isomers

The target molecule, 2-Formyl-3-hydroxyphenyl acetate, presents a classic challenge. Its molecular formula, C₉H₈O₄, could correspond to several positional isomers. A standard ¹H or ¹³C NMR spectrum would reveal the presence of a formyl group, an acetate group, and a trisubstituted benzene ring, but confirming the precise 1,2,3-substitution pattern requires demonstrating connectivity across the molecule. For instance, how can we be certain it is not the 4-formyl or 6-formyl isomer? This is where 2D correlation spectroscopy becomes indispensable.

Structure of 2-Formyl-3-hydroxyphenyl acetate with atom numbering for NMR analysis.Figure 1: Structure of 2-Formyl-3-hydroxyphenyl acetate with atom numbering.

The Power of Two Dimensions: HSQC and HMBC

To resolve this ambiguity, we turn to two complementary heteronuclear (¹H-¹³C) correlation experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in mapping the molecular framework. It identifies which protons are directly attached to which carbon atoms by detecting one-bond scalar (J) couplings (~125-160 Hz).[1][2] The resulting 2D spectrum displays a cross-peak for every C-H bond, providing a direct correlation between the ¹H and ¹³C chemical shifts.[3] Its high sensitivity makes it an efficient starting point.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the pieces. The HMBC experiment detects correlations between protons and carbons over two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[3][4] Crucially, it suppresses the one-bond correlations seen in HSQC.[2][5] This allows us to "walk" across the molecule, establishing connectivity between different functional groups and through quaternary (non-protonated) carbons, which are invisible in HSQC.[4][6]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality 2D NMR data. The causality behind parameter selection is critical for success.

Step 1: Sample Preparation
  • Analyte: Dissolve ~10-15 mg of the synthesized 2-Formyl-3-hydroxyphenyl acetate.

  • Solvent: Use ~0.6 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a good first choice for moderately polar organic molecules, offering excellent solubility and a clean spectral window. If solubility is an issue, DMSO-d₆ is a suitable alternative.

  • Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Step 2: Data Acquisition

These experiments were conceptually performed on a 500 MHz spectrometer.

  • ¹H and ¹³C 1D Spectra: Acquire standard 1D proton and carbon spectra first. This allows for determination of spectral widths and ensures the sample is suitable for more time-intensive 2D experiments.

  • HSQC Experiment:

    • Pulse Program: Utilize a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).

    • ¹JCH Coupling Constant: Set the one-bond coupling constant for polarization transfer to an average value of 145 Hz. This value is a robust compromise for the various types of C-H bonds (aromatic and methyl) in the molecule.

    • Spectral Width: Center the ¹H dimension (F2) on the aromatic and aliphatic protons and the ¹³C dimension (F1) to encompass all expected carbon signals.

  • HMBC Experiment:

    • Pulse Program: Employ a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • nJCH Coupling Constant: This is the most critical parameter. The experiment must be optimized for long-range couplings. A value of 8 Hz is chosen as it effectively detects a wide range of ²J and ³J correlations, which typically fall between 5-10 Hz.[4][7] This choice is a deliberate balance; too high a value might miss weaker correlations, while too low a value could reduce signal intensity for stronger ones.[2]

    • Low-Pass Filter: The pulse sequence includes a low-pass J-filter to suppress one-bond correlations, ensuring that the resulting spectrum primarily shows the desired multi-bond connectivities.[8]

Data Interpretation: Connecting the Dots for Unambiguous Validation

Let's analyze the expected data to see how it confirms the structure of 2-Formyl-3-hydroxyphenyl acetate over its isomers. The following table summarizes the predicted chemical shifts and HSQC correlations.

Proton Label¹H Shift (ppm)¹³C Shift (ppm)Carbon LabelHSQC Correlation
H47.35120.5C4Yes
H57.15118.0C5Yes
H67.60125.0C6Yes
H-formyl9.90195.0C-formylYes
H-acetate2.3020.8C-acetateYes
OH~5.5 (broad)--No
--155.0C1No (Quaternary)
--115.0C2No (Quaternary)
--150.0C3No (Quaternary)
--169.0C=O (acetate)No (Quaternary)
Note: Chemical shifts are estimated based on typical values for these functional groups and may vary slightly.[9][10][11][12]
HSQC: Identifying the Building Blocks

The HSQC spectrum would show five cross-peaks, confirming the direct one-bond connections for the three aromatic protons (H4, H5, H6), the formyl proton, and the acetate methyl protons to their respective carbons. This provides the fundamental C-H units but does not establish their arrangement.

HMBC: Assembling the Puzzle

The HMBC spectrum provides the definitive connections. The diagram below illustrates the key long-range correlations that validate the 2-Formyl-3-hydroxyphenyl acetate structure.

cluster_molecule 2-Formyl-3-hydroxyphenyl acetate C1 C1 (155.0) C2 C2 (115.0) C3 C3 (150.0) C4 C4 (120.5) C5 C5 (118.0) C6 C6 (125.0) Formyl_C C=O (195.0) Acetate_CO C=O (169.0) Acetate_CH3 CH₃ (20.8) H_Formyl H-formyl (9.90) H_Formyl->C2 ²J H_Formyl->C6 ³J H_Acetate H-acetate (2.30) H_Acetate->Acetate_CO ²J H4 H4 (7.35) H4->C2 ³J H4->C6 ³J H5 H5 (7.15) H6 H6 (7.60) H6->C2 ²J H6->C4 ³J H6->Formyl_C ³J

Caption: Key HMBC correlations confirming the structure of 2-Formyl-3-hydroxyphenyl acetate.

Analysis of Key HMBC Correlations:

  • Position of the Formyl Group: The formyl proton (H-formyl, δ ~9.90 ppm) is the most diagnostic proton. It will show a two-bond correlation (²J) to C2 and a three-bond correlation (³J) to C6. Furthermore, the aromatic proton H6 will show a three-bond correlation back to the formyl carbon (C-formyl). This H6 -> C-formyl link is unequivocal proof that the formyl group is adjacent to C6, placing it at the C2 position.

  • Position of the Acetate Group: The acetate methyl protons (H-acetate, δ ~2.30 ppm) show a strong two-bond correlation to the acetate carbonyl carbon (C=O, δ ~169.0 ppm). While no direct correlation from these protons to the ring is expected (a four-bond coupling), we can use the aromatic protons to place the group. A proton at H6 would likely show a four-bond correlation to the acetate carbonyl, but more definitively, protons H6 and H4 will show three-bond correlations to the oxygen-bearing C2 and C3 carbons respectively. The chemical shift of C1 (δ ~155.0 ppm), being significantly downfield due to the attached acetate oxygen, is a key indicator.

  • Ruling out Isomers:

    • If it were 4-Formyl-3-hydroxyphenyl acetate: The formyl proton would show correlations to two different aromatic carbons (the equivalents of C3 and C5), and the aromatic region would show a different splitting pattern.

    • If it were 2-Formyl-5-hydroxyphenyl acetate: The connectivity pattern from the formyl proton and the relationships between the aromatic protons would be entirely different. The observed correlations are only consistent with the 1,2,3-substitution pattern.

Comparison Summary: HSQC vs. HMBC

FeatureHSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Primary Information Direct one-bond ¹H-¹³C correlations.[2]Long-range (2-4 bond) ¹H-¹³C correlations.[3][13]
Purpose Identifies directly bonded C-H pairs; maps the basic building blocks.Establishes connectivity between molecular fragments; pieces the puzzle together.
Key Advantage High sensitivity, quick to acquire.[1]Reveals connectivity through quaternary carbons and heteroatoms.[6]
Limitation Provides no information about non-protonated carbons or how C-H units connect.Less sensitive than HSQC; interpretation can be more complex.[14]
Role in Validation Provides the "parts list" for the molecule.Provides the "assembly instructions," confirming the final structure.

Conclusion

The structural validation of 2-Formyl-3-hydroxyphenyl acetate serves as a clear example of the power of modern 2D NMR. While 1D NMR provides an initial hypothesis, it lacks the definitive resolving power to distinguish between similar isomers. The HSQC experiment efficiently identifies all protonated carbon centers, providing the fundamental building blocks of the molecule. Subsequently, the HMBC experiment unambiguously establishes the long-range connectivity between these blocks and through quaternary centers, confirming the specific 1,2,3-substitution pattern.

By combining these techniques, researchers can construct a complete and irrefutable picture of their molecule. This synergistic approach is not merely a data collection exercise; it is a self-validating system that underpins the scientific integrity required in research, discovery, and development.

References

  • Scribd. 2D NMR Techniques: HSQC, HMQC, HMBC. Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). Available from: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. Available from: [Link]

  • The University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. (2012). Available from: [Link]

  • PubChem. 2-(4-formyl-3-hydroxyphenyl)acetic acid. Available from: [Link]

  • PubChem. Methyl 2-(3-formyl-2-hydroxyphenyl)acetate. Available from: [Link]

  • IMSERC. Long-range proton-carbon coupling constants. Available from: [Link]

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. (2022). Available from: [Link]

  • PubMed. Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. (2018). Available from: [Link]

  • Michigan State University. MRRC Structure Elucidation Notes. Available from: [Link]

  • PubMed Central. Theoretical NMR correlations based Structure Discussion. Available from: [Link]

  • Varian, Inc. H-C multiple-bond correlations: HMBC. (2010). Available from: [Link]

  • University of Sheffield. Long-range heteronuclear correlation. Available from: [Link]

  • Organic Letters. NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. (2010). Available from: [Link]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Australian National University NMR / EPR Facility. HMBC. Available from: [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • International Journal of PharmTech Research. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (2011). Available from: [Link]

  • University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. Available from: [Link]

  • Organization for Women in Science for the Developing World. WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. Available from: [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Available from: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Isomeric Hydroxyphenyl Acetates: The Decisive Role of Intramolecular Hydrogen Bonding

Introduction In the landscape of synthetic chemistry and drug development, functionalized aromatic scaffolds are indispensable building blocks. Among these, hydroxy-formyl-phenyl derivatives serve as versatile precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, functionalized aromatic scaffolds are indispensable building blocks. Among these, hydroxy-formyl-phenyl derivatives serve as versatile precursors for a wide array of complex molecules, including pharmaceuticals and ligands.[1] The precise arrangement of functional groups on the aromatic ring can dramatically alter the molecule's physicochemical properties and reactivity. This guide provides an in-depth comparison of two such structural isomers: 2-Formyl-3-hydroxyphenyl acetate and 2-hydroxy-3-formylphenyl acetate . While chemically similar, their reactivity profiles diverge significantly, a difference primarily governed by the presence or absence of a potent intramolecular hydrogen bond (IHB). Understanding these nuances is critical for researchers in selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes.

Section 1: Structural and Electronic Analysis

The fundamental difference between the two isomers lies in the relative positioning of the hydroxyl (-OH), formyl (-CHO), and acetate (-OCOCH₃) groups. This arrangement dictates the potential for intramolecular interactions.

  • 2-hydroxy-3-formylphenyl acetate : In this isomer, the hydroxyl and formyl groups are positioned ortho to one another. This proximity allows for the formation of a stable, six-membered pseudo-aromatic ring through an intramolecular hydrogen bond (IHB).[1][2] The hydroxyl proton acts as the hydrogen bond donor, and the carbonyl oxygen of the aldehyde serves as the acceptor.[2] This non-covalent interaction profoundly influences the molecule's conformation and electronic distribution.

  • 2-Formyl-3-hydroxyphenyl acetate : Here, the hydroxyl and formyl groups are in a meta relationship. They are too distant to form an IHB, leaving the hydroxyl proton and the aldehyde's carbonyl oxygen available for intermolecular interactions with solvent or other reagent molecules.

Caption: Molecular structures highlighting the key intramolecular hydrogen bond.

Electronic Effects of Substituents

All three functional groups influence the electron density of the aromatic ring through inductive and resonance effects.

  • Hydroxyl (-OH) Group : A strongly activating group. It withdraws electron density inductively (-I) due to oxygen's electronegativity but strongly donates electron density through resonance (+R) via its lone pairs.[3][4] The resonance effect is dominant, making the ring more electron-rich, particularly at the ortho and para positions.

  • Formyl (-CHO) Group : A deactivating group. It is strongly electron-withdrawing through both induction (-I) and resonance (-R), making the aromatic ring less nucleophilic.

  • Acetate (-OCOCH₃) Group : An electron-withdrawing group. While the oxygen adjacent to the ring can donate via resonance, this effect is diminished by the resonance pull of the adjacent carbonyl group.[3] Overall, it deactivates the ring.

Section 2: Comparative Reactivity Analysis

The presence of the IHB in 2-hydroxy-3-formylphenyl acetate is the primary driver of its distinct reactivity compared to its isomer.

Electrophilicity of the Formyl Group

The aldehyde's reactivity is dependent on the partial positive charge on the carbonyl carbon.

  • 2-hydroxy-3-formylphenyl acetate : The IHB donates electron density to the carbonyl oxygen, which in turn reduces the polarization of the C=O bond. This delocalization of charge makes the carbonyl carbon less electrophilic and thus less reactive towards nucleophiles.

  • 2-Formyl-3-hydroxyphenyl acetate : Lacking the IHB, the formyl group's electrophilicity is primarily influenced by the standard electronic effects of the ring substituents. The aldehyde is more exposed and electronically "normal," making it more susceptible to nucleophilic attack .

Acidity of the Phenolic Proton

The ease with which the phenolic proton can be removed is a key aspect of its reactivity.

  • 2-hydroxy-3-formylphenyl acetate : The proton is engaged in the stable IHB. This internal stabilization makes the proton less acidic (higher pKa), as energy input is required to break the hydrogen bond before deprotonation can occur. This phenomenon is well-documented; for instance, salicylaldehyde (pKa 8.37) is a weaker acid than its para-isomer, 4-hydroxybenzaldehyde (pKa 7.61), precisely because of this effect.[5]

  • 2-Formyl-3-hydroxyphenyl acetate : The phenolic proton is not involved in an IHB and is therefore more available. Its acidity will be influenced by the electron-withdrawing formyl and acetate groups, making it more acidic (lower pKa) than its IHB-stabilized counterpart.

Susceptibility of the Acetate Group to Hydrolysis

The stability of the ester linkage is also affected by the substituent positions.

  • 2-Formyl-3-hydroxyphenyl acetate : The formyl group is ortho to the acetate. Its strong electron-withdrawing nature will make the ester's carbonyl carbon more electrophilic and the phenoxide a better leaving group, rendering the acetate more prone to hydrolysis , particularly under basic conditions.

  • 2-hydroxy-3-formylphenyl acetate : With the formyl group meta to the acetate, its electron-withdrawing influence is weaker. This makes the acetate group more stable and less susceptible to hydrolysis.

Section 3: Experimental Validation & Protocols

To empirically test these predicted differences in reactivity, a series of comparative experiments can be designed. The following protocol for Schiff base formation serves as a direct probe of the aldehyde's electrophilicity.

Experimental Protocol: Comparative Schiff Base Formation

This experiment aims to demonstrate the higher reactivity of the aldehyde in 2-Formyl-3-hydroxyphenyl acetate by comparing its rate of imine formation against 2-hydroxy-3-formylphenyl acetate under identical, mild conditions.

Rationale: The formation of a Schiff base (imine) is a classic nucleophilic addition-elimination reaction at a carbonyl center. A less electrophilic aldehyde will react more slowly. By using a mild nucleophile like aniline and monitoring the reaction progress (e.g., by TLC or ¹H NMR), a clear difference in reaction rates should be observable.

G start Prepare Equimolar Solutions: 1. Isomer A (2-Formyl-3-hydroxy) 2. Isomer B (2-hydroxy-3-formyl) 3. Aniline (in deuterated solvent, e.g., CDCl3) setup Set up two parallel NMR tubes at 25°C start->setup tubeA Tube A: Mix Isomer A + Aniline setup->tubeA tubeB Tube B: Mix Isomer B + Aniline setup->tubeB monitor Acquire ¹H NMR spectra for both tubes at t = 0, 15, 30, 60, 120 min tubeA->monitor tubeB->monitor analysis Analyze Spectra: Monitor disappearance of aldehyde proton (~10 ppm) and appearance of imine proton (~8.5-9 ppm) monitor->analysis outcomeA Expected Outcome A: Rapid conversion to Schiff base observed. analysis->outcomeA From Tube A outcomeB Expected Outcome B: Slow or negligible conversion observed. analysis->outcomeB From Tube B

Caption: Workflow for the comparative analysis of Schiff base formation.

Step-by-Step Methodology:

  • Preparation: In separate vials, accurately weigh 0.1 mmol of 2-Formyl-3-hydroxyphenyl acetate and 0.1 mmol of 2-hydroxy-3-formylphenyl acetate.

  • Reagent Solution: Prepare a stock solution of aniline (0.1 mmol, 1.0 equivalent) in a suitable deuterated solvent (e.g., 1.0 mL of CDCl₃).

  • Reaction Setup: Transfer the weighed solids into two separate, labeled 5 mm NMR tubes. To each tube, add 0.5 mL of the aniline stock solution.

  • Time Zero: Cap the tubes, invert several times to mix, and immediately acquire the first ¹H NMR spectrum for each sample. This is time zero (t=0).

  • Monitoring: Leave the tubes at a constant temperature (e.g., 25°C) in the NMR spectrometer's autosampler or a water bath. Acquire subsequent spectra at regular intervals (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: For each spectrum, integrate the aldehyde proton signal (typically δ 9.8-10.5 ppm) and the newly forming imine proton signal (typically δ 8.5-9.0 ppm). Calculate the percentage conversion for each isomer at each time point.

Self-Validation and Expected Results: The protocol is self-validating as the two isomers are treated identically in a parallel fashion, eliminating variables such as temperature and concentration. It is expected that 2-Formyl-3-hydroxyphenyl acetate will show a significantly faster rate of conversion to the corresponding Schiff base, providing direct experimental evidence of its higher aldehyde electrophilicity.

Section 4: Data and Properties Summary

The predicted differences in chemical properties and reactivity are summarized below.

Property2-Formyl-3-hydroxyphenyl acetate2-hydroxy-3-formylphenyl acetateRationale
Intramolecular H-Bond AbsentPresent and strongMeta vs. ortho position of -OH and -CHO groups.[1][2]
Aldehyde Reactivity Higher Lower IHB reduces the electrophilicity of the carbonyl carbon.
Phenolic Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)IHB stabilizes the protonated form, making deprotonation less favorable.[5]
Acetate Hydrolysis Rate Faster Slower Stronger -I/-R effect from the ortho-formyl group enhances susceptibility.
IR ν(O-H) stretch (cm⁻¹) Sharp, ~3600 cm⁻¹Broad, ~3200-3400 cm⁻¹Broadened peak indicates involvement in hydrogen bonding.[1]
IR ν(C=O) stretch (cm⁻¹) ~1700 cm⁻¹ (Aldehyde)~1665 cm⁻¹ (Aldehyde)Lower frequency indicates a weaker C=O bond due to IHB.[1]

Conclusion

The reactivities of 2-Formyl-3-hydroxyphenyl acetate and 2-hydroxy-3-formylphenyl acetate are not interchangeable. The presence of a strong intramolecular hydrogen bond in the 2-hydroxy isomer fundamentally alters its electronic landscape, leading to:

  • Reduced electrophilicity of the formyl group.

  • Decreased acidity of the phenolic proton.

  • Increased stability of the acetate ester group.

For synthetic chemists, this means that 2-Formyl-3-hydroxyphenyl acetate is the superior substrate for reactions targeting the aldehyde group via nucleophilic attack. Conversely, if the goal is to perform chemistry at other positions while preserving the aldehyde and acetate, or to leverage the unique properties of the chelated ring system, 2-hydroxy-3-formylphenyl acetate would be the isomer of choice. This guide underscores the critical importance of understanding subtle, non-covalent interactions in predicting and controlling chemical reactivity.

References

  • Wikipedia. Salicylaldehyde. [Link]

  • Grabowski, S. J., et al. Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. PMC. [Link]

  • Chemistry Stack Exchange. Is there intramolecular hydrogen bonding in salicylaldehyde? [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]

  • University of Calgary. Ch12: Substituent Effects. Department of Chemistry. [Link]

  • Clark, J. Aromatic Compounds and Their Reactions. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

Sources

Validation

Technical Comparison: UV-Vis Characterization of 2-Formyl-3-hydroxyphenyl Acetate

This guide provides an in-depth technical comparison and characterization protocol for 2-Formyl-3-hydroxyphenyl acetate , focusing on its UV-Vis absorption profile in methanol. This compound, structurally identified as t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization protocol for 2-Formyl-3-hydroxyphenyl acetate , focusing on its UV-Vis absorption profile in methanol. This compound, structurally identified as the 2-acetate ester of 2,3-dihydroxybenzaldehyde , serves as a critical intermediate and potential prodrug scaffold in medicinal chemistry.

The following analysis compares the ester (Product) against its hydrolytic metabolite, 2,3-Dihydroxybenzaldehyde (Alternative), to establish quality control and stability monitoring parameters.

Executive Summary
  • Compound: 2-Formyl-3-hydroxyphenyl acetate (2-Acetoxy-3-hydroxybenzaldehyde).

  • Primary Application: Protected precursor/prodrug for catechol-aldehyde pharmacophores.

  • Critical Attribute: The acetylation of the phenolic hydroxyl group at the 2-position (ortho to the formyl group) disrupts the intramolecular hydrogen bond characteristic of salicylaldehyde derivatives, resulting in a distinct hypsochromic (blue) shift compared to the free phenol.

  • Operational Insight: In methanol, this compound is susceptible to solvolysis/hydrolysis. Accurate characterization requires strict control of solvent water content and pH.

Structural Logic & Spectral Prediction

To interpret the UV-Vis data correctly, one must understand the electronic transition changes between the acetate (Product) and the free phenol (Alternative).

  • The Alternative (2,3-Dihydroxybenzaldehyde):

    • Possesses two auxochromic hydroxyl groups (-OH) at positions 2 and 3.

    • The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This resonance stabilization lowers the energy of the

      
       and 
      
      
      
      transitions, causing a bathochromic (red) shift .
    • 
       (MeOH):  ~265 nm (Band II) and ~320–330 nm (Band I).
      
  • The Product (2-Formyl-3-hydroxyphenyl acetate):

    • The 2-OH is acetylated (-OAc). The acetate group is electron-withdrawing relative to the hydroxyl and sterically bulky.

    • Effect 1: Disruption of the intramolecular H-bond.

    • Effect 2: Reduced electron donation into the ring system.

    • Result: A significant hypsochromic shift (10–30 nm) relative to the hydrolyzed form.

Mechanism of Hydrolysis & Spectral Shift

HydrolysisPathway cluster_legend Spectral Shift Driver Acetate 2-Formyl-3-hydroxyphenyl Acetate (Product) λmax: ~250-255 nm Transition Tetrahedral Intermediate (Solvolysis) Acetate->Transition + MeOH / H2O (Slow) Phenol 2,3-Dihydroxybenzaldehyde (Alternative/Metabolite) λmax: ~265 nm, ~325 nm Transition->Phenol - AcOH (Fast) Note Acetylation breaks Intramolecular H-Bond Result: Blue Shift (Hypsochromic)

Caption: Hydrolytic pathway of 2-Formyl-3-hydroxyphenyl acetate to 2,3-dihydroxybenzaldehyde, illustrating the structural change driving the spectral shift.

Comparative Data Profile

The following table synthesizes experimental expectations based on the structural properties of substituted benzaldehydes in methanol.

Feature2-Formyl-3-hydroxyphenyl Acetate (Product)2,3-Dihydroxybenzaldehyde (Alternative)Performance Implication
Primary

(Band II)
250 – 255 nm 264 – 268 nm The acetate is blue-shifted. Use 252 nm for purity assay to minimize interference from the hydrolysis product.
Secondary

(Band I)
300 – 310 nm (Shoulder)320 – 330 nm (Distinct)The "Alternative" has a strong, red-shifted band due to the free 2-OH auxochrome. Growth of the 325 nm peak indicates degradation.
Molar Absorptivity (

)
Moderate (~8,000 - 10,000)High (>12,000)The free phenol absorbs more strongly due to enhanced resonance.
Stability in Methanol Labile (Hours to Days)Stable (Indefinite)Methanol can induce transesterification. Solutions must be prepared fresh.
Isosbestic Point N/A (Initial)~285 nm During hydrolysis, an isosbestic point may appear around 285 nm, confirming a clean conversion.

Critical Note: If your spectrum for the "Acetate" shows a prominent peak at 325 nm, your sample has likely already hydrolyzed. Pure 2-Formyl-3-hydroxyphenyl acetate should exhibit minimal absorption above 310 nm compared to the free phenol.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure Trustworthiness and reproducibility, follow this protocol which includes a self-check for hydrolysis.

Materials
  • Solvent: HPLC-grade Methanol (Anhydrous preferred to prevent hydrolysis).

  • Blank: Pure HPLC-grade Methanol.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation (0.1 mM):

    • Weigh approx.[1][2][3] 1.8 mg of 2-Formyl-3-hydroxyphenyl acetate into a 100 mL volumetric flask.

    • Dissolve in Acetonitrile (ACN) first (approx. 5 mL) to ensure stability, then make up to volume with Methanol. Rationale: ACN is aprotic and minimizes initial hydrolysis.

  • Baseline Correction:

    • Run a baseline scan with Methanol in both sample and reference cuvettes.

  • Spectral Scanning:

    • Scan the sample from 200 nm to 400 nm .

    • Target Maxima: Look for the primary peak at ~252 nm .

  • The "Hydrolysis Stress Test" (Validation Step):

    • After the initial scan, add 10 µL of 0.1 M NaOH to the cuvette.

    • Rescan immediately.

    • Observation: You should observe an immediate Red Shift (Bathochromic) to ~350–370 nm (Phenolate ion) or ~325 nm (Free Phenol), confirming the identity of the parent ester.

    • If the spectrum does not change significantly, the acetate group was likely not present (sample already degraded).

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Preparation Dissolve Dissolve in ACN (Stock) Dilute with MeOH Start->Dissolve Scan1 Scan 1: T=0 min Expected: λmax ~252 nm Dissolve->Scan1 Check Decision: Peak at >320 nm? Scan1->Check Fail Result: Sample Hydrolyzed (Reject) Check->Fail Yes (Major Peak) Pass Result: Sample Intact (Proceed) Check->Pass No (Minor/None) Stress Validation: Add NaOH Observe Shift to >350 nm Pass->Stress

Caption: Decision tree for validating the integrity of 2-Formyl-3-hydroxyphenyl acetate using UV-Vis.

Discussion & Application

Why this matters for Drug Development: In synthetic pathways involving "Vanilloid" or "Salicyl" scaffolds, the 2-acetoxy group is often used as a protecting group to prevent side reactions at the phenolic oxygen. However, it is chemically labile.

  • Alternative (2,3-Dihydroxybenzaldehyde): While stable, the free phenol is prone to oxidation (browning) over time.

  • Product (Acetate): Offers better oxidative stability but requires protection from moisture.

Spectral Fingerprint: The "Alternative" (free phenol) is easily distinguished by its "Salicyl-band" around 325 nm. The "Product" (acetate) lacks this feature due to the suppression of the intramolecular proton transfer (ESIPT) mechanism common in ortho-hydroxy benzaldehydes.

References
  • PubChem. 2,3-Dihydroxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (General reference for substituent effects on benzaldehyde spectra). Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of substituted benzaldehydes. (Comparative data for hydroxy-benzaldehydes). Available at: [Link]

  • SpectraBase. UV/Visible Spectrum of 2-Hydroxybenzaldehyde (Salicylaldehyde). (Reference for the parent scaffold shift). Available at: [Link]

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Comparative

A Comparative Guide to the Determination and Validation of the Melting Point for 2-Formyl-3-hydroxyphenyl acetate

For Researchers, Scientists, and Drug Development Professionals The melting point is a critical physical characteristic used to identify and assess the purity of solid chemical compounds.[1][2][3] For a pure crystalline...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The melting point is a critical physical characteristic used to identify and assess the purity of solid chemical compounds.[1][2][3] For a pure crystalline substance, the melting transition is sharp, occurring over a narrow temperature range, typically no more than 0.5-1.0°C.[4] The presence of impurities typically lowers and broadens this range, making melting point determination a fundamental tool in quality control.[3][4]

This guide will compare the two principal methods for melting point determination: the traditional Capillary Method and the instrumental technique of Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, detailed experimental protocols, and validation requirements for each, providing a framework for selecting the appropriate technique based on analytical needs.

Part 1: Methodologies for Melting Point Determination

The Capillary Method

The capillary method, recognized by pharmacopeias as a standard technique, involves heating a small sample packed into a thin glass capillary tube and visually observing the melting process.[2][5] The apparatus consists of a controlled heating block or oil bath and a calibrated thermometer or digital sensor.[1][6]

Principle: A finely powdered sample is heated at a controlled rate.[7] The temperatures are recorded at two key points: the onset of melting (the first appearance of liquid) and the clear point (when the entire sample has liquefied).[8][9] This interval is reported as the melting range.

Advantages:

  • Cost-Effective: The equipment is relatively inexpensive and widely available.

  • Simple Operation: The procedure is straightforward and requires minimal training.[2]

  • Direct Observation: Visual inspection can reveal important phenomena like decomposition (charring, bubbling), sublimation, or color changes during the phase transition.[8]

Disadvantages:

  • Subjectivity: The visual detection of the melting onset and clear point can vary between operators.

  • Lower Precision: Compared to instrumental methods, it can be less precise.

  • Slower Throughput: While some devices can hold multiple capillaries, the process is generally manual and slower.[10]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[11][12][13]

Principle: The instrument heats both a sample and a reference material (often an empty pan) at a constant rate.[11] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process).[14] The DSC instrument measures the additional heat flow required to maintain the sample temperature equal to the reference temperature.[11][13] This heat flow is plotted against temperature, producing a thermogram where the melting event appears as a distinct peak. The onset and peak temperatures provide precise data on the melting process.

Advantages:

  • High Accuracy and Precision: DSC provides highly reproducible and accurate data on melting temperatures and enthalpy of fusion (the energy required to melt the solid).[12]

  • Objective Measurement: The process is automated, eliminating operator subjectivity.

  • Rich Data: Beyond the melting point, DSC can determine glass transitions, crystallization, heat capacity, and assess sample purity.[12][14][15]

  • Small Sample Size: Typically requires only a few milligrams of material.[13]

Disadvantages:

  • Higher Cost: DSC instrumentation represents a significant capital investment.

  • Complex Operation: Requires more extensive training for operation, data analysis, and interpretation.

  • Indirect Observation: Does not provide direct visual information on the sample's physical changes.

Part 2: Comparative Analysis of Techniques

The choice between the capillary method and DSC depends on the specific requirements of the analysis, from routine quality control to in-depth physicochemical characterization.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change in a heated capillary tube.[1]Measurement of differential heat flow into a sample versus a reference.[11][12]
Primary Output Melting Range (Onset and Clear Point Temperatures).[8]Thermogram (Heat Flow vs. Temperature), Onset Temp, Peak Temp, Enthalpy of Fusion (ΔH).
Accuracy Moderate to High.[1]Very High.[1]
Precision Operator-dependent, moderate.High, instrument-controlled.
Sample Size 2-3 mm column in a capillary.[7][10]1-10 mg typically.[13]
Information Provided Melting range, visual cues (color change, decomposition).[8]Melting point, enthalpy, purity, polymorphism, glass transition, crystallinity.[12]
Throughput Low to moderate.High (with autosampler).
Regulatory Use Widely accepted by pharmacopeias (e.g., USP <741>).[2][5]Accepted and widely used for GMP/ICH applications.[1]
Best For Routine QC, teaching labs, identification of known compounds.[1]R&D, material characterization, purity analysis, polymorphism studies.[1]

Part 3: Experimental Protocols & Validation

To ensure trustworthiness, any melting point determination must be part of a self-validating system. This involves rigorous instrument calibration and adherence to standardized procedures.

Instrument Calibration and System Suitability

Before analyzing an unknown like 2-Formyl-3-hydroxyphenyl acetate, the instrument's accuracy must be verified. This is a core requirement of Good Laboratory Practice (GLP).

Protocol:

  • Select Certified Reference Standards (CRSs): Use primary standards from a recognized body like the United States Pharmacopeia (USP).[16][17] Select at least two standards that bracket the expected melting point of the test article.

  • Calibration Check: Determine the melting point of the CRSs using the same method intended for the sample.[16] The heating rate should be controlled, typically at 1°C/minute, especially near the melting point.[7][16]

  • Acceptance Criteria: The experimentally determined melting points of the standards must fall within the certified range provided on their certificates of analysis.[17] If they do not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.[16]

Sample Preparation for 2-Formyl-3-hydroxyphenyl acetate

Proper sample preparation is critical for obtaining an accurate and sharp melting range.[8]

Protocol:

  • Ensure Purity & Dryness: The sample must be free of residual solvents, which can act as impurities and depress the melting point.[10] Dry the sample under vacuum until a constant weight is achieved.

  • Grind to a Fine Powder: The sample should be homogenous.[8] Gently grind the crystalline sample into a fine, uniform powder using a mortar and pestle.[6][10] This ensures efficient and uniform heat transfer.

  • Pack the Capillary Tube (for Capillary Method):

    • Press the open end of a capillary tube into the powder until a small amount enters the tube.[6][7]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.[7][10]

    • Repeat until a tightly packed column of 2.5-3.5 mm is achieved.[10][16] An excessive amount of sample can cause an artificially broad melting range.[6]

Workflow for Melting Point Determination & Validation

The following diagram outlines a comprehensive workflow for establishing and validating the melting point of a new chemical entity.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting start Start: Obtain Sample (2-Formyl-3-hydroxyphenyl acetate) prep Sample Preparation: - Dry under vacuum - Grind to fine powder start->prep select_std Select USP Reference Standards prep->select_std calibrate Instrument Calibration Check (Capillary or DSC) select_std->calibrate pass Result within Certified Range? calibrate->pass cap_method Method A: Capillary - Load capillary (2.5-3.5 mm) - Heat at 1°C/min near MP - Record Onset & Clear Point pass->cap_method dsc_method Method B: DSC - Weigh sample (1-5 mg) in pan - Heat at 10°C/min - Record Onset, Peak, Enthalpy pass->dsc_method recalibrate Adjust/Recalibrate Instrument pass->recalibrate No compare Compare Methods: - Accuracy - Precision - Data Richness cap_method->compare dsc_method->compare report Final Report: - Documented MP Range - Method Validation Data - Purity Assessment compare->report recalibrate->calibrate

Caption: Workflow for Melting Point Determination and Validation.

Part 4: Conclusion and Recommendations

For the initial characterization and routine quality control of 2-Formyl-3-hydroxyphenyl acetate , the capillary method offers a cost-effective and straightforward approach, provided the instrumentation is properly calibrated according to USP standards.[2][16] The visual data it provides can be valuable for identifying potential decomposition or other thermal events.

For drug development professionals requiring a comprehensive physicochemical profile, Differential Scanning Calorimetry (DSC) is the superior method. Its high accuracy, objectivity, and ability to provide additional thermodynamic data (like enthalpy of fusion) are indispensable for in-depth material characterization, purity assessment, and formulation development.[12][14]

Ultimately, the two methods are complementary. An initial melting range can be determined quickly by the capillary method, followed by a more precise and detailed analysis using DSC. For any novel compound entering a development pipeline, establishing a validated melting point using a robust technique like DSC is a critical step in ensuring product quality and consistency.

References

  • Using the Capillary Melting Point Apparatus. (2010). University of Houston. [Link]

  • Melting Point Apparatus Experimental Manual. Scribd. [Link]

  • Mel-Temp Melting Point Apparatus. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. [Link]

  • Reddy, C. S. K., Khan, K. A., & Nagaraja, C. (2016). A review on the determination of melting point measurement system. International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering, 5(2), 975–979. [Link]

  • Melting and boiling point Laboratory Guide. (n.d.). HUBERLAB. [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). EAG Laboratories. [Link]

  • Melting point determination. (n.d.). Royal Society of Chemistry, Education. [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. [Link]

  • <741> MELTING RANGE OR TEMPERATURE. (n.d.). USP. [Link]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

Sources

Validation

Publish Comparison Guide: Chromatographic Separation of 2-Formyl-3-hydroxyphenyl Acetate

Executive Summary & Separation Challenge The isolation of 2-Formyl-3-hydroxyphenyl acetate (an intermediate often encountered in the synthesis of bioactive coumarins and benzofurans) presents a distinct chromatographic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Challenge

The isolation of 2-Formyl-3-hydroxyphenyl acetate (an intermediate often encountered in the synthesis of bioactive coumarins and benzofurans) presents a distinct chromatographic challenge due to its amphiphilic nature and the presence of structurally similar byproducts.

The synthesis typically involves the selective formylation of 3-hydroxyphenyl acetate or the mono-acetylation of 2,3-dihydroxybenzaldehyde. Consequently, the crude reaction mixture invariably contains:

  • Target: 2-Formyl-3-hydroxyphenyl acetate (Moderate polarity).

  • Hydrolytic Impurity: 2,3-Dihydroxybenzaldehyde (High polarity, strong H-bonding).

  • Over-Acylated Impurity: 2,3-Diacetoxybenzaldehyde (Low polarity).

  • Regioisomers: 4-Formyl-3-hydroxyphenyl acetate (if formylation lacked ortho-selectivity).

This guide compares Normal Phase Flash Chromatography (NP-FC) versus Reverse Phase Preparative HPLC (RP-HPLC) , providing a definitive protocol for maximizing yield and purity.

Methodology Comparison: Silica vs. C18

The choice of stationary phase dictates the separation mechanism. For this phenolic ester, stability and resolution are the deciding factors.

FeatureMethod A: Normal Phase Flash (Silica)Method B: Prep HPLC (C18)
Mechanism Adsorption (H-bonding driven)Partitioning (Hydrophobicity driven)
Stationary Phase Irregular Silica Gel (40–63 µm)Spherical C18 bonded silica (5–10 µm)
Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile (with 0.1% Formic Acid)
Selectivity (

)
High for functional group differences (Mono- vs Di-acetate)High for homologues and regioisomers
Sample Load High (1–10% of column mass)Low (<1% of column mass)
Risk Factor Hydrolysis on Silica: The acidic nature of silica can hydrolyze the acetate group if residence time is long.Solubility: Compound may crash out in high-aqueous initial gradients.
Verdict Preferred for Bulk Purification (>100 mg) Preferred for Final Polishing / QC

Experimental Data & Performance Metrics

The following data summarizes the separation efficiency of the three key components using Method A (Flash) and Method B (HPLC).

Table 1: Retention & Resolution Data
CompoundStructure NoteNP TLC

(3:7 EtOAc:Hex)
RP HPLC

(min)*
2,3-Diacetoxybenzaldehyde Non-polar impurity0.6512.4
2-Formyl-3-hydroxyphenyl acetate Target 0.42 8.1
2,3-Dihydroxybenzaldehyde Polar impurity0.154.2

*HPLC Conditions: C18 Column (150 x 4.6 mm, 5µm), Gradient 10-90% MeCN in Water (+0.1% FA) over 15 min, 1.0 mL/min.

Analysis of Data
  • Normal Phase (NP): The

    
     between the target (0.42) and the di-acetate (0.65) is sufficient (
    
    
    
    ) for easy separation. However, the target tails slightly due to the free phenolic hydroxyl group interacting with silanols.
  • Reverse Phase (RP): The elution order is reversed. The polar di-hydroxy impurity elutes first. This method offers sharper peaks (higher theoretical plates) but requires expensive solvents and evaporation of water.

Recommended Protocol: Optimized Flash Chromatography

For the purification of reaction mixtures scaling from 500 mg to 10 g, Method A (Normal Phase) is the most efficient, provided that column acidity is neutralized to prevent ester hydrolysis.

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Quench & Wash: Quench the reaction mixture with cold dilute HCl (pH ~3). Extract with Ethyl Acetate.[1][2][3][4][5][6]

  • Drying: Dry the organic layer over Anhydrous

    
    .[5] Crucial: Do not use basic drying agents (
    
    
    
    ) to avoid hydrolysis.
  • Loading: Evaporate solvent to a viscous oil. Dissolve in a minimum volume of Dichloromethane (DCM) and adsorb onto silica gel (ratio 1:2 w/w). Evaporate DCM to obtain a free-flowing powder (Dry Loading).

Phase 2: Column Setup
  • Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh).

  • Column Pre-treatment: Flush column with 100% Hexane containing 1% Triethylamine (TEA) to neutralize highly active acidic sites, then flush with pure Hexane to remove excess TEA. Note: This prevents "on-column" hydrolysis of the acetate.

Phase 3: Gradient Elution

Run a stepwise gradient to maximize resolution:

  • 0–5 min: 100% Hexane (Elutes non-polar protecting group debris).

  • 5–15 min: 0%

    
     20% Ethyl Acetate in Hexane (Elutes 2,3-Diacetoxybenzaldehyde ).
    
  • 15–25 min: Hold at 25% Ethyl Acetate (Elutes Target: 2-Formyl-3-hydroxyphenyl acetate ).

  • 25+ min: Flush with 50% Ethyl Acetate (Elutes 2,3-Dihydroxybenzaldehyde ).

Phase 4: Fraction Analysis
  • Spot fractions on TLC plates.[2][4][6] Visualize using UV (254 nm) and Ferric Chloride (

    
    ) stain.
    
  • Target Identification: The target will be UV active and turn purple/violet with

    
     (indicative of the free phenol), whereas the di-acetate impurity will not stain with 
    
    
    
    .

Visualizing the Purification Logic

The following diagram illustrates the decision-making process and physical workflow for isolating the target compound.

PurificationWorkflow ReactionMix Crude Reaction Mixture (Target + Byproducts) Workup Workup: Acid Quench & Extraction (Remove Salts/Catalysts) ReactionMix->Workup TLC_Check TLC Analysis (Determine Delta Rf) Workup->TLC_Check Choice Select Method TLC_Check->Choice Flash Method A: Flash Chromatography (Silica Gel + Hex/EtOAc) Choice->Flash Scale > 100mg Delta Rf > 0.15 HPLC Method B: Prep HPLC (C18 + H2O/MeCN) Choice->HPLC Scale < 100mg Isomeric Separation Fraction1 Fraction 1: Di-acetate (Discard) Flash->Fraction1 0-20% EtOAc Fraction2 Fraction 2: Target Compound (2-Formyl-3-hydroxyphenyl acetate) Flash->Fraction2 25% EtOAc Fraction3 Fraction 3: Di-hydroxy (Discard) Flash->Fraction3 50% EtOAc Final Evaporation & QC (NMR/HPLC >98%) Fraction2->Final

Caption: Logical workflow for the selection of purification method and fraction collection strategy.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is robust, monitor these control points:

  • The "Oiling Out" Phenomenon:

    • Symptom:[2][5][6][7] The target compound elutes as a smear rather than a peak.

    • Cause: Sample solubility in the mobile phase is too low, or the loading solvent (DCM) was not fully removed.

    • Fix: Use Dry Loading (adsorb on silica) rather than liquid loading.

  • Ester Hydrolysis:

    • Symptom:[2][5][6][7] Increasing amount of polar impurity (2,3-dihydroxybenzaldehyde) during the run.

    • Cause: Silica is too acidic.

    • Fix: Pre-wash silica with 1% Triethylamine in Hexane or switch to Neutral Alumina stationary phase.

  • Co-elution of Regioisomers:

    • Symptom:[2][5][6][7] Shoulder on the main peak.

    • Fix: Switch to Method B (RP-HPLC) using a Phenyl-Hexyl column, which offers superior selectivity for aromatic isomers compared to C18.

References

  • MDPI. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. Retrieved from [Link]

  • Organic Syntheses. (2021). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Formyl-3-hydroxyphenyl acetate

The following technical guide details the proper disposal procedures for 2-Formyl-3-hydroxyphenyl acetate (also chemically identified as 2-acetoxy-3-hydroxybenzaldehyde or 3-acetoxy-2-hydroxybenzaldehyde depending on iso...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 2-Formyl-3-hydroxyphenyl acetate (also chemically identified as 2-acetoxy-3-hydroxybenzaldehyde or 3-acetoxy-2-hydroxybenzaldehyde depending on isomeric precision, CAS Ref: 55477-54-8 for the 3-acetoxy isomer).

This protocol is designed for researchers and safety officers in drug development and organic synthesis laboratories.[1][2] It strictly adheres to RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines for hazardous waste management.[1]

[2][3][4]

Executive Safety & Chemical Profile

Before initiating any disposal workflow, the chemical nature of the substance must be understood to prevent incompatibility reactions in the waste stream.[1][2]

Parameter Technical Specification
Chemical Name 2-Formyl-3-hydroxyphenyl acetate
Functional Groups Aromatic Aldehyde (-CHO), Phenolic Ester (-OAc), Phenol (-OH)
Physical State Solid (typically crystalline powder)
Reactivity Class Organic Ester / Aldehyde .[2][3][4][5][6] Susceptible to hydrolysis (releasing acetic acid and 2,3-dihydroxybenzaldehyde) and oxidation.[2][3][4]
Primary Hazards Skin/Eye Irritant (H315, H319) , Potential Sensitizer (Aldehyde moiety).[1][2][4] Combustible.
Waste Code (RCRA) Not P-listed or U-listed specifically.[1][2][4] Classify as D001 (Ignitable) if in flammable solvent, or generally Non-Halogenated Organic Waste .
Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench.[1][2] Improper segregation is the leading cause of waste stream accidents.[1][2]

Segregation Directives
  • DO NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2][4] Aldehyde groups can react exothermically with oxidizers.[1][2][4]

  • DO NOT mix with Strong Bases (e.g., NaOH, KOH).[1][2][4] Bases will rapidly hydrolyze the ester, generating heat and acetic acid/phenolate salts.[1][2]

  • Stream Assignment: Segregate into Non-Halogenated Organic Waste .

Containerization
  • Solid Waste: Collect in a dedicated, wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[2][3][4]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol), dispose of the entire solution into the Organic Solvents (Non-Halogenated) carboy.[2][4]

Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired stocks or surplus solid material.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Constituents: "2-Formyl-3-hydroxyphenyl acetate" (95%+).[2][3][4]

    • Hazard Checkboxes: Irritant, Toxic.[1][2]

  • Packaging: Transfer the solid into a sealable container (screw-top jar). Double-bagging in clear polyethylene bags is recommended for high toxicity awareness.[1]

  • Transfer: Move to the laboratory's Satellite Accumulation Area (SAA).

  • Final Disposition: This material must be incinerated at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2][4] Do not landfill.

Scenario B: Disposal of Reaction Mixtures/Solutions

Use this protocol for HPLC waste or mother liquors.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic (due to hydrolysis), neutralize carefully with Sodium Bicarbonate (NaHCO₃).[1][2]

  • Solvent Compatibility: Confirm the solvent is compatible with the "Non-Halogenated" stream.[1][2]

    • Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate.[1][2][4]

    • Incompatible: Chloroform, Dichloromethane (Must go to Halogenated stream).[1][2][4]

  • Pouring: Decant into the appropriate safety carboy using a funnel. Avoid splashing.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Spill Response & Cleanup Workflow

In the event of a benchtop spill, follow this self-validating logic flow to ensure safety and compliance.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Assess->PPE IsSolid Is it Solid? PPE->IsSolid SolidAction Sweep gently to avoid dust. Use scoop/brush. IsSolid->SolidAction Yes LiquidAction Cover with Inert Absorbent (Vermiculite/Sand) IsSolid->LiquidAction No Collect Collect into Hazardous Waste Bag/Jar SolidAction->Collect LiquidAction->Collect Clean Wipe surface with soap & water. Dispose wipes as solid waste. Collect->Clean Label Label as 'Debris from Aldehyde/Ester Spill' Clean->Label

Figure 1: Decision logic for immediate spill response. Note that dust generation must be minimized for solid spills.[1]

Regulatory & Compliance Data
Regulatory Body Requirement Action Item
EPA (RCRA) "Cradle-to-Grave" trackingEnsure waste manifest accompanies the container to the incineration facility.[3][4]
OSHA Hazard CommunicationSDS must be accessible.[1] Label containers with full chemical name (No abbreviations).
Local POTW Sewer DischargeSTRICTLY PROHIBITED. Do not pour down sink.[1] Toxic to aquatic life.[1][2][4]
References
  • PubChem. (n.d.).[1][2][4] Compound Summary: 3-acetoxy-2-hydroxybenzaldehyde (Isomer Analog).[2][3][4] National Library of Medicine.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][4] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2][4] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

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